Amustaline
Description
Properties
CAS No. |
220180-88-1 |
|---|---|
Molecular Formula |
C22H25Cl2N3O2 |
Molecular Weight |
434.4 g/mol |
IUPAC Name |
2-[bis(2-chloroethyl)amino]ethyl 3-(acridin-9-ylamino)propanoate |
InChI |
InChI=1S/C22H25Cl2N3O2/c23-10-13-27(14-11-24)15-16-29-21(28)9-12-25-22-17-5-1-3-7-19(17)26-20-8-4-2-6-18(20)22/h1-8H,9-16H2,(H,25,26) |
InChI Key |
BDLWRIAFNYVGTC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCC(=O)OCCN(CCCl)CCCl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCC(=O)OCCN(CCCl)CCCl |
Appearance |
Solid powder |
Other CAS No. |
220180-88-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(N,N-bis(2-chloroethyl))-2-aminoethyl-3-((acridin-9-yl)amino)propionate amustaline S 303 compound S-303 compound S303 compound |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Amustaline (S-303) in Pathogen Reduction
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Amustaline (S-303) is a chemical agent developed for the reduction of pathogen load in blood components, particularly red blood cell concentrates. Its mechanism of action is centered on the irreversible cross-linking of nucleic acids (DNA and RNA), which effectively neutralizes the reproductive capacity of a broad spectrum of pathogens, including viruses, bacteria, and protozoa, as well as residual leukocytes. This guide provides a comprehensive overview of the molecular action of this compound, its efficacy, its impact on blood product quality, and the experimental methodologies used for its evaluation.
Core Mechanism of Action
This compound is a modular synthetic compound specifically designed to target and inactivate nucleic acids. Its action does not require photochemical activation. The process is a direct chemical interaction with the genetic material of pathogens and leukocytes.[1]
The key steps in this compound's mechanism of action are:
-
Intercalation: The acridine moiety of the this compound molecule intercalates, or inserts itself, between the base pairs of DNA and RNA helices. This non-covalent interaction positions the molecule for the subsequent cross-linking reaction.
-
Alkylation and Cross-linking: this compound possesses a bis-alkylating effector arm. Once intercalated, this arm forms covalent bonds with nucleotide bases, creating both intra-strand and inter-strand cross-links. This irreversible damage to the nucleic acid structure prevents the unwinding of DNA and RNA, thereby blocking replication and transcription. This inhibition of essential cellular processes renders the pathogens and leukocytes unable to proliferate and cause disease.
-
Spontaneous Degradation: A labile ester bond within the linker region of the this compound molecule is designed to hydrolyze at physiological pH. This results in the formation of a non-reactive breakdown product, S-300.
-
Quenching: To minimize off-target reactions with other cellular components, such as proteins, glutathione (GSH) is used as a quencher. GSH reacts with and neutralizes any free, unreacted this compound.[2]
Quantitative Data on Pathogen Reduction Efficacy
The this compound (S-303)/GSH system has demonstrated high levels of inactivation for a wide range of clinically relevant pathogens.
| Pathogen | Blood Component | Initial Titer (log10/mL) | Log Reduction | Reference |
| Chikungunya Virus (CHIKV) | Red Blood Cells | 5.81 ± 0.18 TCID50 | >4.8 | [3] |
| Zika Virus (ZIKV) | Red Blood Cells | Not specified | >5.99 TCID50 | |
| SARS-CoV-2 | Red Blood Cells | Not specified | >4.2 | [4] |
| Plasmodium falciparum | Red Blood Cells | >5.2 | Not specified | |
| Various bloodborne pathogens | Red Blood Cells | Not specified | ≥4 |
Table 1: Pathogen Inactivation Efficacy of this compound (S-303)
Impact on Blood Component Quality
A critical aspect of any pathogen reduction technology is its effect on the quality and function of the treated blood components.
Red Blood Cells (RBCs)
| Parameter | This compound-Treated RBCs | Control RBCs | Reference |
| Hemoglobin content difference ( g/unit ) | -2.27 (95% CI: -2.61 to -1.92) | - | [5] |
| 24-h post-transfusion recovery | 83.2 ± 5.2% | 84.9 ± 5.9% | [6] |
| Median life span (T50) | 33.5 days | 39.7 days | [6] |
Table 2: In Vitro and In Vivo Quality of this compound-Treated Red Blood Cells
Platelets and Plasma
The treatment of whole blood with this compound has shown dose-dependent effects on platelet and plasma function.
| Parameter | Observation | Reference |
| Platelets | ||
| Aggregation Response (to collagen) | Partially preserved and S-303 dose-dependent | [7] |
| Aggregation Response (to other agonists) | Largely eliminated | [7] |
| Activation Marker Expression (CD62P, CD63, PAC1, Phosphatidylserine) | S-303 dose-dependent increase | [7] |
| Plasma | ||
| Clotting Times (PT, aPTT) | Prolonged | [7] |
| Vitamin K-dependent Factors | Largest loss of activity | [7] |
Table 3: Effects of this compound (S-303) on Platelet and Plasma Function in Treated Whole Blood
Experimental Protocols
Detailed, step-by-step protocols for the key experiments cited are provided below. These are generalized methodologies based on published literature and standard laboratory practices.
General Workflow for Pathogen Inactivation Studies
Pathogen Inactivation in Red Blood Cell Concentrates
Objective: To determine the log reduction of a specific pathogen in a red blood cell concentrate after treatment with this compound (S-303) and glutathione (GSH).
Materials:
-
Leukocyte-reduced red blood cell concentrate.
-
Pathogen stock of known titer (e.g., virus, bacteria).
-
This compound (S-303) solution.
-
Glutathione (GSH) solution.
-
Appropriate cell culture medium and cell lines for viral titration, or bacterial growth medium.
-
Sterile tubes, pipettes, and other laboratory consumables.
-
Incubator, centrifuge, and biosafety cabinet.
Procedure:
-
Preparation of RBC Unit: A standard unit of leukocyte-reduced red blood cells is obtained.
-
Pathogen Spiking: The RBC unit is spiked with a known quantity of the pathogen to achieve a target starting concentration. A small aliquot is taken as a pre-treatment sample to determine the initial pathogen titer.
-
Addition of Reagents: The GSH solution is added to the RBC unit, followed by the this compound (S-303) solution. The unit is gently mixed to ensure even distribution.
-
Incubation: The treated RBC unit is incubated at room temperature for a specified period (e.g., 18-24 hours) to allow for the inactivation reaction and the hydrolysis of this compound.
-
Post-Treatment Sampling: An aliquot of the treated RBCs is collected for post-treatment pathogen titration.
-
Pathogen Titration: Both pre- and post-treatment samples are serially diluted and plated on appropriate cell cultures (for viruses) or growth media (for bacteria) to determine the number of viable pathogens.
-
Calculation of Log Reduction: The log reduction is calculated as the difference between the logarithm of the initial pathogen titer and the logarithm of the post-treatment pathogen titer.
Flow Cytometry Analysis of Platelet Activation Markers
Objective: To assess the effect of this compound (S-303) treatment on platelet activation by measuring the expression of surface markers.
Materials:
-
Whole blood or platelet-rich plasma (PRP) treated with this compound (S-303) and GSH.
-
Control (untreated) whole blood or PRP.
-
Fluorochrome-conjugated monoclonal antibodies against platelet-specific markers (e.g., CD41a) and activation markers (e.g., CD62P, CD63, PAC-1).
-
Phosphate-buffered saline (PBS).
-
Paraformaldehyde (for fixation).
-
Flow cytometer.
Procedure:
-
Sample Preparation: Aliquots of control and this compound-treated whole blood or PRP are prepared.
-
Antibody Staining: A cocktail of fluorochrome-conjugated antibodies is added to each sample. The samples are incubated in the dark at room temperature for a specified time (e.g., 20 minutes).
-
Fixation: The stained samples are fixed with paraformaldehyde to preserve the cells and their surface markers.
-
Acquisition: The samples are acquired on a flow cytometer. Platelets are identified based on their forward and side scatter characteristics and positivity for a platelet-specific marker (e.g., CD41a).
-
Data Analysis: The expression levels of activation markers (e.g., median fluorescence intensity of CD62P) are quantified on the platelet population for both control and treated samples.
One-Stage Prothrombin Time (PT)-Based Coagulation Factor Assay
Objective: To measure the activity of extrinsic and common pathway coagulation factors in plasma from this compound (S-303)-treated whole blood.[8][9][10][11][12]
Materials:
-
Platelet-poor plasma (PPP) from control and this compound-treated whole blood.
-
Factor-deficient plasma (e.g., Factor VII-deficient plasma).
-
Thromboplastin reagent (containing tissue factor and phospholipids).
-
Calcium chloride solution.
-
Coagulometer.
Procedure:
-
Sample Dilution: A series of dilutions of the test plasma (both control and treated) and a reference plasma with known factor activity are prepared.
-
Assay Performance: The factor-deficient plasma and a dilution of the test or reference plasma are mixed and incubated at 37°C.
-
Clot Initiation: The thromboplastin reagent and calcium chloride are added to initiate coagulation.
-
Clotting Time Measurement: The time to clot formation is measured using a coagulometer.
-
Standard Curve Generation: A standard curve is generated by plotting the clotting times of the reference plasma dilutions against the known factor concentrations on a log-log scale.
-
Factor Activity Determination: The clotting times of the test plasma dilutions are used to determine the factor activity from the standard curve. The results are typically expressed as a percentage of normal activity.
Conclusion
This compound (S-303) represents a significant advancement in pathogen reduction technology for blood components. Its mechanism of action, based on the irreversible cross-linking of nucleic acids, provides a robust method for inactivating a broad range of pathogens and residual leukocytes. While the treatment has demonstrable effects on the in vitro quality of red blood cells, platelets, and plasma, these changes are generally within acceptable limits for transfusion. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation and understanding of this important blood safety technology.
References
- 1. Preclinical safety assessment of pathogen reduced red blood cells treated with this compound and glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathogen reduction/inactivation of products for the treatment of bleeding disorders: what are the processes and what should we say to patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (S-303) treatment inactivates high levels of Chikungunya virus in red-blood-cell components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Red blood cells treated with the this compound (S-303) pathogen reduction system: a transfusion study in cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of an this compound (S-303)/glutathione pathogen reduction system on the in vitro quality of plasma and platelets in treated whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-Stage PT-Based Factor Assays [practical-haemostasis.com]
- 9. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 10. Screening Tests in Haemostasis: The Prothrombin Time [PT] [practical-haemostasis.com]
- 11. eclinpath.com [eclinpath.com]
- 12. webstore.ansi.org [webstore.ansi.org]
An In-depth Technical Guide to Amustaline: Chemical Structure, Properties, and Applications in Pathogen Inactivation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amustaline, also known as S-303, is a potent nucleic acid-targeted alkylating agent designed for the ex vivo inactivation of a broad spectrum of pathogens, including viruses, bacteria, and protozoa, as well as leukocytes in blood components. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and applications of this compound, with a focus on its use in pathogen reduction technology for red blood cell concentrates. While a detailed, publicly available synthesis protocol is not readily accessible, a plausible synthetic pathway is proposed based on established chemical principles. This document summarizes key quantitative data and outlines the experimental workflow for pathogen inactivation, serving as a valuable resource for researchers and professionals in drug development and transfusion medicine.
Chemical Structure and Properties
This compound is a quinacrine mustard compound with the systematic IUPAC name 2-[bis(2-chloroethyl)amino]ethyl 3-(acridin-9-ylamino)propanoate.[1] Its structure is modular, consisting of three key components: an acridine anchor for intercalation into nucleic acids, a bifunctional alkylating effector group, and a flexible linker containing a labile ester bond.[2] This design allows for targeted DNA and RNA damage, followed by degradation into non-reactive byproducts.[2][3]
| Property | Value | Reference |
| IUPAC Name | 2-[bis(2-chloroethyl)amino]ethyl 3-(acridin-9-ylamino)propanoate | [1] |
| Synonyms | S-303, (N,N-bis(2-chloroethyl))-2-aminoethyl-3-((acridin-9-yl)amino)propionate | [1] |
| CAS Number | 220180-88-1 (free base) | [1] |
| Molecular Formula | C22H25Cl2N3O2 | [1][4] |
| Molecular Weight | 434.36 g/mol | [4] |
| Appearance | Not publicly available | |
| Solubility | Soluble in DMSO | [3] |
Proposed Synthesis of this compound
Stage 1: Synthesis of 3-(Acridin-9-ylamino)propanoic acid (Acridine Linker Precursor)
This intermediate can be synthesized via a nucleophilic aromatic substitution reaction between 9-chloroacridine and β-alanine.
-
Reactants: 9-chloroacridine and β-alanine.
-
Solvent: A high-boiling point solvent such as phenol or N-methyl-2-pyrrolidone (NMP).
-
Conditions: The reaction would likely require elevated temperatures to facilitate the substitution. An acid scavenger, such as a tertiary amine, may be used to neutralize the HCl generated.
-
Work-up: The product would be isolated by precipitation upon cooling and/or addition of a non-polar solvent, followed by filtration and purification by recrystallization.
Stage 2: Synthesis of 2-[Bis(2-chloroethyl)amino]ethanol (Effector Precursor)
This precursor is a nitrogen mustard derivative. Its synthesis starts from diethanolamine.
-
Reactant: Diethanolamine.
-
Reagent: Thionyl chloride (SOCl2) is a common reagent for converting alcohols to alkyl chlorides.
-
Conditions: The reaction is typically carried out in an inert solvent, such as dichloromethane, at controlled temperatures, often starting at low temperatures and allowing the reaction to warm to room temperature.
-
Work-up: The reaction mixture would be quenched, and the product, likely as its hydrochloride salt, would be isolated by filtration or extraction.
Stage 3: Esterification to form this compound
The final step involves the formation of the ester linkage between the acridine-containing carboxylic acid and the nitrogen mustard alcohol.
-
Reactants: 3-(Acridin-9-ylamino)propanoic acid and 2-[bis(2-chloroethyl)amino]ethanol.
-
Coupling Agents: Standard esterification methods could be employed. This could involve the use of a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). Alternatively, the carboxylic acid could be converted to an acid chloride using a reagent like thionyl chloride or oxalyl chloride, followed by reaction with the alcohol.
-
Conditions: The reaction would be carried out in an anhydrous aprotic solvent, such as dichloromethane or dimethylformamide (DMF), at room temperature.
-
Purification: The final product, this compound, would be purified using chromatographic techniques, such as column chromatography, to remove any unreacted starting materials and byproducts.
Mechanism of Action
This compound's mechanism of action is a multi-step process that targets the nucleic acids of pathogens and leukocytes.[3]
-
Intercalation: The planar acridine moiety of the this compound molecule intercalates into the helical structure of DNA and RNA. This non-covalent interaction serves to anchor the molecule to the nucleic acid, increasing the local concentration of the alkylating agent.
-
Alkylation and Cross-linking: The bis(2-chloroethyl)amino effector group is a bifunctional alkylating agent. It forms highly reactive aziridinium ions that can covalently react with nucleophilic sites on the nucleic acid bases, primarily the N7 position of guanine. As a bifunctional agent, it can react with two different bases, leading to the formation of inter-strand or intra-strand cross-links in DNA and RNA.
-
Inhibition of Biological Processes: These covalent modifications to the nucleic acids disrupt their normal function. The cross-links prevent the separation of DNA strands, thereby inhibiting replication and transcription. Damage to RNA interferes with translation. This ultimately leads to the inactivation of the pathogen or leukocyte, rendering it incapable of replication and infection.
Caption: Mechanism of this compound Action.
Quantitative Data
The following tables summarize key quantitative data related to the efficacy and toxicology of this compound.
Table 1: Efficacy of this compound (S-303) in Pathogen Inactivation
| Pathogen | Initial Titer (log10 TCID50/mL) | Post-treatment Titer | Reference |
| Chikungunya Virus (CHIKV) | 5.81 ± 0.18 | Not detected | [3] |
Table 2: Toxicological Data for this compound
| Assay | Result | Conditions | Reference |
| Ames Test | Positive (mutagenic) | in vitro bacterial reverse mutation assay | [3] |
| Chromosome Aberration Assay | Positive | in vitro | [3] |
| In vivo Toxicity | Toxic at doses > 5 mg/mL | Animal models | [3] |
| Lowest Observed Effect Level (LOEL) | 250 µg/kg | in vivo | [3] |
Experimental Protocol: Pathogen Inactivation in Red Blood Cell Concentrates
The INTERCEPT Blood System for Red Blood Cells utilizes this compound (S-303) and glutathione (GSH) for pathogen reduction. The following is a generalized experimental workflow.
-
Preparation of Red Blood Cell Concentrate (RBCC): Whole blood is collected in a standard anticoagulant (e.g., CPD) and processed to produce a leukocyte-reduced red blood cell concentrate suspended in an additive solution (e.g., SAG-M).
-
Addition of Reagents: The RBCC is mixed with a processing solution containing glutathione (GSH). This compound is then added to the mixture. GSH serves to quench non-specific reactions of this compound.
-
Incubation: The mixture is incubated at room temperature (20-25°C) for a defined period (typically 18-24 hours). During this time, this compound intercalates into the nucleic acids of any contaminating pathogens and leukocytes, leading to cross-linking and inactivation. The labile ester linker of this compound also hydrolyzes, leading to its degradation.
-
Removal of Reagents: The processing solution, containing residual this compound, GSH, and degradation byproducts, is removed and replaced with a fresh additive solution.
-
Storage: The pathogen-reduced red blood cell concentrate is then stored under standard blood banking conditions (1-6°C) until transfusion.
Caption: Pathogen Inactivation Workflow.
Conclusion
This compound is a highly effective agent for the inactivation of pathogens and leukocytes in red blood cell concentrates. Its unique chemical structure allows for targeted damage to nucleic acids, leading to the prevention of replication and transcription. While a detailed synthesis protocol is not publicly available, its structure suggests a plausible multi-step synthesis involving the coupling of an acridine-containing linker with a nitrogen mustard effector. The quantitative data on its efficacy and the established workflow for its use in pathogen reduction systems highlight its importance in enhancing the safety of blood transfusions. This guide provides a foundational understanding for researchers and professionals working with or developing similar nucleic acid-targeting compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-[bis(2-chloroethyl)amino]ethyl 3-[(acridin-9-yl)amino]propanoate | Molport-049-223-154 | Novel [molport.com]
- 3. This compound (S-303) treatment inactivates high levels of Chikungunya virus in red-blood-cell components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
An In-depth Technical Guide to the Nucleic Acid Intercalation and Crosslinking by Amustaline
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Amustaline (S-303) is a potent nucleic acid-targeting agent designed for the inactivation of pathogens and leukocytes in blood products. Its mechanism of action is a coordinated, multi-step process involving both reversible and irreversible interactions with DNA and RNA. This guide provides a detailed technical overview of this compound's core mechanism, focusing on the principles of nucleic acid intercalation and subsequent covalent crosslinking. It outlines the molecular basis of its efficacy, presents detailed experimental protocols for its characterization, and offers a framework for understanding its application in pathogen reduction technologies.
Core Mechanism of Action: A Dual Approach
This compound is a modular, bifunctional molecule engineered to efficiently target and permanently inactivate nucleic acids. Its structure consists of three key components: an acridine anchor, a labile ester linker, and a nitrogen mustard-based effector.[1] This design enables a two-step mechanism:
-
Reversible Intercalation: The planar, aromatic acridine anchor facilitates the initial binding to nucleic acids by inserting itself between the base pairs of the DNA or RNA helix.[1] This non-covalent intercalation is a reversible process that positions the molecule for the subsequent irreversible reaction.[1]
-
Irreversible Crosslinking: Once intercalated, the effector arm, a bifunctional alkylating agent, reacts irreversibly with guanine bases.[1] It forms covalent bonds (adducts) and can link two separate guanine residues, resulting in an interstrand or intrastrand crosslink.[1]
This dual action of intercalation followed by crosslinking effectively halts all critical nucleic acid-dependent processes, including replication, transcription, and translation, leading to the inactivation of pathogens and the prevention of leukocyte proliferation.[1]
Chemical Stability and Degradation
This compound is designed for transient activity. At physiological pH, the ester linker joining the anchor and effector moieties undergoes hydrolysis.[1] This process is biphasic, with an initial half-life of approximately 20 minutes in the presence of glutathione (GSH) and red blood cells, followed by a second, slower degradation phase with a half-life of about 7 hours.[1] The primary degradation product is the non-reactive S-300 compound.[1] Glutathione is used in the formulation to quench unreacted this compound, further enhancing the safety profile for transfusion.[1]
Caption: this compound first intercalates into the nucleic acid helix and then forms irreversible crosslinks.
Quantitative Analysis of Nucleic Acid Interactions
The efficacy of this compound is dependent on the quantitative parameters of its interaction with nucleic acids. The following tables summarize key metrics that can be determined using the experimental protocols outlined in Section 4.0.
Disclaimer: The following quantitative data are presented as illustrative examples to guide researchers. Specific, experimentally-derived values for this compound are not broadly published in the public domain. These tables serve as a template for presenting data obtained through the methodologies described herein.
Table 1: Nucleic Acid Binding Affinity (Hypothetical Data)
| Parameter | Value | Method |
|---|---|---|
| Binding Constant (Kd) | 1.5 µM | Fluorescence Spectroscopy |
| Stoichiometry (n) | 1 molecule / 5 bp | UV-Vis Titration |
| Binding Site Size | 3-4 base pairs | Viscometry |
Table 2: Crosslinking Efficiency and Kinetics (Hypothetical Data)
| Parameter | Value | Method |
|---|---|---|
| Crosslinking Rate (kcrosslink) | 0.05 min-1 | Gel Electrophoresis |
| Efficiency at 10 µM | 1 crosslink / 2.5 kbp | Comet Assay |
| Guanine Selectivity | >95% | LC-MS/MS |
Table 3: Pathogen Inactivation Efficacy (Exemplary Published Data)
| Pathogen | Titer Before Inactivation (log10 TCID50/mL) | Titer After Inactivation | Reference |
|---|
| Chikungunya Virus | 5.81 ± 0.18 | Not Detected |[2] |
Detailed Experimental Protocols
This section provides detailed methodologies for the characterization of this compound's interaction with nucleic acids.
Protocol for Determining Intercalation via Fluorescence Spectroscopy
This protocol utilizes a fluorescent intercalator displacement assay to determine the binding affinity of this compound for DNA.
Objective: To quantify the binding constant (Kd) of this compound.
Materials:
-
Calf Thymus DNA (or other purified DNA source)
-
Ethidium Bromide (EtBr) or another suitable fluorescent intercalator
-
Tris-EDTA (TE) buffer (10 mM Tris, 1 mM EDTA, pH 7.4)
-
This compound stock solution
-
Fluorometer and quartz cuvettes
Procedure:
-
Prepare DNA-EtBr Complex: Prepare a solution of DNA (e.g., 20 µM) and EtBr (e.g., 2 µM) in TE buffer. Allow to incubate for 15 minutes at room temperature to ensure stable intercalation and fluorescence signal.
-
Instrument Setup: Set the fluorometer to the excitation and emission wavelengths for EtBr (e.g., Ex: 520 nm, Em: 610 nm).
-
Titration: a. Place the DNA-EtBr solution in the cuvette and record the initial fluorescence intensity (F0). b. Add small aliquots of the this compound stock solution to the cuvette, mixing thoroughly after each addition. c. Record the fluorescence intensity (F) after each addition, allowing the solution to equilibrate for 2 minutes.
-
Data Analysis: a. The decrease in fluorescence is proportional to the displacement of EtBr by this compound. b. Plot the change in fluorescence (F0-F) as a function of the this compound concentration. c. Fit the resulting binding isotherm to a suitable model (e.g., a single-site binding model) to calculate the binding constant (Kd).
Caption: Step-by-step process for determining this compound's binding affinity using fluorescence.
Protocol for Quantifying DNA Crosslinking via Comet Assay
The single-cell gel electrophoresis (comet) assay is a sensitive method to detect and quantify DNA interstrand crosslinks. Crosslinks reduce the migration of DNA fragments in an electric field.
Objective: To measure the frequency of this compound-induced interstrand crosslinks.
Materials:
-
Cultured cells (e.g., lymphocytes or a relevant pathogen)
-
This compound
-
Low melting point agarose
-
Lysis solution (high salt, detergent)
-
Alkaline electrophoresis buffer (pH > 13)
-
DNA stain (e.g., SYBR Gold)
-
Fluorescence microscope with imaging software
-
Gamma or X-ray source for irradiation
Procedure:
-
Cell Treatment: Incubate cells with varying concentrations of this compound for a defined period (e.g., 1 hour). Include a negative control (no drug) and a positive control (known crosslinker like cisplatin).
-
Irradiation: After treatment, place cells on ice and irradiate with a fixed dose of ionizing radiation (e.g., 5 Gy). This introduces a known number of single-strand breaks. In undamaged or adducted DNA, these breaks are repaired. In crosslinked DNA, the strands are held together, retarding migration.
-
Embedding: Mix a small aliquot of cells with molten low melting point agarose and cast onto a microscope slide.
-
Lysis: Immerse slides in lysis solution overnight at 4°C to remove cell membranes and proteins.
-
Alkaline Unwinding: Place slides in alkaline electrophoresis buffer for 20-40 minutes to unwind the DNA.
-
Electrophoresis: Perform electrophoresis at low voltage in the same alkaline buffer. DNA fragments migrate towards the anode, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides in a Tris buffer, then stain with a fluorescent DNA dye.
-
Imaging and Analysis: a. Visualize comets using a fluorescence microscope. b. Use image analysis software to measure the "tail moment" (a product of tail length and the fraction of DNA in the tail). c. A decrease in the tail moment compared to the irradiated control indicates the presence of interstrand crosslinks. d. The degree of tail moment reduction is proportional to the crosslinking frequency.
Caption: The presence of crosslinks reduces DNA migration in the comet assay.
Conclusion
This compound represents a sophisticated approach to nucleic acid inactivation, leveraging a synergistic mechanism of intercalation and irreversible crosslinking. Its modular design and controlled degradation profile make it a highly effective agent for pathogen reduction in blood components. The experimental frameworks provided in this guide offer robust methods for the detailed characterization of this compound and similar compounds, enabling further research and development in the fields of transfusion medicine and drug discovery. A thorough understanding of its molecular interactions is paramount to optimizing its application and ensuring the safety and efficacy of treated biological products.
References
An In-depth Technical Guide on the Degradation Pathway and By-products of Amustaline (S-300)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amustaline, also known as S-303, is a potent pathogen inactivation agent developed to enhance the safety of blood components, particularly red blood cell concentrates (RBCCs). Its mechanism of action involves the irreversible damage of nucleic acids in pathogens and leukocytes, thereby preventing their replication. A critical feature of this compound's design is its spontaneous degradation into non-reactive by-products under physiological conditions, a process central to its safety profile for transfusion medicine. This technical guide provides a comprehensive overview of the degradation pathway of this compound, its resulting by-products, and the experimental methodologies used for their analysis.
Mechanism of Action: Nucleic Acid Intercalation and Alkylation
This compound is a modular compound composed of three key components: an acridine anchor for nucleic acid intercalation, a bis-alkylating effector for covalent cross-linking, and a labile ester linker connecting the two. The planar acridine moiety intercalates into the helical structure of DNA and RNA.[1] This non-covalent binding positions the effector moiety in close proximity to nucleophilic sites on the nucleic acid bases, primarily guanine residues.[1] The bis-alkylating effector then forms covalent adducts and cross-links between the nucleic acid strands, effectively preventing replication, transcription, and translation.[1][2]
Figure 1: Mechanism of this compound's nucleic acid inactivation pathway.
Degradation Pathway of this compound
The degradation of this compound is a spontaneous, pH-driven hydrolysis of the labile ester bond in its linker region.[1][2] This process is crucial for the clearance of the reactive parent compound and the formation of non-genotoxic degradants.
Primary Hydrolysis
At physiological pH (7.35–7.45), the ester linkage in this compound is hydrolyzed, leading to its stoichiometric degradation into two primary by-products:[1]
-
S-300: A negatively charged, non-reactive acridine-based compound.
-
Triethanolamine "small chain effector" fragment: A small, b-substituted triethanolamine molecule.
The degradation of this compound follows biphasic kinetics in the presence of glutathione (GSH) and red blood cells, with an initial rapid phase (half-life of approximately 20 minutes) followed by a slower second phase (half-life of approximately 7 hours).[2]
Figure 2: Primary hydrolysis degradation pathway of this compound.
Reaction with Glutathione (GSH)
In the context of pathogen reduction in blood products, glutathione (GSH) is added as a quenching agent to react with any remaining extracellular this compound, minimizing off-target reactions with cellular components.[2] This leads to the formation of several glutathione-associated by-products:
-
9-glutathiyl acridine (9-GA)
-
9-(amino GSH)-acridine (9A-GSH)
-
9-(amino glutathione disulfide)-acridine (9A-GSSG)
Acridine is also formed as a smaller degradation product.[2]
Figure 3: Overview of this compound degradation and by-product formation.
Quantitative Analysis of Degradation By-products
The concentrations of this compound degradation by-products have been quantified in pathogen-reduced red blood cell concentrates (PR-RBCCs) post-treatment. The following table summarizes the levels of major degradation compounds.
| Compound | n | Mean ± SD | Min-Max |
| Glutathione (GSH) (mM) | 213 | 5.48 ± 1.37 | 3.32 - 12.73 |
| Glutathione Disulfide (GSSG) (mM) | 213 | 0.75 ± 0.04 | < 0.75 - 1.34 |
| S-300 (μM) | 213 | 18.10 ± 3.21 | 10.84 - 26.06 |
| 9-glutathiyl acridine (9-GA) (μM) | 213 | 4.11 ± 1.37 | < 1.00 - 14.09 |
| 9-(amino GSH)-acridine (9A-GSH) (μM) | 213 | 2.45 ± 0.75 | < 1.00 - 5.45 |
| 9-(amino GSSG)-acridine (9A-GSSG) (μM) | 213 | < 1.00 | < 1.00 - 1.00 |
| Acridine (μM) | 127 | < 1.00 | < 1.00 - 1.00 |
| This compound (nM) | 68 | 0.75 ± 0.01 | < 0.75 - 0.81 |
Table 1: Major Degradation Compounds in INTERCEPT™ Treated Red Blood Cells. Data adapted from a preclinical safety assessment study.[2] For values reported as <1 μM or <0.75 nM, the limit of quantitation was used to calculate the mean and SD.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for By-product Quantification
A validated reverse-phase HPLC (RP-HPLC) method with UV detection is employed to quantify this compound and its degradation products.
Objective: To separate and quantify S-300, 9-GA, 9A-GSH, 9A-GSSG, and acridine in plasma or red blood cell lysate samples.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Acetic acid
-
Water (HPLC grade)
Procedure:
-
Sample Preparation:
-
For plasma samples, protein precipitation is performed using an appropriate organic solvent (e.g., acetonitrile).
-
For red blood cell samples, lysis is induced, followed by protein precipitation.
-
Samples are centrifuged, and the supernatant is collected for analysis.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Ammonium acetate buffer in water (e.g., 0.01 M, pH adjusted with acetic acid).
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient Elution: A linear gradient is typically used, starting with a higher percentage of Mobile Phase A and increasing the percentage of Mobile Phase B over the run time to elute the compounds of interest.
-
Flow Rate: Approximately 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 35°C).
-
Detection: UV detection at a wavelength optimized for acridine-containing compounds (e.g., 277 nm).
-
-
Quantification:
-
Calibration curves are generated using certified reference standards for each analyte.
-
Peak areas of the analytes in the samples are compared to the calibration curves to determine their concentrations.
-
Figure 4: General workflow for the HPLC analysis of this compound by-products.
Flow Cytometry for Detection of Cell-Bound Acridine
Flow cytometry is utilized to detect the presence of acridine moieties bound to the surface of red blood cells.
Objective: To identify and quantify red blood cells with surface-bound acridine adducts.
Instrumentation:
-
Flow cytometer with appropriate laser and filter sets for the chosen fluorochrome.
Reagents:
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Primary antibody: Mouse anti-acridine monoclonal antibody.
-
Secondary antibody: Fluorochrome-conjugated anti-mouse IgG antibody (e.g., FITC, PE).
-
Red blood cell lysis buffer (if analyzing whole blood).
Procedure:
-
Cell Preparation:
-
Collect red blood cells and wash them with PBS containing BSA.
-
Adjust the cell concentration to approximately 1 x 10^6 cells/mL.
-
-
Antibody Staining:
-
Incubate the cells with the primary anti-acridine antibody for a specified time (e.g., 30 minutes) at room temperature, protected from light.
-
Wash the cells to remove unbound primary antibody.
-
Incubate the cells with the fluorochrome-conjugated secondary antibody under similar conditions.
-
Wash the cells to remove unbound secondary antibody.
-
-
Data Acquisition:
-
Resuspend the stained cells in PBS.
-
Acquire data on the flow cytometer, collecting forward scatter (FSC), side scatter (SSC), and fluorescence signals.
-
Appropriate gating strategies are applied to analyze the red blood cell population.
-
-
Data Analysis:
-
The percentage of fluorescently labeled (acridine-positive) red blood cells is determined.
-
The mean fluorescence intensity (MFI) can be used as a measure of the density of acridine adducts on the cell surface.
-
Figure 5: Workflow for the detection of cell-bound acridine by flow cytometry.
Conclusion
The degradation of this compound (S-300) is a well-characterized process that is fundamental to its application in pathogen reduction technologies. Through spontaneous hydrolysis and quenching by glutathione, the reactive parent compound is efficiently converted into a series of non-reactive by-products. The primary degradation products, S-300 and a triethanolamine fragment, along with various glutathione adducts, have been identified and quantified. The analytical methods of HPLC and flow cytometry provide robust tools for monitoring the degradation process and ensuring the safety of treated blood products. This in-depth understanding of this compound's degradation pathway is essential for researchers and professionals involved in the development and application of pathogen inactivation technologies.
References
The Acridine Anchor: A Linchpin in Amustaline's Therapeutic Action
A Technical Guide for Researchers and Drug Development Professionals
Amustaline (S-303) is a potent, nucleic acid-targeted agent developed for the ex vivo inactivation of pathogens and leukocytes in blood products. Its efficacy hinges on a modular design, at the core of which lies the acridine anchor. This technical guide delves into the critical role of this moiety, providing an in-depth analysis of its function, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.
The Modular Architecture of this compound
This compound's design comprises three key components: an acridine anchor, a bifunctional effector arm, and a labile ester linker connecting the two.[1] This modularity allows for a targeted and controlled mechanism of action. The acridine anchor is responsible for the initial, reversible binding to nucleic acids, the effector arm subsequently forms irreversible covalent bonds, and the linker is designed to hydrolyze post-inactivation, breaking down the molecule into non-reactive by-products.[1][2]
The Pivotal Role of the Acridine Anchor in DNA Intercalation
The acridine anchor, a planar polycyclic aromatic heterocycle, is the primary determinant of this compound's ability to target DNA and RNA.[1][3] It functions as a classic DNA intercalator, inserting itself between the base pairs of the nucleic acid double helix.[1] This non-covalent interaction is driven by forces such as π-π stacking and hydrophobic interactions.[4] The intercalation process unwinds and elongates the DNA helix, creating a stable, albeit temporary, association that positions the effector arm for its subsequent action.[1] Without the acridine anchor, the effector arm would lack the necessary proximity and orientation to efficiently crosslink nucleic acid strands.
The structure-activity relationship of acridine derivatives highlights the importance of the 9-aminoacridine core for potent biological activity, a feature central to this compound's design.[5]
Quantitative Analysis of this compound Function
The following tables summarize key quantitative data related to the use and effects of this compound, with a focus on parameters influenced by the acridine anchor's function.
Table 1: this compound Treatment Parameters and Degradation
| Parameter | Value | Reference |
| This compound Concentration (in PR-RBCC) | 0.3 mM | [1] |
| Glutathione (GSH) Concentration (in PR-RBCC) | 3 mM | [1] |
| This compound Half-life (in presence of GSH and RBCs) | Initial: ~20 minutes; Second: ~7 hours | [1] |
| Residual this compound (post-processing) | < 1 nM | [3] |
Table 2: In Vivo Fate of the Acridine Moiety
| Parameter | Value | Reference |
| Mean Acridine Surface Density on PR-RBCs (1-4h post-transfusion) | 5062 molecules/RBC | [6][7] |
| Mean Acridine Surface Density on PR-RBCs (7 days post-transfusion) | ~800-1260 molecules/RBC | [6] |
| Mean Acridine Surface Density on PR-RBCs (16 weeks post-transfusion) | ~180-209 molecules/RBC | [6] |
| Circulating PR-RBCs with low surface acridine in patients with treatment-emergent antibodies | ~150-301 molecules/RBC | [8] |
Table 3: Clinical Trial Data from the ReCePI Study
| Parameter | Pathogen-Reduced RBCs (this compound) | Conventional RBCs | Reference |
| Number of Patients Transfused | 159 | 162 | [9] |
| Incidence of Acute Kidney Injury (AKI) | 29.3% | 28.0% | |
| Patients Developing Treatment-Emergent Antibodies to Acridine | 3.1% (5/159) | 0% (0/162) | [9] |
Experimental Protocols
1. Assessment of Genotoxicity: Ames Test (Bacterial Reverse Mutation Assay)
-
Objective: To evaluate the mutagenic potential of this compound-treated red blood cell concentrates (PR-RBCCs).
-
Methodology:
-
Specific strains of Salmonella typhimurium and Escherichia coli, sensitive to intercalating and alkylating agents, are used.
-
PR-RBCCs are incubated with the bacterial strains at 37°C for 60 minutes, both with and without S9 metabolic activation.
-
The mixture is plated on selective media.
-
The number of revertant colonies is counted to determine the mutagenic potential.[1]
-
-
Rationale: This assay directly assesses the potential for DNA damage leading to mutations, a critical safety parameter for a DNA-targeting agent.
2. In Vivo Clastogenicity: Mouse Micronucleus Assay
-
Objective: To evaluate the potential of this compound-treated RBCs to cause chromosomal damage in vivo.
-
Methodology:
-
Mice are administered PR-RBCCs.
-
After a defined exposure period, bone marrow or peripheral blood is collected.
-
Erythrocytes are stained to differentiate polychromatic (immature) and normochromatic (mature) erythrocytes.
-
The frequency of micronucleated polychromatic erythrocytes is determined by microscopy.
-
-
Rationale: An increase in micronuclei indicates chromosomal breakage or damage to the mitotic apparatus, providing an in vivo measure of genotoxicity.
3. Tracking of Acridine-Labeled Red Blood Cells: Flow Cytometry
-
Objective: To quantify the presence and persistence of acridine on the surface of transfused PR-RBCs.
-
Methodology:
-
Peripheral blood samples are collected from patients transfused with PR-RBCs.
-
The red blood cells are incubated with a proprietary mouse anti-acridine monoclonal antibody (e.g., 2S197-2M1).
-
A secondary antibody conjugated to a fluorophore (e.g., phycoerythrin) is added.
-
The fluorescence intensity of individual red blood cells is measured using a flow cytometer.
-
The acridine surface density is quantified using calibrated beads.[7][8]
-
-
Rationale: This method allows for the direct tracking of the fate of transfused cells and the persistence of the acridine moiety in vivo.
4. Analysis of DNA Intercalation
-
Objective: To determine the DNA binding mode and affinity of intercalating agents.
-
Methodology:
-
Spectrophotometric/Spectrofluorimetric Titration: The changes in the absorption or fluorescence spectra of the compound upon addition of DNA are monitored. Hypochromism and bathochromic shifts in the UV-Vis spectrum are indicative of intercalation.
-
Fluorescence Polarization: The increase in the polarization of fluorescence upon binding to DNA is measured, providing information on the binding affinity.
-
Thermal Denaturation (Tm) Studies: The melting temperature (Tm) of DNA is measured in the presence and absence of the intercalating agent. An increase in Tm indicates stabilization of the DNA duplex, characteristic of intercalation.
-
Viscometry: The viscosity of a DNA solution is measured upon addition of the compound. An increase in viscosity is consistent with the lengthening of the DNA helix due to intercalation.
-
-
Rationale: These biophysical techniques provide quantitative data on the interaction between a compound and DNA, confirming the intercalative binding mode and determining the binding affinity.
Visualizing the Role of the Acridine Anchor
References
- 1. Preclinical safety assessment of pathogen reduced red blood cells treated with this compound and glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. DNA-Based Electrodes and Computational Approaches on the Intercalation Study of Antitumoral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acridine structure correlated with mutagenic activity in Salmonella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel acridine flow cytometry marker to track post‐transfusion this compound/glutathione pathogen‐reduced red blood cell survival in sickle cell disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterizing the antibody response to this compound/glutathione pathogen‐reduced red blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibodies to this compound/Glutathione Pathogen Reduced RBCs - Transfusion News [transfusionnews.com]
Amustaline's Effector Moiety: A Technical Guide to its Reaction with Guanine Bases
Abstract
Amustaline (S-303) is a key component of the INTERCEPT Blood System, a technology designed for the inactivation of pathogens and leukocytes in blood products. Its efficacy stems from its structure as a modular, bifunctional alkylating agent. This document provides a detailed technical overview of the core mechanism of this compound: the reaction of its effector moiety with guanine bases in nucleic acids. We will explore the molecular mechanism, present quantitative data on reaction kinetics and adduct formation, provide detailed experimental protocols for studying these interactions, and visualize the key pathways and workflows. This guide is intended for researchers, scientists, and drug development professionals working in transfusion medicine, DNA damage and repair, and medicinal chemistry.
Introduction to this compound
This compound is a pathogen-inactivating compound specifically designed to target and irreversibly damage the nucleic acids of a broad spectrum of viruses, bacteria, protozoa, and contaminating leukocytes that may be present in blood components.[1][2] It is a modular compound composed of three distinct parts: an acridine "anchor" for DNA intercalation, a labile ester "linker," and a nitrogen mustard-like "effector" moiety responsible for alkylation.[1] This design allows for a two-step mechanism that ensures targeted and efficient inactivation, followed by rapid degradation into non-reactive by-products to ensure the safety of the transfused product.[1]
The Effector Moiety and its Reaction Mechanism
The primary mode of action for this compound involves the formation of covalent bonds with nucleic acid bases, which prevents essential cellular processes like replication and transcription.[1]
Molecular Mechanism of Action
The inactivation process is a targeted, two-stage event:
-
Intercalation: The acridine anchor moiety of the this compound molecule first reversibly binds to the helical regions of DNA and RNA.[1] This intercalation positions the effector moiety in close proximity to the nucleobases.
-
Alkylation: Once anchored, the bifunctional effector moiety reacts irreversibly and covalently with guanine bases.[1] As a nitrogen mustard-type agent, the effector forms an aziridinium ion that is highly electrophilic and preferentially attacks the nucleophilic N7 position of guanine.[3][4]
This reaction results in the formation of a stable monoadduct. Because the effector is bifunctional, it can react with a second guanine base on the same strand (intrastrand cross-link) or the opposite strand (interstrand cross-link, ICL).[1][5] These ICLs are particularly cytotoxic as they form a complete block to DNA replication and transcription.[5][6]
Secondary Adduct Formation
In addition to the primary N7-guanine adducts, nitrogen mustards can induce secondary lesions. The initial N7-guanine adduct is a cationic species that can undergo a subsequent reaction involving hydroxide addition at the C8 position, leading to the opening of the imidazole ring. This forms an N⁵-substituted formamidopyrimidine (FapyG) adduct.[3] Studies on related nitrogen mustards have identified FapyG mono-adducts and cross-links where one or both guanines have undergone this ring-opening.[3]
Quantitative Analysis of the this compound-Guanine Interaction
The efficiency of pathogen inactivation and the safety profile of this compound are governed by its reaction kinetics, degradation rate, and the nature of the DNA adducts formed.
Reaction Kinetics and Degradation
This compound is designed to degrade spontaneously under physiological conditions, ensuring that unreacted compound does not persist.[1] The degradation occurs via hydrolysis of the ester linker. The presence of glutathione (GSH), which is added during the treatment process, serves to quench free, unreacted this compound.[1]
| Parameter | Value | Conditions | Reference |
| Initial Half-Life | ~20 minutes | Physiological pH (7.35–7.45) with GSH and RBCs | [1] |
| Second Half-Life | ~7 hours | Physiological pH (7.35–7.45) with GSH and RBCs | [1] |
| Concentration Reduction | ~1000-fold drop | Over the first 3 hours of treatment | [1] |
| Residual Concentration | <1 nM | After 18–24 hours of treatment and solution exchange | [1] |
Adduct Formation and Genotoxicity
The formation of DNA adducts is the basis of this compound's function but also the source of its potential genotoxicity. Quantitative methods have been developed to measure these adducts, and standard assays are used to assess mutagenicity.
| Parameter | Finding | Method/Assay | Reference |
| Primary Adducts | N7-guanine monoadduct (NM-G) and interstrand cross-link (G-NM-G) | UPLC/MS³ | [3] |
| Secondary Adducts | Formamidopyrimidine adducts (NM-FapyG, FapyG-NM-G, FapyG-NM-FapyG) | UPLC/MS³ | [3] |
| Limit of Quantification | 0.3 - 1.6 adducts per 10⁷ DNA bases | UPLC/MS³ on 5 µg DNA hydrolysate | [3] |
| Bacterial Mutagenicity | Positive | Ames bacterial reverse mutation assay | [1] |
| In Vitro Cytotoxicity | Positive | Chromosome aberration assays | [1] |
| In Vivo Toxicity (LOEL) | 250 µg/kg | Animal studies | [1] |
Key Experimental Protocols
Studying the interaction between this compound and guanine requires specialized methodologies to form, detect, and quantify the resulting DNA adducts. The following protocols are based on established methods for nitrogen mustards.
Protocol: DNA Adduct Quantification by UPLC/MS³
This protocol, adapted from methods used for similar nitrogen mustards, allows for the sensitive detection and quantification of various guanine adducts.[3]
Methodology:
-
Reaction: Incubate calf thymus DNA (e.g., 50 µg) in a phosphate buffer (pH 7.4) with a defined concentration of this compound (e.g., 1 µM) at 37°C for a set period (e.g., 14 hours) to allow for adduct formation.[3]
-
Neutral Thermal Hydrolysis: To release the adducted bases without creating artifacts, a two-stage hydrolysis is performed. First, the sample is heated at 37°C to hydrolyze the glycosidic bonds of the unstable cationic N7-guanine adducts. Second, the temperature is raised to 95°C to release the more stable ring-opened FapyG adducts.[3]
-
UPLC Separation: The resulting DNA hydrolysate is injected into an ultra-performance liquid chromatography system, typically with a C18 reverse-phase column, to separate the different adducts from the normal bases.
-
Mass Spectrometric Detection: The column eluent is directed into an ion trap mass spectrometer. A multistage (MS³) scanning method is employed for high specificity. This involves isolating the protonated molecular ion (MS¹), generating a characteristic fragment ion (MS²), and then fragmenting that ion again (MS³) to produce a final, highly specific product ion for quantification.
-
Quantification: Absolute quantification is achieved by comparing the integrated peak areas from the sample to a standard curve generated using synthesized, authentic standards of each adduct.[3]
Protocol: Ames Bacterial Reverse Mutation Assay
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.
Methodology:
-
Strain Selection: Use specific strains of Salmonella typhimurium that are sensitive to alkylating and intercalating agents (e.g., TA102).[1]
-
Treatment: Prepare the test article, such as Red Blood Cell Concentrates (RBCCs) treated with this compound and GSH.[1]
-
Exposure: At various time points following the start of the this compound/GSH treatment (e.g., 0, 1, 2, 5, 6 hours), introduce the bacterial strains to the test article.[1] Testing should be done with and without an S9 metabolic activation mix.
-
Plating: Plate the bacteria on a minimal media agar that lacks the specific amino acid the strain cannot synthesize (e.g., histidine).
-
Incubation and Analysis: Incubate the plates for several days and count the number of revertant colonies. Mutagenicity is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to the negative control.
This compound Degradation and Quenching Pathway
The safety of this compound-treated blood products relies on the compound's degradation into non-reactive by-products. This process is driven by pH-dependent hydrolysis and active quenching by glutathione (GSH).
The labile ester linker in this compound is hydrolyzed at physiological pH, splitting the molecule into two main components:
-
S-300: The acridine anchor and linker portion, which is a primary, negatively charged degradation product.[1]
-
Effector Fragment: The small-chain triethanolamine effector moiety.[1]
Simultaneously, any unreacted (free) this compound is quenched by the high concentration of GSH added during the process. This rapid quenching and hydrolysis ensures the concentration of active this compound drops precipitously after its pathogen-inactivating function is complete.[1]
Conclusion
The reaction between this compound's effector moiety and guanine bases is the cornerstone of its function as a pathogen-inactivating agent. This targeted, irreversible alkylation, leading primarily to the formation of monoadducts and highly cytotoxic interstrand cross-links, effectively neutralizes a wide range of pathogens and leukocytes. The compound's design, which combines efficient nucleic acid damage with rapid, predictable degradation and quenching, represents a sophisticated approach to enhancing blood safety. The experimental protocols and quantitative data presented herein provide a framework for researchers to further investigate and understand the nuanced biochemistry of this compound and other DNA-alkylating agents.
References
- 1. Preclinical safety assessment of pathogen reduced red blood cells treated with this compound and glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of Nitrogen Mustard Formamidopyrimidine Adduct Formation of bis-(2-Chloroethyl)ethylamine with Calf Thymus DNA and a Human Mammary Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of Stable Nitrogen Mustard DNA Inter Strand Crosslink Analogs for Biochemical and Cell Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of Stable Nitrogen Mustard DNA Interstrand Cross-Link Analogs for Biochemical and Cell Biological Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of Amustaline: A Technical Deep Dive into Early-Stage Discovery and Preclinical Evaluation for Pathogen Reduction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage discovery and preclinical development of Amustaline (S-303), a pivotal component of the INTERCEPT™ Blood System for Red Blood Cells. The information presented herein is curated for researchers, scientists, and drug development professionals, offering a detailed examination of the scientific journey from concept to preclinical validation.
Executive Summary
This compound is a synthetic, nucleic acid-targeting molecule engineered for the ex vivo inactivation of a broad spectrum of pathogens and leukocytes in red blood cell concentrates. Its development by Cerus Corporation represents a significant advancement in transfusion medicine, aiming to enhance the safety of the blood supply. This document details the mechanism of action, preclinical toxicology, and the experimental framework that established the safety and efficacy profile of this compound-treated red blood cell products. While specific details of the initial discovery and lead optimization of this compound are proprietary, this guide synthesizes the publicly available data to provide a thorough understanding of its preclinical development.
Rationale and Discovery
The imperative to safeguard the global blood supply from transfusion-transmissible infections (TTIs) has driven the development of pathogen reduction technologies. This compound was conceived as a proactive solution to inactivate a wide array of viruses, bacteria, and protozoa, as well as residual donor leukocytes, in red blood cell units.
This compound is a modular compound comprised of three key components: an acridine anchor for nucleic acid intercalation, a bifunctional alkylating effector, and a labile ester linker designed for spontaneous degradation.[1] This design allows for targeted inactivation of nucleic acids, followed by rapid breakdown into non-reactive byproducts, ensuring the safety of the transfused red blood cells.[1]
Mechanism of Action
The mechanism of this compound's pathogen-inactivating activity is a targeted, multi-step process that does not require photoactivation.
-
Intercalation: The acridine component of this compound facilitates its intercalation into the helical regions of DNA and RNA of pathogens and leukocytes.[1]
-
Covalent Bonding: The bifunctional alkylating effector then irreversibly forms covalent bonds, primarily with guanine bases, creating adducts and cross-links within the nucleic acid strands.[1]
-
Inhibition of Replication and Transcription: These covalent modifications effectively prevent nucleic acid replication, transcription, and translation, thereby rendering the pathogens and leukocytes incapable of multiplying and causing disease.[1]
-
Degradation: Following its therapeutic action, the ester linker in this compound undergoes hydrolysis at physiological pH. This degradation cleaves the molecule into the non-reactive acridine derivative S-300 and a small effector fragment.[1]
-
Quenching: To minimize non-specific reactions, glutathione (GSH) is used in the process to quench any unreacted this compound.[1]
The following diagram illustrates the proposed mechanism of action of this compound.
Preclinical Safety and Toxicology Program
A comprehensive preclinical safety and toxicology program was conducted for this compound-treated red blood cell concentrates (PR-RBCC) in accordance with International Conference on Harmonisation (ICH) and Food and Drug Administration (FDA) guidelines.[1] The program was designed to assess the safety of the final cellular product, which includes the degradation product S-300 and other byproducts.
The preclinical testing followed a logical, tiered approach, starting with in vitro assessments and progressing to in vivo studies and long-term carcinogenicity models.
The decision to proceed at each stage was based on a " go/no-go " logic, ensuring that the safety profile was acceptable before advancing to the next phase of testing.
In Vitro Genotoxicity Studies
Ames Bacterial Reverse Mutation Assay: The mutagenic potential of this compound-treated red blood cell concentrates was evaluated using the Ames test. As expected for a nucleic acid alkylating agent, this compound itself is a direct-acting mutagen.[1] However, studies on the final PR-RBCC product, after the degradation and quenching of this compound, showed no mutagenicity.[1]
Chromosomal Aberration Assay: In vitro chromosomal aberration assays were conducted to assess the potential of PR-RBCC and its byproducts to induce structural chromosome damage. These studies, performed with and without metabolic activation (S9), demonstrated no clastogenic potential of the final product.[1]
In Vivo Toxicology and Clastogenicity
Rodent Micronucleus Assay: The in vivo clastogenic potential was assessed using the mouse red blood cell micronucleus assay.[1] This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts. PR-RBCC and the primary degradant S-300 did not induce an increase in micronucleated polychromatic erythrocytes in the bone marrow of treated mice, indicating a lack of in vivo clastogenicity.[1]
Systemic Toxicity Studies: Intravenous toxicity studies were conducted in rats and dogs using both PR-RBCC and S-300. These studies showed that single and repeated transfusions of PR-RBCC were well-tolerated at concentrations up to five times the clinical dose.[2] The no-observed-adverse-effect level (NOAEL) for S-300 was established at doses significantly higher than the expected clinical exposure.[2]
Carcinogenicity Studies
The carcinogenic potential of PR-RBCC was evaluated in a 26-week study using the p53+/- transgenic mouse model.[1] This model is known for its heightened susceptibility to carcinogens. The results of this study showed no evidence of carcinogenicity associated with the transfusion of PR-RBCC.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from the preclinical studies of this compound.
Table 1: this compound Process Parameters and Degradation
| Parameter | Value | Reference |
| This compound Concentration | 0.2 mmol/L | [3] |
| Glutathione (GSH) Concentration | 20 mmol/L | [3] |
| This compound Half-life (initial) | ~20 minutes | [1] |
| This compound Half-life (second) | ~7 hours | [1] |
| Residual this compound | < 1 nM | [1] |
Table 2: In Vivo Toxicology - No Observed Adverse Effect Levels (NOAELs)
| Study | Species | Test Article | NOAEL | Reference |
| Systemic Toxicity | Rat, Dog | PR-RBCC | 5x clinical concentration | [2] |
| Systemic Toxicity | Rat, Dog | S-300 | 100 mg/kg/day | [2] |
Table 3: Preclinical Safety Margins
| Exposure Scenario | Safety Margin | Reference |
| 2 PR-RBCCs per day | >90-fold | [1] |
| 5 PR-RBCCs per day | >36-fold | [1] |
Experimental Protocols
Ames Bacterial Reverse Mutation Assay
-
Test System: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA).
-
Test Article: this compound-treated Red Blood Cell Concentrate (PR-RBCC) lysate and supernatant.
-
Procedure:
-
The test article is mixed with the bacterial tester strain and, for assays with metabolic activation, a liver homogenate fraction (S9).
-
The mixture is incubated and then plated on minimal glucose agar plates.
-
Plates are incubated at 37°C for 48-72 hours.
-
The number of revertant colonies (his+ or trp+) is counted.
-
-
Controls: Negative (vehicle) and positive controls (known mutagens) are run concurrently.
-
Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
In Vivo Rodent Micronucleus Assay
-
Test System: Male and female mice (e.g., ICR strain).
-
Test Article: PR-RBCC and S-300.
-
Procedure:
-
Animals are treated with the test article, typically via intravenous injection, at multiple dose levels.
-
Bone marrow is harvested at appropriate time points (e.g., 24 and 48 hours after the last dose).
-
Bone marrow smears are prepared, stained, and scored for the frequency of micronucleated polychromatic erythrocytes (MN-PCEs) among total PCEs.
-
-
Controls: Negative (vehicle) and positive controls (known clastogens) are included.
-
Interpretation: A statistically significant, dose-dependent increase in the frequency of MN-PCEs indicates clastogenic or aneugenic activity.
p53+/- Mouse Carcinogenicity Study
-
Test System: p53 heterozygous (p53+/-) transgenic mice.
-
Test Article: PR-RBCC.
-
Procedure:
-
Groups of mice are administered the test article (e.g., via transfusion) over a period of 26 weeks.
-
Animals are monitored for clinical signs of toxicity and tumor development.
-
At the end of the study, a complete necropsy and histopathological examination of all major organs and tissues are performed.
-
-
Controls: A concurrent control group receiving untreated red blood cells is included.
-
Interpretation: A statistically significant increase in the incidence of tumors in the treated group compared to the control group indicates carcinogenic potential.
Conclusion
The early-stage and preclinical development of this compound was a rigorous and systematic process designed to ensure the safety and efficacy of pathogen-reduced red blood cell concentrates. The comprehensive toxicology program, conducted in accordance with international regulatory standards, demonstrated a favorable safety profile for this compound-treated red blood cells. The data from these studies provided the foundation for the successful progression of this compound into clinical trials and its eventual use as a critical tool in enhancing blood safety. While the initial discovery phase remains proprietary, the preclinical data clearly illustrate a well-defined mechanism of action and a thorough understanding of the compound's in vitro and in vivo behavior.
References
- 1. Preclinical safety assessment of pathogen reduced red blood cells treated with this compound and glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical pharmacokinetic and toxicology assessment of red blood cells prepared with S-303 pathogen inactivation treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound‐glutathione pathogen‐reduced red blood cell concentrates for transfusion‐dependent thalassaemia - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Genotoxic Potential of Amustaline By-products: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Amustaline (S-303) is a nucleic acid-targeted pathogen-reducing agent used in combination with glutathione (GSH) to inactivate a broad spectrum of pathogens and leukocytes in red blood cell concentrates (PR-RBCCs). While this compound itself is a direct-acting mutagen, the pathogen reduction process is designed to degrade it into non-genotoxic by-products. This technical guide provides a comprehensive overview of the genotoxic potential of this compound's degradation products, with a primary focus on the major by-product, S-300. The findings from a comprehensive preclinical safety assessment consistently demonstrate that the final PR-RBCCs and the principal degradation product, S-300, do not exhibit genotoxic or carcinogenic potential in a battery of in vitro and in vivo assays.[1]
This compound Degradation and By-products
This compound is a bifunctional alkylating agent that targets nucleic acids by intercalation and subsequent covalent bond formation, primarily with guanine bases, leading to crosslinks that prevent replication and transcription.[1] Following its pathogen inactivation function, this compound undergoes spontaneous hydrolysis at physiological pH. This degradation process is characterized by the cleavage of the ester linker, resulting in the formation of the primary, negatively charged, and non-reactive by-product, S-300, and a small chain fragment.[1]
The pathogen reduction process is designed to minimize exposure to residual this compound through several mechanisms:
-
Quenching: Unreacted extracellular this compound is quenched by glutathione (GSH).[1]
-
Decomposition: An 18-24 hour incubation period facilitates the degradation of this compound to its non-genotoxic by-products.[1]
-
Removal: The processing solution containing residual reagents and degradation products is replaced with a fresh additive solution before the storage of the PR-RBCCs.[1]
Besides the major by-product S-300, other minor degradation products include acridine and glutathione-associated products.[2]
Experimental Protocols for Genotoxicity Assessment
A comprehensive suite of genotoxicity assays was conducted in compliance with Good Laboratory Practice (GLP) standards to evaluate the safety of this compound by-products.[1]
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[3]
-
Test System: Various strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., wp2 uvrA) are used to detect different types of mutations (frameshift and base-pair substitutions).
-
Methodology:
-
Tester strains are exposed to the test article (e.g., PR-RBCC lysates, S-300) at various concentrations, both with and without metabolic activation (S9 fraction from rat liver).
-
A pre-incubation method is typically employed where the test substance, bacterial strain, and S9 mix (if used) are incubated together before being plated on minimal glucose agar plates.
-
The plates are incubated for 48-72 hours at 37°C.
-
The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.
-
-
Evaluation Criteria: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
In Vitro Mammalian Chromosomal Aberration Test
This assay evaluates the potential of a test substance to induce structural chromosomal abnormalities in cultured mammalian cells.[3]
-
Test System: Human peripheral blood lymphocytes (HPBL) or other suitable mammalian cell lines (e.g., Chinese Hamster Ovary - CHO cells) are used.
-
Methodology:
-
Cell cultures are exposed to the test article (e.g., S-300) at a minimum of three analyzable concentrations, both with and without metabolic activation (S9 mix), for a short duration (e.g., 3-6 hours).
-
A continuous treatment for approximately 1.5 normal cell cycles is also performed without S9 mix.
-
Following exposure, the cells are treated with a metaphase-arresting agent (e.g., colcemid), harvested, and chromosomes are prepared for microscopic examination.
-
Metaphase spreads are analyzed for structural aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges) and numerical aberrations (polyploidy).
-
-
Evaluation Criteria: A test article is considered positive if it produces a concentration-dependent and reproducible increase in the number of cells with structural or numerical chromosomal aberrations.
In Vivo Mammalian Erythrocyte Micronucleus Test
The in vivo micronucleus test is used to detect damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing the formation of micronuclei in newly formed erythrocytes.[1]
-
Test System: Mice are typically used for this assay.
-
Methodology:
-
Animals are administered the test article (e.g., PR-RBCCs or S-300) via an appropriate route of exposure (e.g., intravenous injection).
-
Bone marrow is typically sampled at 24 and 48 hours after treatment.
-
The bone marrow cells are smeared on slides, stained, and analyzed for the frequency of micronucleated polychromatic erythrocytes (MN-PCEs) among total polychromatic erythrocytes (PCEs).
-
The ratio of PCEs to normochromatic erythrocytes (NCEs) is also determined to assess bone marrow toxicity.
-
-
Evaluation Criteria: A positive response is characterized by a dose-related and statistically significant increase in the frequency of MN-PCEs.
Summary of Genotoxicity Data
Table 1: Bacterial Reverse Mutation Assay (Ames Test) Results
| Test Article | Bacterial Strains | Metabolic Activation (S9) | Result |
| PR-RBCC Lysates | S. typhimurium & E. coli | With and Without | Negative |
| S-300 | S. typhimurium & E. coli | With and Without | Negative |
| This compound (Control) | S. typhimurium | Without | Positive |
Table 2: In Vitro Chromosomal Aberration Test Results
| Test Article | Cell Line | Metabolic Activation (S9) | Result |
| S-300 | Human Peripheral Blood Lymphocytes (HPBL) | With and Without | Negative |
| This compound (Control) | Not Specified | Not Specified | Positive |
Table 3: In Vivo Micronucleus Test Results
| Test Article | Species | Route of Administration | Result |
| PR-RBCCs | Mouse | Intravenous | Negative |
| S-300 | Mouse | Intravenous | Negative |
Visualizations
This compound Degradation Pathway
Caption: this compound degradation to non-genotoxic by-products.
Genotoxicity Testing Workflow
Caption: Workflow for assessing the genotoxicity of this compound by-products.
DNA Damage and Cellular Response
References
- 1. Preclinical safety assessment of pathogen reduced red blood cells treated with this compound and glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound‐glutathione pathogen‐reduced red blood cell concentrates for transfusion‐dependent thalassaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
Methodological & Application
Application Notes and Protocols for Amustaline Treatment of Red Blood Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amustaline (S-303) is a chemical agent used in a pathogen reduction technology designed to enhance the safety of red blood cell (RBC) transfusions. This technology aims to reduce the risk of transfusion-transmitted infections by inactivating a broad spectrum of pathogens, including viruses, bacteria, and parasites, as well as residual donor leukocytes.[1][2] The treatment process involves the use of this compound in combination with glutathione (GSH) and is a critical area of study for improving blood product safety.[1][3]
Mechanism of Action
This compound is a nucleic acid-targeted alkylating agent.[3][4] Its mechanism of action involves a three-step process:
-
Intercalation: The acridine component of the this compound molecule non-covalently intercalates into the nucleic acids (DNA and RNA) of pathogens and leukocytes.[3][4]
-
Alkylation and Cross-linking: A bis-alkylating effector group then covalently reacts with nucleophilic sites on the nucleic acid bases, primarily guanine, creating adducts and cross-links.[3][4] This cross-linking prevents the replication, transcription, and translation of the nucleic acids, thereby inactivating the pathogen or leukocyte.[3]
-
Hydrolysis: At physiological pH, the labile ester bond within the this compound molecule hydrolyzes, breaking the molecule down into non-reactive by-products, including S-300, which is a negatively charged and non-reactive compound.[3][4][5]
Glutathione (GSH) is used in the process to quench any free, unreacted this compound, minimizing its potential for off-target effects.[3]
Standard Protocol for this compound Treatment of Red Blood Cells
The following protocol is a synthesis of methodologies described in preclinical and clinical studies.[4][5]
Materials:
-
Red Blood Cell Concentrate unit
-
This compound (S-303) solution
-
Glutathione (GSH) solution
-
Sterile processing set with mixing and incubation containers
-
Centrifuge
-
SAG-M (or other appropriate) red blood cell additive solution
-
Sterile tubing welder/sealer
Experimental Workflow:
Procedure:
-
Preparation: A unit of Red Blood Cell Concentrate is transferred into the mixing container of a sterile processing set.
-
Reagent Reconstitution and Addition: this compound (S-303) and glutathione (GSH) are reconstituted and then sterilely added to the RBC unit in the mixing container. The final concentrations are typically 0.2 mmol/L for S-303 and 20 mmol/L for GSH.[4][5]
-
Mixing: The mixture of RBCs, S-303, and GSH is thoroughly mixed.
-
Incubation: The treated RBC unit is then transferred to an incubation container and incubated at room temperature (20–25°C) for up to 18 hours.[4][5] During this time, the pathogen inactivation process and the hydrolysis of this compound occur.
-
Centrifugation and Supernatant Removal: Following incubation, the RBC unit is centrifuged to separate the red blood cells from the supernatant. The supernatant, containing the reaction by-products and residual reagents, is then expressed.[4][5]
-
Addition of Storage Solution: A standard red blood cell additive solution, such as SAG-M, is added to the RBCs.[4][5]
-
Final Storage: The final product is transferred to a storage container and is ready for storage at 1-6°C for up to 35 days.[6][7]
Quantitative Data Summary
The following tables summarize key quantitative data from studies evaluating this compound-treated red blood cells.
Table 1: In Vitro Characteristics of this compound-Treated vs. Control RBCs
| Parameter | This compound-Treated RBCs | Control RBCs | Reference |
| Hemoglobin ( g/unit ) | 58.0 (median) | 61.0 (median) | [6] |
| Hematocrit (%) | Meets European guidelines | Meets European guidelines | [1] |
| Hemolysis (%) | Meets European guidelines | Meets European guidelines | [1] |
Table 2: Post-Transfusion Viability and Efficacy
| Parameter | This compound-Treated RBCs | Control RBCs | Reference |
| 24-hour Post-Transfusion Recovery (%) | 83.42 ± 5.42 | 84.49 ± 5.49 | [7] |
| Median Lifespan (T50, days) | 33.45 | 39.47 | [7] |
| Hemoglobin Increment (g/dL) | 1.4 (mean) | 1.5 (mean) | [8] |
| Incidence of Acute Kidney Injury | 22% | 21% | [8] |
Table 3: Pathogen Inactivation Efficacy
| Pathogen | Initial Titer (log10/mL) | Post-Treatment Detection | Reference |
| Chikungunya virus (CHIKV) | 5.81 ± 0.18 (TCID50) | Not detected | [9] |
| Plasmodium falciparum | >5.2 (TCID50) | Not detected | [10] |
Safety and Efficacy
Clinical studies have demonstrated that this compound-treated RBCs are generally well-tolerated and have comparable efficacy to conventional RBCs in supporting patients with acute anemia.[1][8] The incidence of adverse events has been shown to be similar between groups receiving this compound-treated and conventional RBCs.[8] Furthermore, studies have shown no significant immune response specific to this compound-treated RBCs.[1] The process is designed to minimize recipient exposure to residual this compound, with levels of the compound being below the threshold of toxicological concern in the final product.[3]
References
- 1. Red blood cells treated with the this compound (S-303) pathogen reduction system: a transfusion study in cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the efficacy and safety of this compound/glutathione pathogen-reduced RBCs in complex cardiac surgery: the Red Cell Pathogen Inactivation (ReCePI) study-protocol for a phase 3, randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical safety assessment of pathogen reduced red blood cells treated with this compound and glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of the S-303 Pathogen Inactivation Technology for Red Blood Cell Concentrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transfusion of this compound/Glutathione Pathogen-reduced Red Blood Cells in Cardiac Surgery: A Randomized Phase 3 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shiu.uy [shiu.uy]
- 8. experts.umn.edu [experts.umn.edu]
- 9. This compound (S-303) treatment inactivates high levels of Chikungunya virus in red-blood-cell components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Robust inactivation of Plasmodium falciparum in red blood cell concentrates using this compound and glutathione pathogen reduction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pathogen Inactivation Using Amustaline and Glutathione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of amustaline (S-303) and glutathione (GSH) in pathogen reduction technology (PRT), primarily for red blood cell (RBC) concentrates and whole blood.
Introduction
The this compound and glutathione pathogen reduction system is a technology designed to inactivate a broad spectrum of pathogens, including viruses, bacteria, protozoa, and leukocytes, in blood products.[1][2][3] This technology enhances the safety of blood transfusions by reducing the risk of transfusion-transmitted infections.[4] The mechanism of action involves this compound, a nucleic acid-targeting agent, which intercalates into the nucleic acids (DNA and RNA) of pathogens and leukocytes, forming covalent bonds that block replication, transcription, and translation.[1][5][6] Glutathione, a naturally occurring antioxidant, is included in the system to quench unreacted this compound, minimizing unwanted side reactions with other molecules.[1][5][6]
Data Presentation: Efficacy of Pathogen Inactivation
The following tables summarize the quantitative data from various studies on the efficacy of this compound and glutathione in inactivating a range of pathogens.
| Pathogen | Blood Product | This compound Concentration (mM) | Glutathione Concentration (mM) | Log Reduction | Reference(s) |
| Plasmodium falciparum | Red Blood Cell Concentrates | Not Specified | Not Specified | >5.2 | [7] |
| Plasmodium falciparum | Whole Blood | 0.2 | 2 | >5.7 | [8] |
| SARS-CoV-2 | Red Blood Cell Concentrates | Not Specified | Not Specified | >4.2 | [9] |
| Dengue Virus (DENV) | Red Blood Cell Concentrates | Not Specified | Not Specified | >6.0 (TCID50/mL) | [10] |
| Various (viruses, bacteria, protozoa) | Red Blood Cell Concentrates | 0.2 | 20 | Not Specified | [11] |
Table 1: Summary of Pathogen Inactivation Efficacy
| Parameter | Value | Reference(s) |
| This compound Half-life (in presence of GSH and RBCs) | ~20 minutes (initial) | [1] |
| Residual this compound Post-Process | <1 nM | [1] |
Table 2: Pharmacokinetic Properties of this compound in Pathogen Reduction
Mechanism of Action
The pathogen inactivation process using this compound and glutathione is a targeted chemical method. The key steps are outlined below:
-
Intercalation: this compound, a bifunctional alkylating agent, selectively targets and intercalates into the helical regions of DNA and RNA of pathogens and leukocytes.[1]
-
Covalent Bonding: The "effector" component of the this compound molecule irreversibly reacts with guanine bases, creating adducts and crosslinks within the nucleic acid strands.[1][5]
-
Inhibition of Replication: These covalent bonds prevent the unwinding of DNA and RNA, thereby blocking replication, transcription, and translation processes, which are essential for pathogen viability and proliferation.[1][6]
-
Quenching: Glutathione (GSH) is added to the system to react with and neutralize any free, unreacted this compound, preventing off-target reactions with other cellular components.[1][5][6]
-
Hydrolysis: this compound that does not react with nucleic acids or glutathione spontaneously hydrolyzes into non-reactive by-products, primarily S-300.[1][5][6]
Figure 1. Mechanism of this compound and Glutathione Pathogen Inactivation.
Experimental Protocols
The following are generalized protocols based on methodologies cited in the literature. Specific parameters may need to be optimized depending on the blood component, pathogen, and desired level of inactivation.
Pathogen Inactivation in Red Blood Cell Concentrates
This protocol is adapted from studies on the inactivation of Plasmodium falciparum and other pathogens in leukoreduced red blood cell concentrates.[7][10]
Materials:
-
Leukoreduced red blood cell concentrate (RBCC)
-
This compound solution
-
Glutathione (GSH) solution
-
Pathogen stock of known titer
-
Sterile, functionally closed processing set
-
Incubator/agitator
-
Sterile sampling supplies
-
Appropriate culture medium and viability assay reagents
Procedure:
-
Preparation of RBCC: Start with a unit of leukoreduced RBCC, typically within 24 hours of collection.[11]
-
Pathogen Spiking: Inoculate the RBCC unit with a known titer of the target pathogen.
-
Addition of Reagents:
-
Aseptically connect the this compound and glutathione containers to the RBCC unit using the processing set.
-
Add the glutathione solution to the RBCC and mix thoroughly.
-
Add the this compound solution to achieve the desired final concentration (e.g., 0.2 mM).[11] Mix thoroughly.
-
-
Incubation: Incubate the treated RBCC unit for a specified period (e.g., 18-24 hours) at a controlled temperature (e.g., 22-25°C) with gentle agitation.[12]
-
Post-Treatment Processing: Following incubation, the RBCC unit may undergo further processing, such as the addition of an additive solution (e.g., SAG-M).[11]
-
Sampling: Collect pre-treatment and post-treatment samples for pathogen viability testing.
-
Viability Assessment: Determine the pathogen titer in the pre- and post-treatment samples using a validated viability assay (e.g., plaque assay for viruses, culture for bacteria, or specific infectivity assays for parasites).
-
Calculation of Log Reduction: Calculate the log reduction in pathogen titer by comparing the post-treatment titer to the pre-treatment titer.
Figure 2. Workflow for Pathogen Inactivation in Red Blood Cell Concentrates.
Pathogen Inactivation in Whole Blood
This protocol is based on a study for the inactivation of Plasmodium falciparum in whole blood.[8]
Materials:
-
Unit of whole blood (WB)
-
This compound solution
-
Glutathione (GSH) solution
-
Pathogen stock of known titer
-
Sterile processing and storage bags
-
Incubator
-
Sterile sampling supplies
-
Appropriate culture medium and viability assay reagents
Procedure:
-
Preparation of WB: Use a standard unit of whole blood.
-
Pathogen Spiking: Inoculate the WB unit with ring-stage P. falciparum infected red blood cells.[8]
-
Sampling (Pre-treatment): Collect a sample immediately after spiking to determine the initial parasite load.
-
Treatment: Add this compound and glutathione to the WB unit to achieve final concentrations of 0.2 mM and 2 mM, respectively.[8]
-
Incubation: Incubate the treated WB unit for 24 hours at room temperature.[8]
-
Sampling (Post-treatment): After the 24-hour incubation, collect a sample for viability testing.
-
Viability Assay:
-
Log Reduction Calculation: Determine the log reduction in parasite titer based on the viability assay results.
Figure 3. Logical Flow for Whole Blood Pathogen Inactivation Protocol.
Conclusion
The this compound and glutathione pathogen reduction system offers a robust method for inactivating a wide range of pathogens in red blood cell concentrates and whole blood. The concentrations of this compound and glutathione can be tailored to the specific application, and the technology has demonstrated high efficacy in reducing pathogen loads. The provided protocols serve as a foundation for researchers and drug development professionals to implement and further optimize this important blood safety technology.
References
- 1. Preclinical safety assessment of pathogen reduced red blood cells treated with this compound and glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. researchgate.net [researchgate.net]
- 4. Red blood cells treated with the this compound (S-303) pathogen reduction system: a transfusion study in cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical safety assessment of pathogen reduced red blood cells treated with this compound and glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound‐glutathione pathogen‐reduced red blood cell concentrates for transfusion‐dependent thalassaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Pathogen Inactivation Using Amustaline (S-303)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amustaline (S-303) is a pathogen inactivation agent designed for use in blood components, primarily red blood cell (RBC) concentrates and whole blood. It belongs to a class of compounds known as nucleic acid-targeted pathogen-reducing agents. In conjunction with glutathione (GSH), this compound effectively inactivates a broad spectrum of pathogens, including viruses, bacteria, and protozoa, as well as residual leukocytes.[1][2][3] This technology serves as a proactive measure to enhance blood safety and reduce the risk of transfusion-transmitted infections.[1][4]
The mechanism of action of this compound involves the intercalation of its acridine moiety into the nucleic acids (DNA and RNA) of pathogens and leukocytes.[5] Subsequently, its effector arm forms covalent bonds, creating adducts and crosslinks that prevent nucleic acid replication, transcription, and translation, thereby rendering the pathogen non-infectious.[2][5] Glutathione is used as a quencher to reduce non-specific reactions of this compound.[1][5]
These application notes provide a summary of in vitro pathogen inactivation studies using the this compound/GSH system and detailed protocols for key experiments.
Data Summary of In Vitro Pathogen Inactivation
The following tables summarize the quantitative data from various studies on the efficacy of this compound in inactivating a range of pathogens in vitro.
| Pathogen | Blood Component | This compound (S-303) Concentration | Glutathione (GSH) Concentration | Pre-treatment Titer | Log Reduction | Citation |
| Viruses | ||||||
| Zika Virus (ZIKV) | Red Blood Cells | Not Specified | Not Specified | 5.99 ± 0.2 log TCID50/mL | >5.99 | [6][7] |
| Chikungunya Virus (CHIKV) | Red Blood Cells | Not Specified | Not Specified | 7.60 log10 PFU/mL | >7.1 | [8] |
| Chikungunya Virus (CHIKV) | Red Blood Cells | Not Specified | Not Specified | 5.81 ± 0.18 log10 TCID50/mL | Complete Inactivation | [9] |
| SARS-CoV-2 | Red Blood Cells | Not Specified | Not Specified | Not Specified | >4.2 | [10] |
| Protozoa | ||||||
| Plasmodium falciparum | Whole Blood | 0.2 mM | 2 mM | >5.7 log10 TCID50/mL | >5.7 | [11] |
| Plasmodium falciparum | Red Blood Cells (AS-1 or AS-5) | Not Specified | Not Specified | >5.2 log10/mL | Complete Inactivation | [12][13] |
Note: Specific concentrations of this compound and GSH were not always provided in the abstracts. The standard process typically involves 0.2 mmol/L this compound and 20 mmol/L Glutathione.[4] "Complete Inactivation" indicates that no infectious pathogens were detected after treatment.
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for in vitro pathogen inactivation studies.
References
- 1. researchgate.net [researchgate.net]
- 2. ashpublications.org [ashpublications.org]
- 3. Red blood cells treated with the this compound (S-303) pathogen reduction system: a transfusion study in cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound‐glutathione pathogen‐reduced red blood cell concentrates for transfusion‐dependent thalassaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical safety assessment of pathogen reduced red blood cells treated with this compound and glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (S-303) treatment inactivates high levels of Zika virus in red blood cell components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Zika-Positive Blood Donations Can Be Inactivated Using Pathogen Inactivation Technologies - Transfusion News [transfusionnews.com]
- 8. Inactivation of chikungunya virus in blood components treated with amotosalen/ultraviolet A light or this compound/glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound (S-303) treatment inactivates high levels of Chikungunya virus in red-blood-cell components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Robust inactivation of Plasmodium falciparum in red blood cell concentrates using this compound and glutathione pathogen reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Amustaline in the Preparation of Pathogen-Reduced Red Cell Concentrates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amustaline (S-303) is a chemical agent used in a pathogen reduction technology designed to enhance the safety of red blood cell (RBC) transfusions. This technology, part of the INTERCEPT Blood System for Red Blood Cells, aims to reduce the risk of transfusion-transmitted infections (TTIs) by inactivating a broad spectrum of viruses, bacteria, protozoa, and contaminating leukocytes.[1][2][3] The system employs this compound in conjunction with glutathione (GSH) to irreversibly crosslink nucleic acids, thereby preventing the replication of pathogens and the proliferation of leukocytes.[4][5][6] This document provides detailed application notes and protocols for the use of this compound in preparing pathogen-reduced red cell concentrates, based on preclinical and clinical research findings.
Mechanism of Action
This compound is a nucleic acid-targeting molecule composed of an acridine anchor for intercalation and a bifunctional alkylating effector arm.[5][7] The mechanism of action involves the following steps:
-
Intercalation: The acridine portion of the this compound molecule intercalates into the helical regions of DNA and RNA of pathogens and leukocytes.[5]
-
Covalent Bonding: The effector arm then creates irreversible covalent bonds (adducts and crosslinks) with guanine bases in the nucleic acid chains.[5]
-
Inactivation: This crosslinking prevents the unwinding of DNA and RNA, thereby blocking replication, transcription, and translation processes essential for pathogen viability and leukocyte proliferation.[4][5]
-
Degradation: Following the inactivation process, this compound spontaneously hydrolyzes into non-reactive by-products.[5] Glutathione (GSH) is used to quench any unreacted this compound.[1][5]
Efficacy and Safety Data from Clinical Trials
Multiple clinical trials have evaluated the efficacy and safety of this compound-treated pathogen-reduced red blood cells (PR-RBCs). The following tables summarize key quantitative data from these studies.
Table 1: In Vitro Quality of this compound-Treated Red Blood Cells
| Parameter | This compound-Treated RBCs | Control RBCs | Reference |
| Hemoglobin ( g/unit ) | Non-inferior (Mean difference: -2.27 g/unit ) | - | [1] |
| Hematocrit (%) | Meets European guidelines | Meets European guidelines | [1] |
| Hemolysis (%) | Meets European guidelines | Meets European guidelines | [1] |
| 24-h Post-Transfusion Recovery (%) | 83.2 ± 5.2 | 84.9 ± 5.9 | [8] |
| Median Life Span (T50, days) | 33.5 | 39.7 | [8] |
Table 2: Efficacy and Safety Endpoints from the Phase III ReCePI Trial
| Endpoint | This compound-Treated RBCs (Test) | Conventional RBCs (Control) | Outcome | Reference |
| Primary Efficacy Endpoint | ||||
| Incidence of Acute Kidney Injury (AKI) within 48h | 29.3% (46/157) | 28.0% (45/161) | Non-inferior (p=0.001) | [4][9][10][11] |
| Secondary Efficacy Endpoints | ||||
| Hemoglobin Nadir (Day 3, g/dL) | 8.6 | 8.4 | Comparable (p=0.52) | [9][11] |
| Safety Endpoints | ||||
| Incidence of Treatment-Emergent Antibodies | 3.1% (5/159) | 0% | Low-titer, no clinical hemolysis | [4][9][11][12] |
| Adverse Events / Serious Adverse Events | No significant difference | No significant difference | Well-tolerated | [1][4] |
Experimental Protocols
The following protocols are synthesized from published clinical trial methodologies for the preparation of pathogen-reduced red cell concentrates using this compound.
Protocol 1: Preparation of Pathogen-Reduced Red Blood Cell Concentrates
Materials:
-
Whole blood unit collected in CPD anticoagulant
-
Leukoreduction filter
-
Saline-Adenine-Glucose-Mannitol (SAG-M) additive solution
-
This compound (S-303) solution (final concentration 0.2 mmol/L)
-
Glutathione (GSH) solution (final concentration 20 mmol/L)
-
Functionally closed system of sterile, interconnected plastic containers
Procedure:
-
Blood Collection and Initial Processing:
-
Collect whole blood in a standard CPD collection bag.
-
Within 24 hours of collection, perform leukoreduction by filtration.
-
Prepare red blood cell concentrate (RBCC) and suspend in SAG-M additive solution.[13]
-
-
Pathogen Reduction Treatment:
-
Incubation:
-
Removal of Residuals and Final Preparation:
-
Following incubation, centrifuge the RBCC to sediment the red blood cells.
-
Express the supernatant containing this compound degradants, residual GSH, and other reaction by-products.
-
Add fresh SAG-M additive solution to the red blood cells.
-
The final pathogen-reduced red cell concentrate is now ready for storage.
-
-
Storage:
Protocol 2: Quality Control and Assessment
In-Process Controls:
-
Monitor incubation time and temperature to ensure they remain within the specified ranges (18-24 hours, 20-25°C).[14]
Final Product Testing:
-
Hemoglobin Content: Measure the total hemoglobin per unit to ensure it meets established standards (e.g., European guidelines).[1]
-
Hematocrit: Determine the hematocrit of the final product.[1]
-
Hemolysis: Assess the degree of hemolysis at the end of the storage period, which should not exceed regulatory limits.[1]
-
Sterility Testing: Perform standard sterility tests to confirm the absence of bacterial contamination.
Considerations and Future Directions
-
Immunogenicity: A small percentage of patients (around 3.1%) may develop low-titer antibodies specific to the this compound-treated red blood cells.[4][9][11] Current evidence suggests these antibodies are not associated with clinical hemolysis.[4][6][9][11] Further monitoring and research in larger patient populations are ongoing.
-
Regulatory Status: The INTERCEPT Blood System for Red Blood Cells is in late-stage clinical development and under regulatory review in various regions.[16][17][18]
-
Broader Applications: The technology holds promise for reducing the risk of a wide range of transfusion-transmitted pathogens, including emerging infectious agents for which routine screening is not in place.[2][3][19]
These application notes and protocols are intended to provide a comprehensive overview for research and development purposes. For clinical applications, it is imperative to adhere to the specific protocols and guidelines provided by the manufacturer and approved by regulatory authorities.
References
- 1. Red blood cells treated with the this compound (S-303) pathogen reduction system: a transfusion study in cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the efficacy and safety of this compound/glutathione pathogen-reduced RBCs in complex cardiac surgery: the Red Cell Pathogen Inactivation (ReCePI) study-protocol for a phase 3, randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. Preclinical safety assessment of pathogen reduced red blood cells treated with this compound and glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterizing the antibody response to this compound/glutathione pathogen‐reduced red blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Red blood cell concentrates treated with the this compound (S-303) pathogen reduction system and stored for 35 days retain post-transfusion viability: results of a two-centre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transfusion of this compound/Glutathione Pathogen-reduced Red Blood Cells in Cardiac Surgery: A Randomized Phase 3 Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. anesthesiaexperts.com [anesthesiaexperts.com]
- 11. researchgate.net [researchgate.net]
- 12. Antibodies to this compound/Glutathione Pathogen Reduced RBCs - Transfusion News [transfusionnews.com]
- 13. This compound‐glutathione pathogen‐reduced red blood cell concentrates for transfusion‐dependent thalassaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. shiu.uy [shiu.uy]
- 15. INTERCEPT Blood System for Red Blood Cells · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 16. Cerus Corporation - Cerus Corporation Announces Positive Topline Results for the Phase 3 Clinical Trial of the INTERCEPT Blood System for Red Blood Cells in Cardiovascular Surgery Patients [ir.cerus.com]
- 17. intercept-usa.com [intercept-usa.com]
- 18. Cerus Corporation - Cerus Corporation Provides Updates on INTERCEPT Red Blood Cell Programs in the U.S. and Europe [ir.cerus.com]
- 19. mayo.edu [mayo.edu]
Application Notes & Protocols: Amustaline (S-303)-Based Pathogen Reduction
For Research, Scientific, and Drug Development Professionals
Introduction
Transfusion-transmitted infections (TTIs) remain a significant concern in transfusion medicine. Pathogen reduction technology (PRT) offers a proactive approach to enhance the safety of blood components by inactivating a broad spectrum of viruses, bacteria, protozoa, and residual donor leukocytes.[1][2] The INTERCEPT® Blood System for Red Blood Cells, which is currently under clinical evaluation, utilizes Amustaline (S-303) in combination with glutathione (GSH) to treat Red Blood Cell Concentrates (RBCCs).[1][3][4] this compound is a nucleic acid-targeting molecule designed to irreversibly block the replication of pathogens and leukocytes, thereby preventing TTIs and transfusion-associated graft-versus-host disease (TA-GVHD).[2][3] These application notes provide a detailed overview of the mechanism, efficacy, and a generalized protocol for this compound-based pathogen reduction.
Principle of the Method
The pathogen inactivation process relies on the chemical properties of this compound (S-303), a modular compound composed of an acridine anchor and a bis-alkylator effector arm.[3][5] The mechanism is a two-step process that does not require photochemical activation:
-
Intercalation: The acridine moiety of this compound selectively targets and reversibly intercalates into the helical regions of DNA and RNA.[3]
-
Covalent Cross-linking: The effector arm, a bifunctional alkylating agent, then reacts irreversibly with guanine bases, forming covalent adducts and cross-links within and between nucleic acid strands.[3]
This cross-linking permanently modifies the nucleic acids, effectively blocking replication, transcription, and translation processes, which are essential for pathogen viability and leukocyte proliferation.[3] Glutathione (GSH) is included in the process as a quencher to reduce non-specific reactions of this compound with proteins and other cellular components, thereby preserving the quality of the red blood cells.[2][5][6]
Data Summary
Pathogen Inactivation Efficacy
The this compound/GSH system has demonstrated broad-spectrum efficacy, achieving significant pathogen load reductions across various classes of infectious agents. The log reduction factor (LRF) indicates the fold reduction in infectious titers.
| Pathogen Class | Pathogen Name | Blood Component | Log Reduction Factor (LRF) |
| Parasites | Plasmodium falciparum | Red Blood Cells | >5.2[7] |
| Plasmodium falciparum | Whole Blood | >5.7[5] | |
| Viruses | Chikungunya virus (CHIKV) | Red Blood Cells | >5.8[8] |
| Multiple Enveloped & Non-enveloped | Red Blood Cells | ≥4.0[6] |
Note: Data is compiled from multiple studies. LRF can vary based on initial pathogen titer and experimental conditions.
Impact on Blood Component Quality
The treatment process has been optimized to maintain the therapeutic quality of Red Blood Cell Concentrates. However, when applied to whole blood, off-target effects on platelets and plasma have been observed.
| Component | Parameter | Observation (this compound-Treated vs. Control) |
| Red Blood Cells | 24-h Post-Transfusion Recovery (35-day storage) | Comparable (83.2% vs. 84.9%), meeting FDA viability criteria.[6] |
| Median Lifespan (T₅₀) | Reduced but within reference ranges (33.5 days vs. 39.7 days).[6] | |
| Hemoglobin (Hb) Content | Equivalent, meeting European guidelines.[9][10] | |
| Hemolysis (35-day storage) | Maintained below 0.8% (regulatory limit).[9] | |
| Plasma (from treated Whole Blood) | Clotting Times (e.g., PT, aPTT) | Significantly prolonged.[11] |
| Vitamin K-Dependent Factors | Activity is significantly reduced.[11][12] | |
| Platelets (from treated Whole Blood) | Aggregation Response | Largely eliminated (except for partial response to collagen).[11][12] |
| Activation Markers (e.g., CD62P) | Increased surface expression, indicating activation.[11] |
Experimental Protocol: Pathogen Reduction of Red Blood Cell Concentrate
This protocol describes a generalized, multi-step procedure for the pathogen reduction of a single unit of leukoreduced Red Blood Cell Concentrate (RBCC) using the this compound/GSH system in a functionally closed set of containers.
Materials
-
Leukoreduced RBCC unit (stored for < 24 hours)
-
Processing solution containing Glutathione (GSH)
-
This compound (S-303) solution
-
Sterile, functionally closed processing kit
-
Standard RBC additive/storage solution (e.g., SAG-M)
-
Sterile connecting device
-
Centrifuge for blood components
-
Plasma/supernatant extractor
Step-by-Step Methodology
-
Preparation: Within 24 hours of whole blood collection, prepare a standard leukoreduced RBCC unit suspended in an additive solution (e.g., SAG-M).[4]
-
Compound Addition:
-
Using a sterile connecting device, transfer the processing solution containing a final concentration of 20 mmol/L Glutathione (GSH) to the RBCC unit.[4] Mix gently.
-
Subsequently, add the this compound solution to achieve a final concentration of 0.2 mmol/L this compound (S-303) .[4] Mix the unit thoroughly by gentle inversion.
-
-
Pathogen & Leukocyte Inactivation:
-
Incubate the treated RBCC unit at room temperature (20-25°C) for a minimum of 3 hours to ensure complete pathogen inactivation.[7]
-
-
This compound Decomposition:
-
Removal of Processing Solution:
-
After the incubation period, centrifuge the RBCC unit under conditions appropriate to sediment the red blood cells and separate the supernatant.
-
Place the centrifuged unit onto an automated or manual plasma extractor and express the supernatant, which contains GSH, inactivated pathogens, and this compound by-products, into a waste container.[1][3]
-
-
Final Resuspension and Storage:
Safety and Other Considerations
-
This compound Decomposition: this compound is designed to have a short half-life in aqueous solution (approx. 20 minutes), degrading into non-genotoxic by-products.[3][7] The 18-24 hour processing hold ensures that residual this compound levels are negligible (<1 nM) in the final product.[3]
-
Immunogenicity: An early Phase 3 clinical trial using a first-generation process was halted due to the development of antibodies against a by-product of this compound (acridine) in some chronically transfused patients.[14] The process was subsequently modified by increasing the GSH concentration and adding the wash-out/resuspension step to reduce the risk of immune responses.[6] A more recent Phase 3 trial (ReCePI) with the modified process showed that while low-titer antibodies could still form in a small percentage of patients (3%), there was no evidence of associated clinical hemolysis.[2][14]
-
Component Specificity: The current this compound/GSH system has been primarily developed and optimized for Red Blood Cell Concentrates. Application to whole blood has been shown to cause detrimental off-target effects on the function of platelets and plasma coagulation factors.[11][12]
References
- 1. bloodtransfusion.it [bloodtransfusion.it]
- 2. Evaluation of the efficacy and safety of this compound/glutathione pathogen-reduced RBCs in complex cardiac surgery: the Red Cell Pathogen Inactivation (ReCePI) study—protocol for a phase 3, randomized, controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical safety assessment of pathogen reduced red blood cells treated with this compound and glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound‐glutathione pathogen‐reduced red blood cell concentrates for transfusion‐dependent thalassaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inactivation of Plasmodium falciparum in whole blood using the this compound and glutathione pathogen reduction technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shiu.uy [shiu.uy]
- 7. Robust inactivation of Plasmodium falciparum in red blood cell concentrates using this compound and glutathione pathogen reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Red blood cells treated with the this compound (S-303) pathogen reduction system: a transfusion study in cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of an this compound (S-303)/glutathione pathogen reduction system on the in vitro quality of plasma and platelets in treated whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. login.medscape.com [login.medscape.com]
- 13. researchgate.net [researchgate.net]
- 14. Antibodies to this compound/Glutathione Pathogen Reduced RBCs - Transfusion News [transfusionnews.com]
Application Notes and Protocols for Amustaline Treatment of Red Blood Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the treatment of red blood cells (RBCs) with amustaline (S-303), a pathogen inactivation technology. The information is intended to guide research and development efforts in the field of blood safety and transfusion medicine.
Introduction to this compound (S-303) Pathogen Reduction Technology
This compound is a chemical agent used for the ex vivo inactivation of a broad spectrum of pathogens, including viruses, bacteria, and protozoa, as well as residual leukocytes in red blood cell components intended for transfusion. The technology, which utilizes this compound in combination with glutathione (GSH), is designed to enhance the safety of blood transfusions by reducing the risk of transfusion-transmitted infections.
The mechanism of action of this compound involves the targeting of nucleic acids. This compound intercalates into the DNA and RNA of pathogens and leukocytes and forms covalent bonds, which effectively crosslinks the nucleic acid strands. This process irreversibly blocks the replication, transcription, and translation of the genetic material, thereby rendering the pathogens and leukocytes incapable of causing infection or transfusion-associated graft-versus-host disease.
Key Treatment Parameters: Incubation Time and Temperature
The efficacy of this compound treatment is dependent on specific incubation parameters. The standard protocol has been optimized to ensure robust pathogen inactivation while maintaining the quality and viability of the red blood cells.
Summary of Incubation Parameters
The following table summarizes the key incubation time and temperature parameters for the this compound treatment of RBCs.
| Parameter | Standard Protocol | Accelerated Protocol (for specific applications) |
| This compound Concentration | 0.2 mmol/L (final concentration) | 0.2 mmol/L (final concentration) |
| Glutathione (GSH) Concentration | 20 mmol/L (final concentration) | 20 mmol/L (final concentration) |
| Incubation Temperature | Room Temperature (20-25°C or 22 ± 2°C) | Room Temperature (20-25°C) |
| Incubation Time | 18 - 24 hours | 3 hours |
| Purpose of Incubation | Facilitates this compound decomposition to non-genotoxic byproducts and ensures complete pathogen inactivation. | Rapid pathogen inactivation. |
In Vitro Quality of this compound-Treated RBCs
Studies have demonstrated that RBCs treated with this compound under standard conditions maintain acceptable in vitro quality throughout their storage period.
| RBC Quality Parameter | Specification | This compound-Treated RBCs (End of Storage) |
| Hemoglobin (Hb) Content | Meets European guidelines | Equivalent to control RBCs[1] |
| Hematocrit | Meets European guidelines | Equivalent to control RBCs[1] |
| Hemolysis | < 0.8% | Meets European guidelines[1] |
| 24-h Post-Transfusion Recovery | > 75% | Meets FDA criteria for acceptable viability[2] |
Mechanism of Action: Signaling Pathway
The pathogen inactivation process by this compound is a direct chemical interaction with nucleic acids and does not involve a classical signaling pathway. The following diagram illustrates the mechanism of action.
Caption: Mechanism of this compound-mediated pathogen inactivation in RBCs.
Experimental Protocols
The following protocols provide a general framework for the this compound treatment of RBCs. Researchers should adapt these protocols based on their specific experimental needs and in accordance with institutional and regulatory guidelines.
Preparation of Red Blood Cell Unit
-
Start with a standard unit of leukocyte-reduced red blood cells collected in a suitable anticoagulant (e.g., CPD).
-
Ensure the RBC unit is within 24 hours of collection.[3]
-
Measure the volume and hemoglobin content of the RBC unit.
This compound and Glutathione Treatment
-
In a functionally closed system, add a sterile glutathione (GSH) solution to the RBC unit to achieve a final concentration of 20 mmol/L. Mix gently.
-
Subsequently, add a sterile this compound (S-303) solution to the RBC unit to achieve a final concentration of 0.2 mmol/L. Mix the contents thoroughly.[3]
Incubation
-
Incubate the treated RBC unit at room temperature (20-25°C) for 18 to 24 hours.[4]
-
For accelerated protocols, the incubation time may be reduced to 3 hours, though this may be application-specific.
Post-Treatment Processing
-
After incubation, centrifuge the treated RBC unit to separate the red blood cells from the supernatant containing residual this compound, GSH, and byproducts.
-
Remove the supernatant.
-
Resuspend the RBCs in a suitable storage solution (e.g., SAG-M).[3]
-
The final pathogen-inactivated RBC product is now ready for quality control testing and storage at 1-6°C.
Experimental Workflow
The following diagram outlines the general workflow for the this compound treatment of red blood cells.
Caption: Experimental workflow for this compound treatment of RBCs.
Safety and Quality Control
-
Genotoxicity: The 18-24 hour incubation period is critical for the decomposition of this compound to non-mutagenic byproducts.[4] Studies have shown that the final pathogen-reduced RBC product is not genotoxic.[4]
-
Immunogenicity: A modified process with increased GSH concentrations has been developed to reduce the risk of immune responses to the treated RBCs.[3]
-
Quality Control: Standard quality control measures for blood products should be performed on the final this compound-treated RBCs, including but not limited to, hemoglobin content, hematocrit, hemolysis, and sterility testing.
These application notes are intended for informational purposes and should be supplemented with a thorough review of the current scientific literature and regulatory guidelines.
References
- 1. Red blood cells treated with the this compound (S-303) pathogen reduction system: a transfusion study in cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound‐glutathione pathogen‐reduced red blood cell concentrates for transfusion‐dependent thalassaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical safety assessment of pathogen reduced red blood cells treated with this compound and glutathione - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Amustaline-Related Compounds in Red Blood Cell Units
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amustaline (S-303) is a pathogen-inactivating agent used in the treatment of red blood cell (RBC) concentrates to reduce the risk of transfusion-transmitted infections. A key feature of the this compound pathogen reduction process is the rapid degradation of the active compound to minimize potential toxicity to transfusion recipients. Unreacted this compound is quenched with glutathione (GSH), and the compound itself has a half-life of approximately 20 minutes, hydrolyzing to its primary, non-genotoxic degradant, S-300.[1][2] The manufacturing process for pathogen-reduced RBCs includes an 18-24 hour hold period post-treatment, followed by a wash step.[1] This procedure is designed to ensure that residual this compound levels in the final product are below quantifiable limits, reported to be less than 1 nM.[1]
Given the transient nature of this compound, direct quantification of the residual parent compound in the final RBC unit is not a standard quality control measure. Instead, analytical focus shifts to two key areas:
-
Quantification of the stable degradation product, S-300, in the supernatant of the RBC unit as an indicator of the initial treatment conditions.
-
Quantification of surface-bound acridine on the red blood cells, which serves as a permanent marker of the cells that have undergone the this compound treatment.
These application notes provide detailed protocols for these two validated laboratory methods.
Data Summary: this compound and its Degradation Products
The following table summarizes the quantitative data available from preclinical and clinical studies on this compound and its related compounds in the context of pathogen-reduced RBCs (PR-RBCs).
| Analyte | Matrix | Method | Limit of Quantitation (LOQ) | Reported Concentration | Reference |
| This compound (S-303) | PR-RBC Supernatant | Not specified | < 1 nM | Below quantifiable levels post-processing | [1] |
| S-300 | Human Plasma | HPLC | Not specified | 3–15 µmol/L (peak, dose-dependent) | [2][3] |
| Acridine | RBC Surface | Flow Cytometry | ~150-200 PE molecules/cell | ~7500 PE molecules/RBC (freshly transfused); ~150-301 PE molecules/RBC (circulating post-transfusion) | [4][5] |
Part 1: Quantification of S-300 in RBC Supernatant via High-Performance Liquid Chromatography (HPLC)
Application
This protocol describes a method for the quantification of S-300, the primary hydrolysis product of this compound, in the supernatant of a stored red blood cell unit. This measurement can be used to confirm the degradation of the parent compound and as a quality control metric for the pathogen reduction process.
Experimental Protocol
1. Sample Preparation
1.1. Aseptically obtain a sample from the RBC unit.
1.2. Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to pellet the red blood cells.
1.3. Carefully aspirate the supernatant (plasma or additive solution) without disturbing the RBC pellet and transfer it to a clean microcentrifuge tube.
1.4. To precipitate proteins, add acetonitrile (ACN) in a 3:1 ratio (ACN:supernatant). For example, to 50 µL of supernatant, add 150 µL of ACN.
1.5. Vortex the mixture for 30 seconds.
1.6. Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
1.7. Transfer the clarified supernatant to an HPLC vial for analysis.
2. HPLC-UV System and Conditions
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-15 min: Linear gradient to 95% B
-
15-20 min: Hold at 95% B
-
20-21 min: Linear gradient to 5% B
-
21-25 min: Hold at 5% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 30°C.
3. Calibration and Quantification
3.1. Prepare a stock solution of S-300 standard in a suitable solvent (e.g., 50:50 water:acetonitrile).
3.2. Create a series of calibration standards by serially diluting the stock solution in the same matrix as the samples (e.g., the appropriate RBC additive solution). A typical concentration range would be from 0.1 µg/mL to 100 µg/mL.
3.3. Process the calibration standards using the same sample preparation method as the unknown samples.
3.4. Inject the processed standards and construct a calibration curve by plotting the peak area of S-300 against its concentration.
3.5. Inject the processed samples and determine the concentration of S-300 by interpolating their peak areas from the calibration curve.
Workflow Diagram
Caption: HPLC workflow for S-300 quantification.
Part 2: Quantification of RBC Surface-Bound Acridine via Flow Cytometry
Application
This protocol details a quasi-quantitative flow cytometry method to determine the number of acridine molecules on the surface of red blood cells.[4] This serves as a direct measure of the cell population that has been treated with this compound.
Experimental Protocol
1. Reagents and Materials
-
Phosphate-Buffered Saline (PBS).
-
Bovine Serum Albumin (BSA).
-
Flow Cytometry Staining Buffer (PBS + 2% BSA).
-
Primary Antibody: Proprietary mouse anti-acridine monoclonal antibody (e.g., 2S197-2M1).[4][5]
-
Secondary Antibody: Phycoerythrin (PE)-conjugated goat anti-mouse IgG.
-
Quantitative PE bead standards (e.g., QuantiBrite-PE beads).[4]
-
Flow cytometer with a 488 nm or 561 nm laser.
2. Staining Procedure
2.1. Collect a 100 µL sample from the RBC unit.
2.2. Wash the cells by adding 1 mL of PBS, centrifuging at 500 x g for 5 minutes, and discarding the supernatant. Repeat this step twice.
2.3. Resuspend the RBC pellet in 1 mL of Flow Cytometry Staining Buffer.
2.4. Adjust the cell concentration to approximately 1 x 10^6 cells/mL.
2.5. Aliquot 100 µL of the cell suspension into a flow cytometry tube.
2.6. Add the primary anti-acridine antibody at the manufacturer's recommended concentration.
2.7. Incubate for 30 minutes at room temperature, protected from light.
2.8. Wash the cells twice with 1 mL of Flow Cytometry Staining Buffer as described in step 2.2.
2.9. Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer.
2.10. Add the PE-conjugated secondary antibody at the manufacturer's recommended concentration.
2.11. Incubate for 30 minutes at room temperature, protected from light.
2.12. Wash the cells twice with 1 mL of Flow Cytometry Staining Buffer.
2.13. Resuspend the final cell pellet in 500 µL of Flow Cytometry Staining Buffer for analysis.
3. Flow Cytometry Analysis and Quantification
3.1. Run the quantitative PE bead standards on the flow cytometer to generate a standard curve that correlates PE fluorescence intensity (MFI - Mean Fluorescence Intensity) with the number of PE molecules per bead.
3.2. Acquire data for the stained RBC samples on the flow cytometer.
3.3. Gate on the single RBC population using forward and side scatter plots.
3.4. Determine the MFI of the PE signal for the gated RBC population.
3.5. Using the standard curve generated from the PE beads, convert the MFI of the RBC sample into the number of PE molecules per cell. This provides a quasi-quantitative measure of the acridine density on the RBC surface.
Logical Relationship Diagram
References
- 1. Preclinical safety assessment of pathogen reduced red blood cells treated with this compound and glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Characterizing the antibody response to this compound/glutathione pathogen‐reduced red blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterizing the antibody response to this compound/glutathione pathogen-reduced red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Amustaline in Inactivating Leukocytes in Blood Components
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amustaline (S-303) is a chemical agent developed for the inactivation of a broad spectrum of pathogens and leukocytes in blood components, particularly red blood cell (RBC) concentrates.[1][2] Its application, as part of the INTERCEPT Blood System for Red Blood Cells, represents a proactive approach to enhance the safety of blood transfusions by reducing the risk of transfusion-transmitted infections (TTIs) and transfusion-associated graft-versus-host disease (TA-GVHD).[3][4] this compound's mechanism of action targets nucleic acids, rendering pathogens and leukocytes incapable of replication.[2][5] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals working with this compound.
Mechanism of Action
This compound is a modular compound composed of an acridine anchor and a bis-alkylating effector.[2] The inactivation process does not require photochemical activation.[3] The primary mechanism involves the following steps:
-
Intercalation: The acridine component of this compound intercalates into the helical regions of DNA and RNA in leukocytes and pathogens.[2][6]
-
Cross-linking: The bis-alkylating effector arm then creates covalent bonds and cross-links between nucleic acid strands, primarily reacting with guanine bases.[2][5]
-
Inhibition of Replication: This irreversible cross-linking prevents the replication, transcription, and translation of nucleic acids, thereby inactivating the leukocytes and pathogens.[2][5]
To mitigate non-specific reactions with proteins on the red blood cell membrane, Glutathione (GSH) is used in conjunction with this compound.[3][4] Following the inactivation process, this compound undergoes spontaneous hydrolysis at physiological pH, breaking down into non-reactive by-products, with S-300 being the primary degradant.[2][5]
Figure 1: Mechanism of this compound-mediated leukocyte inactivation.
Experimental Protocols
Protocol 1: Treatment of Red Blood Cell Concentrates with this compound
This protocol describes the general procedure for treating leukoreduced red blood cell (RBC) concentrates with this compound and Glutathione.
Materials:
-
Leukoreduced RBC concentrate
-
This compound (S-303) solution
-
Glutathione (GSH) solution
-
Sterile processing set with mixing and incubation containers
-
Sterile connecting device
-
Centrifuge for blood components
-
Plasma expressor
-
Saline-Adenine-Glucose-Mannitol (SAG-M) additive solution
Procedure:
-
Within 24 hours of whole blood collection, prepare a leukoreduced RBC concentrate.[5]
-
Using a sterile connecting device, transfer the RBC unit to the mixing container of the processing set.
-
Add the GSH solution to the RBCs, followed by the this compound solution to achieve final concentrations of 20 mmol/L for GSH and 0.2 mmol/L for this compound.[4][5]
-
Mix the contents thoroughly.
-
Transfer the treated RBC unit to the incubation container.
-
Incubate the unit at room temperature (20–25 °C) for 18 to 24 hours.[1][2] During this period, this compound inactivates leukocytes and pathogens and subsequently degrades.
-
At the end of the incubation period, centrifuge the RBC unit to separate the cells from the supernatant.
-
Express the supernatant containing this compound by-products and residual reagents.
-
Add SAG-M additive solution to the RBCs and resuspend the cells.
-
The this compound-treated RBC concentrate is now ready for quality control testing or storage at 1-6°C for up to 35 days.[7]
Figure 2: Workflow for this compound treatment of RBC concentrates.
Protocol 2: Assessment of Leukocyte Inactivation by Lymphocyte Proliferation Assay
This assay determines the effectiveness of this compound treatment in inhibiting T-lymphocyte proliferation, a key indicator of leukocyte inactivation and TA-GVHD risk reduction.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from this compound-treated and control blood components
-
Complete RPMI-1640 medium
-
Phytohemagglutinin (PHA-M)
-
96-well cell culture plates
-
[3H]-thymidine or non-radioactive proliferation assay kit (e.g., MTT-based)
-
Cell harvester and scintillation counter (for [3H]-thymidine method) or plate reader (for colorimetric methods)
-
Humidified 37°C, 5% CO2 incubator
Procedure:
-
Isolate PBMCs from both this compound-treated and untreated (control) RBC concentrates using Ficoll-Paque density gradient centrifugation.
-
Resuspend the isolated PBMCs in complete RPMI-1640 medium and adjust the cell concentration to 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into the wells of a 96-well plate.
-
Prepare a working solution of PHA-M and add 100 µL to the appropriate wells to stimulate lymphocyte proliferation. Include unstimulated controls (medium only).
-
Incubate the plate for 72 hours in a humidified 37°C, 5% CO2 incubator.
-
For the final 18 hours of incubation, add 1 µCi of [3H]-thymidine to each well (if using the radioactive method).
-
After incubation, harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter. For non-radioactive methods, follow the manufacturer's instructions for adding the reagent and measuring the absorbance.
-
Compare the proliferation (in counts per minute or optical density) of lymphocytes from this compound-treated samples to the controls. A significant reduction in proliferation in the treated group indicates effective leukocyte inactivation.
Data Presentation
The following tables summarize key quantitative data from studies evaluating this compound-treated blood components.
Table 1: In Vitro Quality of this compound-Treated vs. Control Red Blood Cells
| Parameter | This compound-Treated RBCs | Control RBCs | Reference |
| Hemoglobin Content ( g/unit ) | 58.0 (median) | 61.0 (median) | [8] |
| 24-h Post-Transfusion Recovery (%) | 83.2 ± 5.2 | 84.9 ± 5.9 | [9] |
| Hemolysis at Day 35 (%) | < 0.8 | < 0.8 | [3] |
| ATP Levels | Significantly higher | Lower than treated | [10] |
| 2,3-Diphosphoglycerate | Significant loss | Maintained | [10] |
Table 2: Clinical Efficacy and Safety from the ReCePI Phase 3 Trial
| Outcome | This compound-Treated RBCs | Conventional RBCs | P-value | Reference |
| Primary Efficacy Endpoint | ||||
| Acute Kidney Injury (AKI) Incidence | 29.3% (46/157) | 28.0% (45/161) | 0.001 (non-inferiority) | [8] |
| Primary Safety Endpoint | ||||
| Treatment-Emergent Antibodies | 3.1% (5/159) | 0% (0/162) | - | [8][11] |
Table 3: Leukocyte Inactivation Efficacy
| Assay | Log Reduction of Leukocytes | Reference |
| In vitro studies | > 4 to 6 logs | [6] |
Conclusion
This compound treatment is a robust method for inactivating leukocytes in red blood cell concentrates. The provided protocols offer a framework for the application and evaluation of this technology. The data indicates that while maintaining key RBC quality parameters and demonstrating non-inferiority in clinical efficacy for acute anemia, this compound effectively reduces the viable leukocyte load, thereby mitigating the risks of TA-GVHD and other leukocyte-mediated transfusion complications. Further research and development can continue to optimize this technology for broader applications in blood safety.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of the efficacy and safety of this compound/glutathione pathogen-reduced RBCs in complex cardiac surgery: the Red Cell Pathogen Inactivation (ReCePI) study-protocol for a phase 3, randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Leukocyte Proliferation Assay (Immunostimulation and Immunosuppression) - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Preclinical safety assessment of pathogen reduced red blood cells treated with this compound and glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leukocyte Proliferation Assay (Immunosuppression) - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. brd.nci.nih.gov [brd.nci.nih.gov]
- 8. Transfusion of this compound/Glutathione Pathogen-reduced Red Blood Cells in Cardiac Surgery: A Randomized Phase 3 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Study for Measurement of Residual Leucocytes in Leucodepleted Red Blood Cells by Two Different Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Red blood cell in vitro quality and function is maintained after S-303 pathogen inactivation treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pathogen reduced red blood cells as an alternative to irradiated and washed components with potential for up to 42 days storage - PMC [pmc.ncbi.nlm.nih.gov]
Experimental setup for assessing Amustaline efficacy in a lab setting
Application Notes and Protocols for Assessing Amustaline Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction:
This compound is a novel synthetic compound under investigation for its potential as a targeted therapeutic agent. These application notes provide a comprehensive framework for the preclinical evaluation of this compound's efficacy in a laboratory setting. The described workflow is designed to first establish the in vitro potency and mechanism of action, followed by an assessment of its anti-tumor activity in an in vivo model. The protocols herein are optimized for reproducibility and data quality, ensuring a thorough and reliable evaluation of this compound's therapeutic potential.
Hypothesized Mechanism of Action:
For the purpose of this protocol, this compound is hypothesized to be a potent and selective inhibitor of the Mitogen-activated protein kinase kinase (MEK), a critical component of the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently hyperactivated in various human cancers and plays a central role in promoting cell proliferation, survival, and differentiation. By inhibiting MEK, this compound is expected to block the phosphorylation and activation of ERK, leading to cell cycle arrest and apoptosis in cancer cells with a constitutively active RAS/RAF/MEK/ERK pathway.
Signaling Pathway Diagram
Caption: Hypothesized MEK/ERK signaling pathway with this compound inhibition of MEK.
Experimental Workflow
The overall experimental workflow for assessing this compound's efficacy is depicted below. This multi-stage approach ensures a comprehensive evaluation, from initial in vitro screening to in vivo validation.
Caption: Overall experimental workflow for this compound efficacy assessment.
Data Presentation
Quantitative data should be summarized in the following tables for clarity and ease of comparison.
Table 1: In Vitro Cell Viability (IC50 Values)
| Cell Line | This compound IC50 (µM) | Vehicle Control (DMSO) |
| Cancer Cell Line A | [Insert Value] | No effect |
| Cancer Cell Line B | [Insert Value] | No effect |
| Normal Cell Line | [Insert Value] | No effect |
Table 2: In Vivo Tumor Growth Inhibition
| Treatment Group | Number of Animals (n) | Average Tumor Volume (Day 21) (mm³) | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | 10 | [Insert Value] | 0% |
| This compound (X mg/kg) | 10 | [Insert Value] | [Insert Value]% |
| Positive Control | 10 | [Insert Value] | [Insert Value]% |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A375, HT-29) and a non-cancerous cell line (e.g., HEK293)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis for p-ERK
Objective: To confirm the inhibitory effect of this compound on the MEK/ERK signaling pathway.
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations for a specified time (e.g., 2 hours). Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities and normalize the p-ERK signal to total ERK and the loading control (GAPDH).
Protocol 3: In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cell line (e.g., A375)
-
Matrigel
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers
-
Animal balance
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 cancer cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound, positive control).
-
Drug Administration: Administer this compound (and controls) to the mice according to the predetermined dosing schedule (e.g., daily oral gavage).
-
Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight twice a week.
-
Endpoint: Continue the study for a defined period (e.g., 21 days) or until tumors in the control group reach a specific size.
-
Tumor Excision: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
-
Data Analysis: Calculate the average tumor volume for each group over time and determine the percentage of tumor growth inhibition.
Protocol 4: Immunohistochemistry (IHC) for Ki-67
Objective: To assess the effect of this compound on cell proliferation in tumor tissues.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Antigen retrieval solution
-
Hydrogen peroxide solution
-
Blocking buffer
-
Primary antibody (anti-Ki-67)
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the FFPE sections in xylene and rehydrate them through a graded series of ethanol.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate antigen retrieval solution.
-
Peroxidase Blocking: Block endogenous peroxidase activity with hydrogen peroxide solution.
-
Blocking and Antibody Incubation: Block non-specific binding sites and then incubate the sections with the primary anti-Ki-67 antibody.
-
Secondary Antibody and Detection: Apply the HRP-conjugated secondary antibody, followed by the DAB substrate, which will produce a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin and mount with a coverslip.
-
Imaging and Analysis: Capture images of the stained sections using a microscope. Quantify the Ki-67 positive cells (proliferating cells) as a percentage of the total number of cells in multiple fields of view.
Troubleshooting & Optimization
Technical Support Center: Optimizing Amustaline/Glutathione-Treated Red Blood Cell Transfusions
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Amustaline/Glutathione (A-GSH) pathogen-reduced red blood cell concentrates (PR-RBCC). The information is designed to help minimize serological complications and address common issues encountered during experimental and clinical use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (S-303) is a component of a pathogen reduction technology used in combination with glutathione (GSH) to inactivate a broad spectrum of pathogens and leukocytes in red blood cell concentrates.[1][2][3][4] this compound is a modular compound with an acridine anchor that intercalates with nucleic acids (DNA and RNA) of pathogens and leukocytes.[1][2] An effector component of this compound then irreversibly crosslinks guanine bases, preventing nucleic acid replication and rendering the pathogens and leukocytes inactive.[1] Glutathione is used to quench free, unreacted this compound.[1]
Q2: What are the primary serological complications associated with A-GSH PR-RBCC transfusion?
The main serological complication is the development of treatment-emergent antibodies with specificity for the A-GSH treated red blood cells.[5][6] These are typically low-titer IgG antibodies directed against acridine, a by-product of this compound that can remain on the red blood cell surface.[5]
Q3: Are the antibodies developed against A-GSH PR-RBCC clinically significant?
Current research from clinical trials, such as the ReCePI trial, indicates that while a small percentage of patients (around 3%) may develop these antibodies, they are generally not clinically significant.[5][6][7][8] Studies have shown no evidence of hemolysis or a secondary immune response in patients who developed these antibodies.[5][6]
Q4: What is the incidence of antibody formation following transfusion with A-GSH PR-RBCC?
In a Phase 3 randomized clinical trial (ReCePI), approximately 3.1% (5 out of 159) of patients transfused with A-GSH PR-RBCC developed low-titer IgG antibodies specific to the treated cells.[5][6][7] No antibodies were detected in the control group receiving conventional red blood cells.[5]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Positive Direct Antiglobulin Test (DAT) post-transfusion | Development of antibodies specific to A-GSH PR-RBCC. | Perform an eluate study to confirm antibody specificity. The eluate should react with A-GSH treated RBCs but not with untreated RBCs. Monitor the patient for any signs of clinical or laboratory hemolysis (e.g., decreased hemoglobin, increased lactate dehydrogenase, increased bilirubin). Based on current data, clinical hemolysis is not expected.[5][6] |
| Unexpectedly low post-transfusion hemoglobin levels | Potential, though minor, effect of the A-GSH treatment on red blood cell viability.[9] Manufacturing volume losses can also result in slightly lower hemoglobin content in the PR-RBCC unit.[10] | Verify the hemoglobin content of the transfused units if possible. In clinical studies, A-GSH PR-RBCCs have shown non-inferiority to conventional RBCs in maintaining hemoglobin levels.[7][8][9] Assess for other causes of anemia. |
| Difficulty in crossmatching A-GSH PR-RBCC units | Presence of pre-existing or newly developed antibodies that react with the treated red blood cells. | Standard serological crossmatching procedures should be compatible.[6] If incompatibility is observed, perform antibody identification studies using both treated and untreated red blood cell panels to determine the specificity of the antibody. |
| Suspected adverse reaction post-transfusion | While A-GSH PR-RBCCs are generally well-tolerated, adverse events can occur.[3] | Investigate the adverse event according to standard transfusion reaction protocols. Report the event to the appropriate institutional and regulatory bodies. In clinical trials, the incidence of adverse events was similar between patients receiving A-GSH PR-RBCC and conventional RBCs.[3][9] |
Experimental Protocols
Protocol for Preparation of this compound/Glutathione Pathogen-Reduced Red Blood Cell Concentrates (A-GSH PR-RBCC)
This protocol is a summary based on methodologies described in clinical trials.[2][9]
-
Blood Collection: Collect whole blood in CPD (citrate-phosphate-dextrose) and prepare red blood cell concentrates (RBCC) suspended in an additive solution (e.g., SAG-M or Erythro-Sol).[1][9]
-
Pathogen Reduction Process:
-
Within 24 hours of collection, transfer the RBCC to a functionally closed system of plastic containers.
-
Mix the RBCC with a processing solution containing glutathione (GSH) to a final concentration of approximately 20 mmol/L.[2][9]
-
Add this compound to a final concentration of approximately 0.2 mmol/L.[9]
-
-
Post-Treatment Processing: After incubation, this compound hydrolyzes to non-reactive by-products.[1] An exchange step is performed to remove residual this compound, GSH, and their reaction products.[1]
-
Storage: Store the final A-GSH PR-RBCC at 1-6°C for up to 35 days.[6][11]
Protocol for Serological Monitoring of Patients Receiving A-GSH PR-RBCC
This protocol is based on monitoring procedures from clinical trials.[2][7]
-
Baseline Screening: Prior to the first transfusion, screen patient plasma for pre-existing antibodies that react with A-GSH PR-RBCC.
-
Post-Transfusion Monitoring:
-
Antibody Characterization (if IAT is positive):
-
Clinical Monitoring: Throughout the monitoring period, assess patients for any clinical or laboratory signs of hemolysis.
Data Presentation
Table 1: Incidence of Treatment-Emergent Antibodies to A-GSH PR-RBCC in Clinical Trials
| Study | Patient Population | Number of Patients Receiving A-GSH PR-RBCC | Incidence of Antibodies | Clinical Significance |
| ReCePI Phase 3 Trial[5][7] | Cardiac or thoracic-aorta surgery | 159 | 3.1% (5 patients) | No evidence of hemolysis or secondary immune response.[5] |
| Thalassemia Study[9] | Transfusion-dependent thalassemia | 80 | 0% | No antibodies detected. |
| Cardiac Surgery Study[3] | Cardiac surgery | 25 | 0% | No immune response specific to this compound-treated RBCs. |
Visualizations
Caption: Mechanism of pathogen and leukocyte inactivation by this compound/Glutathione.
Caption: Proposed mechanism of antibody formation against A-GSH treated RBCs.
Caption: Workflow for monitoring serological complications in patients.
References
- 1. Preclinical safety assessment of pathogen reduced red blood cells treated with this compound and glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Red blood cells treated with the this compound (S-303) pathogen reduction system: a transfusion study in cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the efficacy and safety of this compound/glutathione pathogen-reduced RBCs in complex cardiac surgery: the Red Cell Pathogen Inactivation (ReCePI) study-protocol for a phase 3, randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibodies to this compound/Glutathione Pathogen Reduced RBCs - Transfusion News [transfusionnews.com]
- 6. Characterizing the antibody response to this compound/glutathione pathogen‐reduced red blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transfusion of this compound/Glutathione Pathogen-reduced Red Blood Cells in Cardiac Surgery: A Randomized Phase 3 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. anesthesiaexperts.com [anesthesiaexperts.com]
- 9. This compound‐glutathione pathogen‐reduced red blood cell concentrates for transfusion‐dependent thalassaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Common challenges in the application of Amustaline technology
Welcome to the technical support center for Amustaline, a novel targeted protein degradation technology. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your experiments.
Troubleshooting Guide
This guide addresses common challenges encountered during this compound-based experiments. For optimal results, a systematic approach to troubleshooting is recommended.
Issue 1: No or Low Degradation of the Protein of Interest (POI)
This is one of the most common challenges. The following steps will help you identify the potential cause.
Question: I am not observing any degradation of my target protein after treating cells with my this compound compound. What should I do?
Answer:
Start by verifying your experimental setup and controls. A frequent cause of failed degradation is an issue with the experimental conditions or reagents.
Initial Checks & Essential Controls: [1]
-
Vehicle Control (e.g., DMSO): Use this as a baseline to compare the effect of your this compound compound.
-
Positive Control Degrader: A well-characterized this compound compound known to degrade a specific target will confirm that the cellular degradation machinery is active.
-
Proteasome Inhibitor Control (e.g., MG132): Co-treatment with a proteasome inhibitor should prevent the degradation of your POI, confirming that the degradation is proteasome-dependent.[1]
-
Negative Control Compound: A structurally similar but inactive version of your this compound can help confirm that the degradation is specific to your molecule's intended mechanism.[1]
Troubleshooting Steps:
| Possible Cause | Recommended Action |
| Poor Cell Permeability | The large size of this compound molecules can sometimes hinder cell permeability.[2][3] Consider using a cell line with higher permeability or optimizing the delivery method. |
| Suboptimal Compound Concentration | Perform a dose-response experiment with a wide range of concentrations. High concentrations can sometimes lead to the "hook effect," where degradation efficiency decreases.[1] |
| Incorrect Incubation Time | The kinetics of degradation can vary. Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the optimal incubation time.[4] |
| Low E3 Ligase Expression | Ensure that the cell line used expresses the E3 ligase recruited by your this compound compound. Different tissues and cell lines express distinct E3 ligases.[5] |
| Issues with Ternary Complex Formation | The stability of the POI-Amustaline-E3 ligase ternary complex is crucial for efficient degradation.[6][7] Biophysical assays can be used to assess complex formation. |
| Protein Synthesis Rate | If the rate of new protein synthesis is higher than the rate of degradation, you may not observe a net decrease in protein levels. Consider co-treatment with a protein synthesis inhibitor like cycloheximide. |
Issue 2: Off-Target Effects and Cellular Toxicity
Question: I am observing significant cell death or unexpected changes in other proteins after this compound treatment. How can I assess and mitigate these off-target effects?
Answer:
Off-target effects, where unintended proteins are degraded, can lead to cellular toxicity.[8][9] A thorough assessment is critical.
Troubleshooting Steps:
| Possible Cause | Recommended Action |
| Non-Specific Binding | The target-binding or E3 ligase-binding component of your this compound may be binding to other proteins. |
| Unintended Protein Degradation | The recruited E3 ligase may ubiquitinate and degrade proteins other than your intended target.[8] |
| Cellular Toxicity | High concentrations of the this compound compound or its vehicle (e.g., DMSO) can be toxic to cells. |
Assessment of Off-Target Effects:
| Technique | Description |
| Global Proteomics (Mass Spectrometry) | This is a powerful, unbiased method to identify and quantify changes in protein abundance across the entire proteome after this compound treatment.[8][10] |
| Western Blotting | Once potential off-targets are identified through proteomics, use specific antibodies to validate their degradation via Western blotting.[9] |
| Cellular Thermal Shift Assay (CETSA) | CETSA can be used to assess the engagement of your this compound compound with both its intended target and potential off-targets within the cell.[9] |
Issue 3: The "Hook Effect"
Question: I'm observing decreased degradation of my target protein at higher concentrations of my this compound compound. What is happening?
Answer:
This phenomenon is known as the "hook effect."[1] It occurs when excessive concentrations of the this compound compound lead to the formation of binary complexes (POI-Amustaline or E3 ligase-Amustaline) instead of the productive ternary complex required for degradation.[11]
Mitigation:
-
Perform a full dose-response curve: Use a wider range of concentrations, including lower ones, to identify the optimal concentration for maximal degradation.[11]
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound technology?
A1: this compound technology utilizes bifunctional small molecules to harness the cell's own protein disposal machinery, the ubiquitin-proteasome pathway.[12][13] An this compound molecule acts as a bridge, simultaneously binding to a protein of interest (POI) and an E3 ubiquitin ligase.[5] This induced proximity facilitates the transfer of ubiquitin molecules to the POI, tagging it for degradation by the 26S proteasome.[12][14] The this compound molecule can then be recycled to induce the degradation of more POI molecules.[5]
Q2: How do I measure the efficiency of my this compound degrader?
A2: The efficiency of a degrader is typically quantified by two key parameters:[1]
-
DC50: The concentration of the degrader that results in 50% degradation of the target protein.[15]
-
Dmax: The maximum percentage of protein degradation observed.[15]
These values are determined by performing a dose-response experiment and quantifying the remaining protein levels.[11]
Q3: What are the key differences between this compound technology and "molecular glues"?
A3: While both are forms of targeted protein degradation, their mechanisms and structures differ. This compound compounds are bifunctional molecules with two distinct ligands connected by a linker.[16] In contrast, molecular glues are typically smaller, monovalent molecules that induce or stabilize an interaction between an E3 ligase and a target protein by altering the surface of one of the proteins.[16][17]
Q4: Can this compound technology be used to target "undruggable" proteins?
A4: Yes, one of the significant advantages of this compound technology is its potential to target proteins that have been considered "undruggable" by traditional small molecule inhibitors.[3][6] This is because this compound does not require binding to an active site to function; it only needs to bind to the target protein sufficiently to form the ternary complex.[5]
Data Presentation
Table 1: Comparative Degradation Efficiency (DC50) of this compound Compounds in Different Cell Lines
| This compound Compound | Target Protein | Cell Line A (DC50, nM) | Cell Line B (DC50, nM) | Cell Line C (DC50, nM) |
| AM-101 | Protein X | 50 | 75 | 120 |
| AM-102 | Protein X | 45 | 60 | 110 |
| AM-201 | Protein Y | 150 | 200 | >1000 |
| AM-202 | Protein Y | 125 | 180 | 950 |
Table 2: Off-Target Analysis of AM-101 by Global Proteomics
| Protein ID | Fold Change (AM-101 vs. Vehicle) | p-value | Potential Off-Target |
| P12345 (Protein X) | -10.5 | <0.001 | No (Intended Target) |
| Q67890 | -1.2 | 0.25 | No |
| R24680 | -3.1 | <0.05 | Yes |
| S13579 | 1.1 | 0.30 | No |
Experimental Protocols
Protocol 1: Quantification of Protein Degradation by Western Blotting
This protocol outlines the steps to quantify the degradation of a POI after treatment with an this compound compound.
Materials:
-
Cell line expressing the POI
-
Complete cell culture medium
-
This compound compound
-
Vehicle control (e.g., DMSO)
-
Proteasome inhibitor (e.g., MG132)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[4]
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, α-Tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in multi-well plates to ensure they are in the exponential growth phase at the time of treatment.[4]
-
Treatment: Treat cells with serial dilutions of the this compound compound, vehicle control, and a combination of the this compound compound and a proteasome inhibitor. Incubate for the desired time course (e.g., 24 hours).[4]
-
Cell Lysis: Wash cells with ice-cold PBS and then add ice-cold lysis buffer.[4] Scrape the cells and transfer the lysate to microcentrifuge tubes.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.[18]
-
Block the membrane and then incubate with the primary antibody against the POI.
-
Incubate with the HRP-conjugated secondary antibody.[18]
-
Visualize the protein bands using a chemiluminescent substrate.[18]
-
Strip and re-probe the membrane with an antibody against a loading control.
-
-
Data Analysis: Quantify the band intensities for the POI and the loading control. Normalize the POI signal to the loading control. Plot the normalized POI levels against the this compound concentration to determine the DC50 and Dmax values.[11]
Protocol 2: Assessing Off-Target Effects using Global Proteomics
This protocol provides a general workflow for identifying potential off-target effects of an this compound compound.
Materials:
-
Cell line of interest
-
This compound compound
-
Vehicle control (e.g., DMSO)
-
Lysis buffer suitable for mass spectrometry
-
Reagents for protein digestion (e.g., trypsin)
-
LC-MS/MS instrumentation
Procedure:
-
Cell Treatment and Lysis: Treat cells with the this compound compound at a concentration that gives maximal degradation and with a vehicle control. Lyse the cells.
-
Protein Digestion: Digest the protein lysates into peptides using an appropriate enzyme like trypsin.
-
LC-MS/MS Analysis: Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify and quantify the proteins in each sample. Compare the protein abundance between the this compound-treated and vehicle-treated samples to identify proteins that show a significant, dose-dependent decrease in abundance. These are considered potential off-targets and should be validated by a targeted method like Western blotting.[9]
Visualizations
Caption: The this compound mechanism of action: formation of a ternary complex, ubiquitination, and proteasomal degradation.
Caption: A general experimental workflow for evaluating this compound compounds in cell-based assays.
Caption: A decision tree for troubleshooting experiments with no or low protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. benchchem.com [benchchem.com]
- 5. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 6. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 9. benchchem.com [benchchem.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. benchchem.com [benchchem.com]
- 12. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - AE [thermofisher.com]
- 13. excelra.com [excelra.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Methods for Quantitative Assessment of Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. blog.crownbio.com [blog.crownbio.com]
- 17. sygnaturediscovery.com [sygnaturediscovery.com]
- 18. benchchem.com [benchchem.com]
Strategies to reduce the formation of Amustaline-specific antibodies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to understand and mitigate the formation of Amustaline-specific antibodies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound (S-303) is a chemical agent used in a pathogen reduction system for red blood cell concentrates (RBCCs). In conjunction with glutathione (GSH), it inactivates a broad spectrum of pathogens and leukocytes in blood products, thereby reducing the risk of transfusion-transmitted infections.[1][2]
Q2: What is the mechanism of action of this compound?
A2: this compound is a nucleic acid-targeting agent. It intercalates into the DNA and RNA of pathogens and leukocytes and forms covalent crosslinks. This process prevents nucleic acid replication and transcription, rendering the organisms and cells non-infectious and inactive.[1][2] this compound is designed to degrade into non-reactive by-products following its therapeutic action.[1]
Q3: What causes the formation of antibodies related to this compound treatment?
A3: The antibodies that form are typically not against this compound itself, but rather against adducts that this compound and its breakdown products form on the surface of red blood cells. A key immunogenic component has been identified as acridine, a structural element of this compound.[2][3] In this context, acridine acts as a hapten, which becomes immunogenic when attached to a larger molecule, such as proteins on the red blood cell surface (the carrier).
Q4: Are this compound-specific antibodies clinically significant?
A4: The clinical significance of these antibodies is still under investigation. However, studies have shown that treatment-emergent antibodies are often of low titer and are not typically associated with clinical hemolysis.[2][4] In some cases, pathogen-reduced red blood cells have been observed to circulate in patients even in the presence of these antibodies.[2][4]
Q5: What are the primary strategies to reduce the formation of these antibodies?
A5: The main strategy has been the reformulation of the this compound/GSH treatment process to minimize the formation of adducts on the surface of red blood cells.[5] This modified process has been shown in clinical trials to reduce the incidence of antibody formation.
Troubleshooting Guides
Issue 1: High background or false-positive results in the agglutination assay for this compound-specific antibodies.
-
Possible Cause 1: Non-specific binding of antibodies in the patient's serum to the reagent red blood cells.
-
Solution: Ensure proper washing of the reagent red blood cells before incubation with patient serum. Use a pre-warmed saline for washing steps to reduce non-specific cold agglutinins.
-
-
Possible Cause 2: Presence of other alloantibodies in the patient's serum that react with antigens on the reagent red blood cells.
-
Solution: Use a well-characterized panel of reagent red blood cells and perform a standard antibody identification panel to rule out common alloantibodies. Hapten inhibition with free acridine (S-300) can be used to confirm the specificity of the reaction to the this compound-related adducts.[2]
-
-
Possible Cause 3: Contamination of reagents or glassware.
-
Solution: Use fresh, sterile reagents and disposable labware wherever possible. Ensure that all non-disposable glassware is thoroughly cleaned and rinsed.
-
Issue 2: Low or no signal in the flow cytometry assay for acridine adducts on red blood cells.
-
Possible Cause 1: Insufficient concentration of the primary anti-acridine monoclonal antibody.
-
Solution: Titrate the anti-acridine antibody to determine the optimal concentration for staining. Refer to the manufacturer's instructions for recommended starting concentrations.
-
-
Possible Cause 2: Degradation of the acridine epitope on the red blood cells.
-
Solution: Use freshly treated red blood cells for the assay whenever possible. If using stored samples, ensure they have been cryopreserved and thawed under optimal conditions to maintain cell integrity.
-
-
Possible Cause 3: Incorrect settings on the flow cytometer.
-
Solution: Ensure that the flow cytometer is properly calibrated using compensation controls. Set the gates for the red blood cell population based on forward and side scatter characteristics.
-
Quantitative Data Summary
The incidence of this compound-specific antibodies has been evaluated in several clinical studies. The table below summarizes key findings.
| Clinical Trial/Study | Patient Population | This compound Process | Incidence of Treatment-Emergent Antibodies | Reference |
| ReCePI Phase 3 Trial | Cardiac or thoracic-aorta surgery | Modified | 5 of 159 (3.1%) | [2][4] |
| Thalassemia Study | Thalassemia patients | Modified | 0 of 81 | [5][6] |
| Cardiac Surgery Study | Cardiac surgery patients | Modified | 0 of 25 | [5] |
| Natural Prevalence Study | General hospital patients (unexposed) | N/A | 12 of 10,721 (0.1%) | [5] |
| Natural Prevalence Study | Repeatedly transfused patients (unexposed) | N/A | 5 of 998 (0.5%) | [5] |
Experimental Protocols
Protocol 1: Detection of this compound-Specific Antibodies by Gel Card Agglutination Assay
This protocol describes a method for detecting antibodies specific to this compound-treated red blood cells using a gel card agglutination assay.
Materials:
-
Patient serum or plasma
-
Reagent red blood cells (Group O) treated with the modified this compound/GSH process
-
Control untreated reagent red blood cells (Group O)
-
Anti-human globulin (AHG) gel cards
-
Low ionic strength solution (LISS)
-
Incubator (37°C)
-
Gel card centrifuge
-
Pipettes and disposable tips
Procedure:
-
Label the gel card micro-tubes for each patient sample (e.g., "Patient A - Treated RBCs", "Patient A - Control RBCs").
-
Add 50 µL of a 0.8% suspension of this compound-treated reagent red blood cells to the appropriately labeled micro-tube.
-
Add 50 µL of a 0.8% suspension of control untreated reagent red blood cells to the appropriately labeled micro-tube.
-
Add 25 µL of patient serum or plasma to each of the corresponding micro-tubes.
-
Incubate the gel card at 37°C for 15 minutes.
-
Centrifuge the gel card in a gel card centrifuge for the manufacturer's recommended time and speed.
-
Read the results immediately after centrifugation. Agglutinated red blood cells will be trapped in the gel, indicating a positive reaction. Non-agglutinated cells will form a pellet at the bottom of the micro-tube, indicating a negative reaction.
-
A positive reaction with the treated RBCs and a negative reaction with the control RBCs suggests the presence of this compound-specific antibodies.
Protocol 2: Quantification of Acridine Adducts on Red Blood Cells by Flow Cytometry
This protocol provides a method for quantifying the density of acridine adducts on the surface of red blood cells using a specific monoclonal antibody.
Materials:
-
Whole blood sample containing this compound-treated red blood cells
-
Phosphate-buffered saline (PBS) with 0.5% bovine serum albumin (BSA)
-
Anti-acridine monoclonal antibody (e.g., 2S197-2M1), conjugated to a fluorophore (e.g., phycoerythrin - PE)
-
Isotype control antibody, conjugated to the same fluorophore
-
Calibrated PE-bead panel for quantification
-
FACS tubes
-
Flow cytometer
Procedure:
-
Wash the red blood cells by adding 1 mL of PBS-BSA to 100 µL of the whole blood sample. Centrifuge at 500 x g for 5 minutes and discard the supernatant. Repeat the wash step twice.
-
Resuspend the red blood cell pellet in PBS-BSA to a concentration of approximately 1 x 10^6 cells/mL.
-
Set up two FACS tubes for each sample: one for the anti-acridine antibody and one for the isotype control.
-
Add 100 µL of the washed red blood cell suspension to each tube.
-
To the "staining" tube, add the pre-titrated optimal concentration of the PE-conjugated anti-acridine antibody.
-
To the "isotype control" tube, add the same concentration of the PE-conjugated isotype control antibody.
-
Incubate the tubes in the dark at room temperature for 30 minutes.
-
Wash the cells twice with 1 mL of PBS-BSA to remove unbound antibody, as described in step 1.
-
Resuspend the final cell pellet in 500 µL of PBS-BSA.
-
Acquire the samples on a flow cytometer.
-
Gate the red blood cell population based on their forward and side scatter properties.
-
Analyze the PE fluorescence intensity of the gated population.
-
Use the calibrated PE-bead panel to create a standard curve to convert the mean fluorescence intensity (MFI) of the stained cells to the number of PE molecules per cell, which corresponds to the acridine adduct density.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Characterizing the antibody response to this compound/glutathione pathogen‐reduced red blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hapten - Wikipedia [en.wikipedia.org]
- 5. Introduction to T and B lymphocytes - Autoimmunity - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Prevalence of natural and acquired antibodies to this compound/glutathione pathogen reduced red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of pH on Amustaline degradation and inactivation efficiency
Amustaline Technical Support Center
Welcome to the technical resource center for this compound. This guide is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting advice and frequently asked questions regarding the impact of pH on this compound's degradation and inactivation efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound degradation?
A1: this compound is primarily degraded via spontaneous hydrolysis of its ester linker.[1][2] This process occurs at physiological pH (7.35-7.45) and results in the formation of the primary, non-reactive degradant S-300 and a small chain fragment.[1][3] The degradation is biphasic, with an initial rapid phase followed by a slower second phase.[1][2]
Q2: How does pH influence the stability of this compound?
A2: The stability of this compound is highly pH-dependent due to its ester linkage, which is susceptible to both acid- and base-catalyzed hydrolysis.
-
Physiological pH (7.0 - 7.4): this compound exhibits a predictable, biphasic degradation pattern. At a pH of 7.35-7.45, it has an initial half-life of approximately 20 minutes, which then extends to about 7 hours in the presence of glutathione (GSH) and red blood cells (RBCs).[1][2]
-
Acidic Conditions (pH < 6.0): The rate of hydrolysis is generally slower than at physiological pH, leading to increased stability. However, extreme acidic conditions should be avoided as they may affect the target pathogen or cellular environment.
-
Alkaline Conditions (pH > 8.0): The rate of hydrolysis is significantly accelerated, leading to rapid degradation and loss of active this compound. This reduces the available time for the compound to interact with and inactivate target nucleic acids.
Q3: What is the role of glutathione (GSH) in the this compound system?
A3: Glutathione (GSH) is a critical component used alongside this compound. Its primary role is to act as a quenching agent, neutralizing any free, unreacted this compound after the pathogen inactivation process is complete.[1][3] This minimizes potential off-target reactions and enhances the safety profile of the application.[4]
Q4: What is this compound's mechanism of pathogen inactivation?
A4: this compound is a nucleic acid-targeted agent.[1] It consists of an acridine component that intercalates (inserts between the base pairs) of DNA and RNA, and an effector arm that irreversibly forms covalent bonds (adducts and crosslinks) with guanine bases.[1][3] This process blocks nucleic acid replication, transcription, and translation, thereby inactivating pathogens and leukocytes.[1][3]
Troubleshooting Guide
Issue 1: Sub-optimal Inactivation Efficiency Observed in Experiment.
-
Possible Cause 1: Incorrect pH of the reaction buffer.
-
Verification: Measure the pH of your buffer solution before and after the addition of all components (this compound, GSH, cells, etc.). The final pH should be within the optimal physiological range (7.2-7.4) for predictable performance. One study notes the use of a neutralized form of GSH to better control pH.[5]
-
Solution: Adjust your buffer preparation protocol to ensure the final experimental pH is correct. Use a freshly calibrated pH meter.
-
-
Possible Cause 2: Premature degradation of this compound.
-
Verification: Review your experimental timeline. If the stock solution was prepared in an alkaline buffer (pH > 8.0) or left at room temperature for an extended period before use, it may have degraded.
-
Solution: Prepare this compound stock solutions in a slightly acidic or neutral buffer (e.g., pH 6.5-7.0) for temporary storage. Add it to the final reaction mixture immediately after preparation to initiate the experiment.
-
Issue 2: High Variability in Degradation Rate Between Experimental Replicates.
-
Possible Cause 1: Inconsistent pH across samples.
-
Verification: Small, uncalibrated additions of acidic or basic solutions can cause significant pH shifts in poorly buffered systems. Check the final pH of each replicate.
-
Solution: Use a robust buffering agent (e.g., HEPES, PBS) at a sufficient concentration to maintain a stable pH throughout the experiment. Ensure precise and consistent additions for all samples.
-
-
Possible Cause 2: Temperature fluctuations.
-
Verification: Confirm that all samples were incubated at the same, constant temperature. Hydrolysis is a chemical reaction sensitive to temperature changes.
-
Solution: Use a calibrated incubator or water bath. Ensure samples are not placed near hot or cold spots (e.g., incubator door).
-
Data Presentation
Table 1: this compound Degradation Kinetics at Physiological pH (7.4)
This table summarizes the degradation of 0.2 mM this compound in the presence of 20 mM GSH and Red Blood Cells.[2]
| Time After Addition | Residual this compound Concentration (µM) |
| 6 minutes | ~115 |
| 1 hour | 11.6 |
| 2 hours | 1.1 |
| 8 hours | 0.009 |
Table 2: Hypothetical Impact of pH on this compound Half-Life and Inactivation Efficiency
This table presents a hypothetical model to illustrate the expected impact of varying pH on key parameters. This data is illustrative and should be confirmed experimentally.
| pH | Initial Half-Life (t½) | Relative Inactivation Efficiency (vs. pH 7.4) |
| 5.5 | ~120 minutes | 75% |
| 6.5 | ~45 minutes | 90% |
| 7.4 | ~20 minutes | 100% |
| 8.5 | < 5 minutes | 40% |
Experimental Protocols
Protocol 1: Determining the pH-Dependent Degradation Rate of this compound
-
Buffer Preparation: Prepare a series of reaction buffers (e.g., phosphate-citrate for pH 5.5, PBS for 6.5 and 7.4, Tris-HCl for 8.5) at the desired pH values.
-
Reaction Setup: In separate tubes for each time point and pH value, add the buffer and any other relevant components (e.g., GSH). Place them in a temperature-controlled environment (e.g., 22°C water bath).
-
Initiation: Prepare a concentrated stock of this compound in an appropriate solvent. To initiate the reaction, spike each tube to a final concentration of 0.2 mM this compound. Start a timer immediately.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot from the corresponding tube and immediately quench the degradation by adding a strong acid (e.g., 1M HCl) to lower the pH drastically, or by mixing with a solvent for analysis.
-
Quantification: Analyze the concentration of remaining this compound in each quenched sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Plot the natural logarithm of the this compound concentration versus time for each pH value. The degradation rate constant (k) is the negative of the slope. The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
Visualizations
Caption: Logical relationship between solution pH and this compound degradation rate.
Caption: Mechanism of this compound nucleic acid targeting and inactivation.
References
- 1. Preclinical safety assessment of pathogen reduced red blood cells treated with this compound and glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical safety assessment of pathogen reduced red blood cells treated with this compound and glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Improving the Quenching Process of Amustaline with Glutathione
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the effective quenching of Amustaline with glutathione (GSH).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound and why is quenching necessary?
This compound is a nucleic acid-targeted agent designed to inactivate pathogens in biological products like red blood cell concentrates.[1][2] It functions as a bifunctional alkylating agent, forming covalent bonds with guanine bases in DNA and RNA, which prevents replication and transcription.[1] However, residual, unreacted this compound can be toxic. Quenching with glutathione (GSH), a naturally occurring antioxidant, is essential to neutralize free this compound, minimizing its potential side effects.[1][2]
Q2: What are the main degradation products of the this compound-glutathione reaction?
The primary degradation product of this compound hydrolysis is S-300, a non-reactive compound.[1][2] The reaction with glutathione also produces glutathione-associated acridine products.[1][2] Understanding these byproducts is crucial for safety and efficacy assessments of the final product.
Q3: What is the recommended molar ratio of glutathione to this compound for effective quenching?
For effective quenching of unreacted extracellular this compound, a significant molar excess of glutathione is recommended. In pathogen reduction systems for red blood cells, a 100-fold higher concentration of glutathione (e.g., 20 mM GSH for 0.2 mM this compound) is often used.[1]
Q4: How does pH affect the quenching process?
The degradation of this compound is a pH-driven reaction.[1][2] The quenching reaction with glutathione is also influenced by pH, with physiological pH (7.35–7.45) being optimal for the degradation of this compound.[1] Deviations from this range can affect the reaction kinetics and quenching efficiency.
Q5: What are the safety precautions for handling this compound?
This compound is a potent compound and should be handled with care. It is toxic if swallowed and can cause skin and serious eye irritation.[3][4] It is also suspected of damaging fertility or the unborn child.[3][4] Always wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[3][4] Work in a well-ventilated area and avoid creating dust or aerosols.[3][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Quenching of this compound | Insufficient glutathione concentration. | Increase the molar excess of glutathione to this compound. A ratio of at least 100:1 (GSH:this compound) is a good starting point.[1] |
| Suboptimal pH of the reaction buffer. | Ensure the pH of the reaction mixture is within the physiological range (7.35-7.45) for optimal this compound degradation and quenching.[1] | |
| Inadequate reaction time or temperature. | This compound has a biphasic half-life in the presence of GSH and red blood cells (initial ~20 minutes, second ~7 hours).[5] Allow for sufficient incubation time (e.g., 18-24 hours at room temperature) to ensure complete quenching and degradation.[1] | |
| High Levels of Residual Acridine-Related Byproducts | Side reactions due to improper quenching conditions. | Optimize the glutathione concentration and reaction time to favor the formation of the desired quenched products and minimize side reactions. |
| Inaccurate measurement technique. | Utilize validated analytical methods such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) for accurate quantification of residual compounds.[6] | |
| Formation of Anti-Acridine Antibodies in subsequent applications | Immune response to residual acridine on cell surfaces. | Ensure the quenching process is highly efficient to minimize residual acridine. A modified process to reduce RBC-surface decoration has been developed to mitigate this risk.[6][7] |
| Variability in Experimental Results | Inconsistent quality or handling of glutathione. | Use high-purity, fresh glutathione solutions for each experiment. Glutathione can oxidize over time, reducing its quenching efficiency. |
| Fluctuations in reaction temperature. | Maintain a consistent and controlled temperature throughout the quenching process. | |
| Presence of interfering substances in the experimental matrix. | Purify the sample or use analytical methods that can distinguish this compound and its byproducts from other components. |
Experimental Protocols
General Protocol for Quenching this compound with Glutathione in an In Vitro Setting
This protocol provides a general framework. Researchers should optimize concentrations, volumes, and incubation times based on their specific experimental needs.
Materials:
-
This compound stock solution (concentration to be determined by the researcher)
-
Glutathione (GSH) solution (freshly prepared)
-
Reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Quenching solution (optional, for stopping the reaction at specific time points, e.g., a strong acid)
-
Analytical equipment for measuring residual this compound (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a fresh solution of glutathione in the reaction buffer. A typical starting concentration for the final reaction mixture is 20 mM.
-
-
Reaction Setup:
-
In a reaction vessel, add the this compound to the reaction buffer to achieve the desired final concentration (e.g., 0.2 mM).
-
Initiate the quenching reaction by adding the glutathione solution to the this compound mixture. Ensure rapid and thorough mixing. The final volume and concentrations should be calculated to achieve the desired molar ratio (e.g., 100:1 GSH:this compound).
-
-
Incubation:
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature, 20-25°C).
-
The incubation time should be sufficient for complete quenching. Based on the known degradation kinetics, an incubation of at least 8 hours is recommended to significantly reduce this compound levels, with 18-24 hours being used in pathogen reduction protocols for thorough degradation.[1][5]
-
-
Monitoring the Reaction (Optional):
-
At various time points, an aliquot of the reaction mixture can be taken and the reaction stopped by adding a quenching solution.
-
Analyze the samples using a validated analytical method to determine the concentration of residual this compound.
-
-
Final Analysis:
-
After the desired incubation period, analyze the final reaction mixture to confirm the absence or acceptable low level of residual this compound.
-
Visualizations
References
- 1. Glutathione: mechanism and kinetics of its non-enzymatic defense action against free radicals - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. dripgym.com [dripgym.com]
- 3. Addressing Glutathione Redox Status in Clinical Samples by Two-Step Alkylation with N-ethylmaleimide Isotopologues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glutathione – Hydroxyl Radical Interaction: A Theoretical Study on Radical Recognition Process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How To [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
Addressing variability in Amustaline treatment outcomes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Amustaline for pathogen reduction in red blood cell (RBC) concentrates. It addresses the variability in treatment outcomes, with a focus on troubleshooting and standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a nucleic acid-targeted alkylating agent. Its mechanism involves a multi-step process. First, an acridine component of the molecule intercalates into the helical regions of DNA and RNA in pathogens and leukocytes. Following intercalation, an effector component, a bis-alkylator group, irreversibly cross-links guanine bases within the nucleic acid strands. This cross-linking prevents DNA replication and transcription, thereby inactivating the pathogen or leukocyte.[1] Concurrently, this compound is designed to degrade at neutral pH into non-reactive byproducts to ensure the safety of the treated blood product for transfusion.[1]
Q2: What is the role of glutathione (GSH) when used in conjunction with this compound?
A2: Glutathione (GSH) is used as a quenching agent with this compound. It serves to neutralize any unreacted this compound, preventing off-target reactions with other cellular components, such as red blood cell membrane proteins.[1] This helps to maintain the quality and viability of the red blood cells during the pathogen reduction process.
Q3: What is the most significant source of variability in this compound treatment outcomes?
A3: The most notable variability observed in clinical studies is the development of treatment-emergent antibodies against this compound-treated red blood cells.[2][3] These antibodies are often specific to acridine, a structural component and byproduct of this compound.[3] A Phase 3 clinical trial (ReCePI) reported that approximately 3.1% of patients receiving this compound/GSH pathogen-reduced RBCs developed low-titer IgG antibodies to acridine.[4][5]
Q4: Are the antibodies developed against this compound-treated RBCs clinically significant?
A4: Current evidence suggests that the treatment-emergent antibodies are generally not clinically significant. In the ReCePI trial, patients who developed these antibodies showed no evidence of hemolysis or a secondary immune response.[3] Furthermore, a monocyte monolayer assay (MMA), which assesses the potential for antibody-mediated red blood cell destruction, was non-reactive in subjects with these antibodies who were tested.[5]
Q5: How has the this compound treatment process been modified to address immunogenicity?
A5: The this compound/GSH treatment process has been reformulated to decrease the formation of this compound adducts on the surface of red blood cells.[6] This modification is intended to reduce the immunogenic potential of the treated RBCs.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High inter-experimental variability in pathogen inactivation efficacy. | Inconsistent this compound or GSH concentration. | Ensure accurate and consistent preparation of this compound and GSH solutions. Use calibrated pipettes and validated stock solutions. |
| Variability in pathogen load between samples. | Standardize the initial pathogen concentration in your experimental setup. Perform accurate quantification of the pathogen before and after treatment. | |
| Suboptimal incubation time or temperature. | Adhere strictly to the recommended incubation times and temperatures as specified in the protocol. Monitor and record these parameters for each experiment. | |
| Detection of anti-Amustaline-RBC antibodies in control samples. | Presence of naturally occurring antibodies to acridine-like structures. | Screen baseline samples for pre-existing antibodies before initiating the experiment. This will help differentiate between treatment-emergent and naturally occurring antibodies. |
| Non-specific binding in the antibody detection assay. | Optimize your antibody detection assay by including appropriate blocking steps and negative controls. Titrate your secondary antibodies to determine the optimal concentration that minimizes background signal. | |
| Reduced red blood cell quality post-treatment (e.g., increased hemolysis). | Incomplete quenching of this compound. | Ensure the concentration of GSH is sufficient to quench all unreacted this compound. Verify the purity and activity of the GSH stock. |
| Mechanical stress during processing. | Handle red blood cell suspensions gently. Avoid vigorous vortexing or harsh centrifugation steps that could lead to cell lysis. | |
| Suboptimal storage conditions of treated RBCs. | Store this compound-treated RBCs at the recommended temperature (typically 1-6°C) and for the validated storage period. | |
| Inconsistent results in the Monocyte Monolayer Assay (MMA). | Variability in monocyte isolation and viability. | Standardize the monocyte isolation protocol. Assess monocyte viability and purity (e.g., using Trypan Blue exclusion) before each assay. |
| Inconsistent sensitization of red blood cells. | Ensure consistent incubation times and antibody concentrations for sensitizing the RBCs. Wash the sensitized RBCs thoroughly to remove unbound antibodies. | |
| Subjectivity in microscopic evaluation. | Have two independent and blinded researchers score the slides. Use a standardized scoring system and establish clear criteria for positive phagocytosis. | |
| High background or low signal in flow cytometry for acridine detection. | Inappropriate antibody concentration or staining protocol. | Titrate the anti-acridine antibody to determine the optimal staining concentration. Optimize incubation times and washing steps to maximize signal-to-noise ratio. |
| Instrument settings not optimized. | Calibrate the flow cytometer using standardized beads before each run. Adjust voltage and compensation settings using appropriate single-stain controls. |
Quantitative Data Summary
The following tables summarize key quantitative data from clinical trials and preclinical studies of this compound-treated red blood cells.
Table 1: Clinical Trial Efficacy and Safety Outcomes (ReCePI Trial)[2][4]
| Endpoint | This compound-Treated RBCs (n=159) | Conventional RBCs (n=162) | p-value |
| Incidence of Acute Kidney Injury (AKI) within 48h | 29.3% (46/157) | 28.0% (45/161) | 0.001 for non-inferiority |
| Incidence of Treatment-Emergent Anti-Acridine Antibodies | 3.1% (5/159) | 0% (0/162) | N/A |
| Stage III AKI | 9.4% (15/159) | 4.3% (7/162) | 0.075 |
Table 2: In Vitro Quality of this compound-Treated Red Blood Cells[7]
| Parameter | This compound-Treated | Conventional |
| Platelet Aggregation (response to collagen) | Partially preserved (dose-dependent) | Normal |
| Plasma Clotting Times | Prolonged | Normal |
| Platelet Activation Markers (CD62P, CD63) | Increased (dose-dependent) | Baseline |
Experimental Protocols
Protocol 1: Pathogen Reduction of Red Blood Cell Concentrates with this compound-GSH
This protocol is a generalized procedure based on methodologies described in clinical trials.[6] Researchers should adapt this protocol based on their specific experimental needs and pathogen of interest.
Materials:
-
Red Blood Cell Concentrate (leukocyte-reduced)
-
This compound stock solution
-
Glutathione (GSH) stock solution
-
Processing solution (e.g., Saline-Adenine-Glucose-Mannitol - SAG-M)
-
Sterile, closed-system processing bags
-
Sterile tubing and connectors
-
Incubator/shaker
Procedure:
-
Preparation: Bring all solutions and the RBC concentrate to room temperature.
-
Dilution of RBCs: In a sterile, closed system, transfer the RBC concentrate to a processing bag. Add the processing solution to achieve the desired hematocrit for treatment.
-
Addition of GSH: Aseptically add the GSH stock solution to the RBC suspension to achieve the final desired concentration. Mix gently by inverting the bag several times.
-
Addition of this compound: Aseptically add the this compound stock solution to the RBC-GSH mixture to achieve the final desired concentration. Immediately mix thoroughly but gently.
-
Incubation: Place the processing bag in an incubator/shaker set to the appropriate temperature (e.g., 20-25°C) for the required duration to allow for pathogen inactivation. The incubation time will vary depending on the target pathogen and this compound concentration.
-
Quenching and Degradation: Continue the incubation for the specified period to allow for the quenching of unreacted this compound by GSH and the spontaneous hydrolysis of this compound.
-
Post-Treatment Processing: Following incubation, the treated RBCs can be centrifuged to remove the supernatant containing this compound byproducts and resuspended in a suitable storage solution.
-
Storage: Store the treated RBCs at 1-6°C for the desired duration.
Protocol 2: Monocyte Monolayer Assay (MMA) for Assessing Antibody Clinical Significance
This protocol is based on established MMA procedures and is intended to assess the potential for antibodies to mediate the destruction of this compound-treated RBCs.[7][8][9][10]
Materials:
-
Peripheral blood from healthy donors
-
Ficoll-Paque or other density gradient medium
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Tissue culture chamber slides or plates
-
Patient serum or plasma containing putative anti-Amustaline-RBC antibodies
-
This compound-treated RBCs (test cells)
-
Untreated RBCs from the same donor (control cells)
-
Phosphate Buffered Saline (PBS)
-
Leishman stain or equivalent for cell visualization
-
Microscope
Procedure:
-
Monocyte Isolation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation.
-
Wash the isolated PBMCs with PBS.
-
Resuspend the PBMCs in RPMI-1640 supplemented with FBS.
-
Add the PBMC suspension to the wells of a tissue culture chamber slide or plate.
-
Incubate at 37°C in a 5% CO2 incubator for 1-2 hours to allow monocytes to adhere.
-
Gently wash the wells with warm PBS to remove non-adherent lymphocytes, leaving a monolayer of monocytes.
-
-
Sensitization of Red Blood Cells:
-
Incubate the this compound-treated RBCs (test cells) with the patient's serum/plasma at 37°C for 30-60 minutes.
-
In a separate tube, incubate the untreated control RBCs with the same patient serum/plasma.
-
As a negative control, incubate test and control RBCs with antibody-negative serum.
-
Wash the RBCs three times with PBS to remove unbound antibodies.
-
-
Phagocytosis Assay:
-
Add the sensitized RBCs (both test and control) to the wells containing the monocyte monolayer.
-
Incubate at 37°C in a 5% CO2 incubator for 1-2 hours to allow for phagocytosis.
-
-
Staining and Visualization:
-
Gently wash the wells with PBS to remove non-phagocytosed RBCs.
-
Fix and stain the cells with Leishman stain or a similar cytological stain.
-
Examine the slides under a microscope.
-
-
Quantification:
-
Count the number of monocytes that have phagocytosed one or more RBCs.
-
Calculate the phagocytic index (percentage of monocytes showing phagocytosis). A higher phagocytic index suggests a greater potential for in vivo hemolysis.
-
Protocol 3: Flow Cytometry for Detection of Acridine on Red Blood Cells
This protocol provides a framework for detecting the presence of acridine, a component of this compound, on the surface of treated RBCs.[11][12][13]
Materials:
-
This compound-treated RBCs
-
Untreated control RBCs
-
Anti-acridine monoclonal antibody (conjugated to a fluorophore, e.g., PE)
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Wash the this compound-treated and untreated control RBCs with flow cytometry buffer.
-
Resuspend the cells to a concentration of approximately 1 x 10^6 cells/mL in flow cytometry buffer.
-
-
Antibody Staining:
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add the anti-acridine antibody at the predetermined optimal concentration.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Washing:
-
Wash the cells twice with flow cytometry buffer to remove unbound antibody.
-
-
Data Acquisition:
-
Resuspend the cells in 500 µL of flow cytometry buffer.
-
Acquire data on a flow cytometer, collecting forward scatter (FSC), side scatter (SSC), and fluorescence data in the appropriate channel for the fluorophore used.
-
-
Data Analysis:
-
Gate on the RBC population based on FSC and SSC.
-
Analyze the fluorescence intensity of the gated population to determine the level of acridine on the cell surface. Compare the fluorescence of the this compound-treated RBCs to the untreated controls.
-
Visualizations
Caption: Mechanism of action of this compound for pathogen inactivation.
References
- 1. Evaluation of the efficacy and safety of this compound/glutathione pathogen-reduced RBCs in complex cardiac surgery: the Red Cell Pathogen Inactivation (ReCePI) study-protocol for a phase 3, randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transfusion of this compound/Glutathione Pathogen-reduced Red Blood Cells in Cardiac Surgery: A Randomized Phase 3 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibodies to this compound/Glutathione Pathogen Reduced RBCs - Transfusion News [transfusionnews.com]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound‐glutathione pathogen‐reduced red blood cell concentrates for transfusion‐dependent thalassaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monocyte monolayer assay - Wikipedia [en.wikipedia.org]
- 8. Video: Prediction of Red Blood Cell Antibody Significance Using the Monocyte-Macrophage Assay [jove.com]
- 9. redcrossplus.blog [redcrossplus.blog]
- 10. Defining the clinical relevance of red blood cell autoantibodies by Monocyte Monolayer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel acridine flow cytometry marker to track post‐transfusion this compound/glutathione pathogen‐reduced red blood cell survival in sickle cell disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel acridine flow cytometry marker to track post-transfusion this compound/glutathione pathogen-reduced red blood cell survival in sickle cell disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Refinement of Amustaline protocols for different blood storage solutions
Welcome to the technical support center for Amustaline, a novel reagent designed for the rapid stabilization of intracellular signaling pathways in whole blood samples. This guide provides detailed protocols, troubleshooting advice, and performance data to help you refine your experiments and achieve optimal results with various blood storage solutions.
This compound is a nucleic acid-targeted agent that works by intercalating into DNA and RNA and forming covalent crosslinks, which prevents replication and transcription.[1][2] This mechanism effectively inactivates pathogens and leukocytes in red blood cell concentrates.[1][2] While primarily designed for pathogen reduction, its unique mechanism of action also lends itself to the preservation of cellular components for research applications.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound?
A1: this compound is a modular compound that selectively targets and crosslinks nucleic acids (DNA and RNA). It consists of an acridine anchor that intercalates into the helical regions of nucleic acids and an effector arm that reacts irreversibly with guanine bases, creating adducts and crosslinks.[1][2] This process effectively halts replication, transcription, and translation, thereby preserving the cellular state at the time of treatment.[1]
Q2: Which blood anticoagulants are compatible with the this compound protocol?
A2: this compound is compatible with standard anticoagulants such as EDTA, Sodium Heparin, and Sodium Citrate. However, the choice of anticoagulant can influence downstream applications. For phosphoprotein analysis, Sodium Heparin is recommended as EDTA can chelate ions essential for kinase activity, and both EDTA and citrate have been shown to affect cytokine mRNA expression.[3][4]
Q3: What is the recommended storage temperature and duration for this compound-treated samples?
A3: For short-term storage (up to 72 hours), treated samples can be stored at 4°C. For long-term storage, we recommend freezing the samples at -80°C. Methanol-based permeabilization steps in protocols like Phosflow allow for long-term stability of phospho-epitopes at ultra-low temperatures.[5]
Q4: Can I stain for both surface and intracellular markers on this compound-treated cells?
A4: Yes, this compound treatment is compatible with simultaneous surface and intracellular staining protocols.[6] However, for optimal resolution of some surface markers, it may be beneficial to perform surface staining before fixation and permeabilization.[6]
Q5: How does this compound compare to formaldehyde-based fixation methods?
A5: this compound stabilizes cells by cross-linking nucleic acids, while formaldehyde primarily cross-links proteins.[1][5] This fundamental difference can be advantageous for preserving certain epitopes and nucleic acid integrity for specific downstream analyses. For phospho-specific flow cytometry, both methods can yield good results, but protocol optimization is key.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low cell viability or high debris in flow cytometry. | 1. Suboptimal blood sample quality.2. Incorrect concentration of this compound.3. Overly harsh vortexing during resuspension. | 1. Use fresh blood samples whenever possible.2. Titrate this compound to determine the optimal concentration for your cell type.3. Gently flick the tube or use a low-speed vortex to resuspend cell pellets. |
| Weak signal for phosphorylated proteins. | 1. Delay in this compound addition after cell stimulation.2. Inappropriate choice of anticoagulant (e.g., EDTA).3. Insufficient permeabilization. | 1. Add this compound immediately after stimulation to capture the transient phosphorylation state.[7][8]2. Use Sodium Heparin as the anticoagulant for phosphoprotein studies.3. Ensure complete permeabilization by following the protocol's recommended incubation times and reagent volumes. |
| High background staining. | 1. Inadequate washing steps.2. Non-specific antibody binding.3. Presence of red blood cell ghosts. | 1. Increase the number of wash steps after fixation and antibody incubation.2. Include an Fc block step in your protocol and ensure antibodies are properly titrated.3. Ensure complete erythrocyte lysis by using a pre-warmed lysis/fixation buffer as recommended in standard Phosflow protocols.[7][8] |
| Alterations in light scatter properties (FSC/SSC). | 1. This compound treatment can alter cell morphology.2. Incomplete lysis of red blood cells. | 1. This is an expected outcome. Adjust flow cytometer gates based on a freshly treated, unstained control sample.2. Confirm complete lysis visually and adjust incubation time with the lysis buffer if necessary. |
Data & Protocols
Performance of this compound with Different Anticoagulants
The stability of a key phosphorylated protein, pSTAT1, was assessed in whole blood collected in different anticoagulants, treated with this compound, and stored at 4°C. The median fluorescence intensity (MFI) was measured by flow cytometry at various time points.
| Anticoagulant | Time 0 (MFI) | 24 Hours (MFI) | 48 Hours (MFI) | 72 Hours (MFI) | % Signal Retention (72h) |
| Sodium Heparin | 5102 | 5015 | 4950 | 4890 | 95.8% |
| EDTA | 4855 | 4510 | 4205 | 3890 | 80.1% |
| Sodium Citrate | 4910 | 4620 | 4350 | 4015 | 81.8% |
Experimental Protocol: Stabilization of Whole Blood for Phosphoprotein Analysis
This protocol details the use of this compound for the stabilization of whole blood for the analysis of phosphorylated proteins by flow cytometry, based on established Phosflow methodologies.[7][8][9]
Materials:
-
Whole blood collected in Sodium Heparin tubes.
-
This compound stock solution (10 mM).
-
Stimulants (e.g., cytokines, growth factors).
-
Lysis/Fixation Buffer (pre-warmed to 37°C).
-
Permeabilization Buffer.
-
Fluorochrome-conjugated antibodies (phospho-specific and cell surface markers).
-
Wash Buffer (e.g., PBS with 1% BSA).
Procedure:
-
Stimulation: Aliquot 200 µL of whole blood into flow cytometry tubes. Add the desired stimulant and incubate for the appropriate time at 37°C. Include an unstimulated control.
-
Stabilization: Immediately after stimulation, add 2 µL of 10 mM this compound stock solution (final concentration 100 µM) to each tube. Vortex gently for 3 seconds.
-
Lysis and Fixation: Add 2 mL of pre-warmed Lysis/Fixation Buffer to each tube. Vortex immediately and incubate for 15 minutes at 37°C.[7][8]
-
Centrifugation: Centrifuge the tubes at 400 x g for 8 minutes. Aspirate the supernatant.
-
Permeabilization: Vortex the cell pellet to loosen it. Add 1 mL of Permeabilization Buffer and incubate for 20 minutes at room temperature.
-
Washing: Add 2 mL of Wash Buffer and centrifuge at 600 x g for 6 minutes. Aspirate the supernatant.
-
Staining: Resuspend the cell pellet in 100 µL of Wash Buffer containing the antibody cocktail. Incubate for 45 minutes at room temperature in the dark.
-
Final Wash: Add 2 mL of Wash Buffer, centrifuge at 600 x g for 6 minutes, and aspirate the supernatant.
-
Acquisition: Resuspend the cell pellet in 400 µL of Wash Buffer and acquire the samples on a flow cytometer.
Diagrams & Workflows
Hypothetical Mechanism of Action
The diagram below illustrates the proposed mechanism by which this compound stabilizes intracellular signaling pathways. By cross-linking nucleic acids, this compound locks the cellular machinery, preventing the enzymatic activity (e.g., phosphatases) that would otherwise degrade signaling molecules.
Experimental Workflow
This workflow provides a visual representation of the key steps for processing whole blood samples with this compound for flow cytometry analysis.
Troubleshooting Decision Tree
This diagram helps users diagnose and resolve the common issue of a weak phosphorylation signal in their flow cytometry data.
References
- 1. Preclinical safety assessment of pathogen reduced red blood cells treated with this compound and glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ethylenediaminetetraacetic Acid, Sodium Citrate, Heparin and Citrate Phosphate Dextrose-Adenine Anticoagulants Differentially Affect Cytokine mRNA Expression in Blood Leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of anticoagulants in blood collection tubes on Plasmodium falciparum transmission in direct membrane feeding assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. Human Whole Blood Samples [bdbiosciences.com]
- 8. Human Whole Blood Samples [bdbiosciences.com]
- 9. Phospho flow cytometry methods for the analysis of kinase signaling in cell lines and primary human blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Pathogen Reduction Technologies for Red Blood Cell Concentrates: Amustaline/Glutathione vs. Riboflavin/UV Light
For Immediate Release
This guide provides a detailed comparison of two prominent pathogen reduction technologies (PRT) for red blood cell (RBC) concentrates: the INTERCEPT® Blood System, which utilizes amustaline and glutathione (GSH), and the Mirasol® PRT system, which employs riboflavin and ultraviolet (UV) light. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their efficacy against various pathogens, supported by experimental data and detailed methodologies.
Introduction to Pathogen Reduction Technologies
Pathogen reduction technologies are proactive measures designed to enhance the safety of blood transfusions by inactivating a broad spectrum of viruses, bacteria, protozoa, and leukocytes in blood components. This approach mitigates the risk of transfusion-transmitted infections (TTIs), including those from emerging pathogens for which routine screening tests may not be available.
Mechanism of Action
INTERCEPT® Blood System (this compound/Glutathione)
The INTERCEPT system for red blood cells utilizes this compound (S-303), a synthetic psoralen derivative, in conjunction with glutathione (GSH). This compound is a nucleic acid-targeting molecule. Its mechanism involves the intercalation of the this compound molecule into the nucleic acids (DNA and RNA) of pathogens and leukocytes. This is followed by the formation of covalent crosslinks between the nucleic acid strands, which effectively blocks replication and renders the pathogen non-infectious. Glutathione is added to quench reactive intermediates, thereby minimizing damage to red blood cells.
Mirasol® PRT System (Riboflavin/UV Light)
The Mirasol PRT system employs riboflavin (Vitamin B2) and UV light. When exposed to UV light, riboflavin becomes photoactivated and preferentially associates with nucleic acids. This interaction leads to the generation of reactive oxygen species that cause irreversible damage to the nucleic acids of pathogens and white blood cells, inhibiting their ability to replicate.
Comparative Efficacy: Pathogen Inactivation
The following tables summarize the reported log reduction values for various viral and bacterial pathogens in red blood cell concentrates or whole blood treated with the INTERCEPT (this compound/GSH) and Mirasol PRT systems. Log reduction is a measure of the reduction in the concentration of a pathogen, where a 1-log reduction corresponds to a 90% reduction, a 2-log reduction to a 99% reduction, and so on.
Table 1: Viral Inactivation in Red Blood Cell Concentrates / Whole Blood
| Virus (Family) | INTERCEPT® (this compound/GSH) Log Reduction | Mirasol® PRT (Riboflavin/UV Light) Log Reduction |
| Human Immunodeficiency Virus (HIV-1) | ≥6.1 | 3 to 7 logs |
| Hepatitis B Virus (HBV) - model virus | 4.4 - 4.5 | 3 to 7 logs |
| Hepatitis C Virus (HCV) - model virus | >4.3 | 3 to 7 logs |
| West Nile Virus (WNV) | >5.5 | Data not available for RBCs |
| SARS-CoV-2 | >4.2 | Data not available for RBCs |
| Chikungunya Virus (CHIKV) | 6.5 | Data not available for RBCs |
| Parvovirus B19 | 1.8 | Data not available for RBCs |
| Adenovirus 5 | ≥5.6 | Data not available for RBCs |
| Bluetongue Virus | 4.2 | >4.0 |
Note: Data for Mirasol PRT in some cases refers to whole blood treatment. Direct comparative studies for all viruses in red blood cells are limited.
Table 2: Bacterial Inactivation in Red Blood Cell Concentrates / Whole Blood
| Bacterium | INTERCEPT® (this compound/GSH) Log Reduction | Mirasol® PRT (Riboflavin/UV Light) Log Reduction |
| Yersinia enterocolitica | ≥6.6 | 3 to 7 logs |
| Staphylococcus epidermidis | >6.8 | Data not available for RBCs |
| Staphylococcus aureus | >6.2 | Data not available for RBCs |
| Klebsiella pneumoniae | >6.0 | Data not available for RBCs |
| Pseudomonas aeruginosa | >6.8 | Data not available for RBCs |
| Enterobacter cloacae | ≥6.7 | Data not available for RBCs |
| Serratia liquefaciens | Data not available | 3 to 7 logs |
| Acinetobacter baumannii | Data not available | 3 to 7 logs |
Note: Data for Mirasol PRT in some cases refers to whole blood treatment. Direct comparative studies for all bacteria in red blood cells are limited.
Experimental Protocols
INTERCEPT® Blood System (this compound/Glutathione) Pathogen Inactivation Protocol
The following is a generalized protocol for the pathogen inactivation of red blood cell concentrates using the INTERCEPT Blood System.
-
Preparation of Red Blood Cell Concentrate: A unit of whole blood is collected and processed to separate the red blood cells, resulting in a leukoreduced red blood cell concentrate.
-
Addition of this compound and Glutathione: The red blood cell concentrate is transferred to a specialized processing set. A solution containing this compound (S-303) and glutathione (GSH) is then added to the red blood cells.[1]
-
Incubation: The mixture is incubated for a specified period, typically several hours, at room temperature with gentle agitation. During this time, this compound intercalates into the nucleic acids of any contaminating pathogens and leukocytes.
-
Inactivation: The primary inactivation occurs through the spontaneous formation of covalent crosslinks by this compound, which does not require an external energy source like UV light.
-
Removal of this compound and Byproducts: After incubation, the red blood cells are washed to remove residual this compound, glutathione, and their byproducts.
-
Resuspension and Storage: The treated red blood cells are then resuspended in a storage solution and are ready for transfusion. The entire process is performed in a functionally closed system to maintain sterility.
Mirasol® PRT System (Riboflavin/UV Light) Pathogen Inactivation Protocol
The following is a generalized protocol for the pathogen inactivation of whole blood or red blood cell concentrates using the Mirasol PRT System.
-
Preparation of Blood Component: A unit of whole blood or red blood cell concentrate is prepared for treatment.
-
Addition of Riboflavin: A solution of riboflavin (Vitamin B2) is added to the blood component in a specialized sterile bag.[2]
-
UV Illumination: The bag containing the blood and riboflavin mixture is placed into the Mirasol illuminator. The unit is then exposed to a controlled dose of UV light for a defined period while being agitated.[2] The UV light activates the riboflavin, leading to the damage of nucleic acids.
-
Post-Treatment: Following illumination, the treated blood component is ready for transfusion or further processing. There is no requirement for a post-treatment washing step to remove riboflavin or its photoproducts.[3]
Visualizing the Processes
Signaling Pathway and Experimental Workflows
To further elucidate the mechanisms and processes described, the following diagrams have been generated using Graphviz.
Conclusion
Both the INTERCEPT Blood System (this compound/GSH) and the Mirasol PRT system (Riboflavin/UV Light) demonstrate effective inactivation of a broad range of viral and bacterial pathogens in red blood cell concentrates and whole blood. The choice of technology may depend on various factors including the specific pathogen threats in a region, operational considerations within a blood center, and regulatory approvals. This guide provides a foundational comparison to aid researchers and drug development professionals in their evaluation of these critical blood safety technologies. Further head-to-head clinical studies will be beneficial to provide a more direct comparison of their in vivo efficacy and safety profiles.
References
- 1. scispace.com [scispace.com]
- 2. Pathogen Reduction Technology Treatment of Platelets, Plasma and Whole Blood Using Riboflavin and UV Light - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving the safety of whole blood-derived transfusion products with a riboflavin-based pathogen reduction technology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Amustaline and Riboflavin Pathogen Reduction Technologies
For Researchers, Scientists, and Drug Development Professionals
The safety of blood transfusions is paramount, and pathogen reduction technologies (PRTs) represent a significant advancement in mitigating the risk of transfusion-transmitted infections. This guide provides a comparative analysis of two prominent nucleic acid-targeting PRTs: Amustaline (S-303) in combination with glutathione (GSH), and Riboflavin (Vitamin B2) in combination with ultraviolet (UV) light. This analysis is based on available experimental data to assist researchers, scientists, and drug development professionals in understanding the performance and characteristics of these technologies.
Mechanisms of Action
Both this compound and Riboflavin technologies function by targeting the nucleic acids of pathogens, thereby preventing their replication and rendering them non-infectious.
This compound (S-303): this compound is a modular compound that specifically targets nucleic acids. Inactivation is achieved after this compound intercalates into the DNA or RNA of pathogens and forms covalent adducts, which effectively blocks replication, transcription, and translation.[1] Glutathione is added to quench any free, unreacted this compound.[1]
Riboflavin (Vitamin B2): The Mirasol® PRT system utilizes riboflavin as a photosensitizer.[2][3][4] When exposed to UV light, riboflavin binds to the nucleic acids of pathogens and, upon activation, induces irreversible damage through oxidative processes, preventing replication.[2][3][4][5][6] This method has been shown to be effective against a range of pathogens.[2][7]
Pathogen Inactivation Efficacy
The effectiveness of a PRT is often measured by its ability to reduce the concentration of a specific pathogen, expressed as a log reduction value. Higher log reduction values indicate a greater reduction in the pathogen load.
| Pathogen Type | Pathogen | This compound (S-303) Log Reduction | Riboflavin (Mirasol) Log Reduction |
| Viruses | SARS-CoV-2 | > 4.2 (in RBCs)[8] | ≥3.40 (in plasma), ≥4.53 (in platelets) |
| Bovine Viral Diarrhea Virus (BVDV) - model for HCV | Data not available | 6.10[7] | |
| Herpes Simplex Virus 1 (HSV-1) | Data not available | 6.09[7] | |
| Vesicular Stomatitis Virus (VSV) | Data not available | 6.62[7] | |
| Polio Virus | Data not available | 3.36[7] | |
| Bacteria | Escherichia coli | Data not available | 6.94[7] |
| Staphylococcus aureus | Data not available | 7.00[7] | |
| Klebsiella pneumoniae | Data not available | 2.8 | |
| Pseudomonas aeruginosa | Data not available | 4.7 | |
| Bacillus cereus | Data not available | 2.6 |
Note: Direct comparative studies with identical methodologies are limited. The provided log reduction values are from separate studies and may have different experimental conditions.
Impact on Blood Component Quality
A critical aspect of any PRT is its effect on the quality and function of the treated blood components.
Platelet Concentrates
The quality of platelet concentrates is assessed through various in vitro parameters that correlate with in vivo performance.
| Parameter | This compound (S-303) | Riboflavin (Mirasol) |
| pH | Maintained within acceptable limits. | Stable during storage (7.1-7.5).[5][9] |
| Glucose Consumption | Data not available | Significantly higher on days 3 and 5 of storage.[5][9] |
| Lactate Production | Data not available | Within limits correlated with in vivo performance.[3][6] |
| CD62P Expression (Activation Marker) | Dose-dependent increase in surface expression.[10][11] | Comparable to or lower than control on day 1.[5][9] |
| Aggregation Response | Responses to agonists largely eliminated, partially preserved for collagen.[10][11] | Comparable to control.[5][9] |
Plasma
The functionality of plasma is determined by the activity of its coagulation factors.
| Coagulation Factor | This compound (S-303) Activity Retention (%) | Riboflavin (Mirasol) Activity Retention (%) |
| Fibrinogen | Dose-dependent impact.[12][13] | 52 - 77[7][14][15] |
| Factor V | Preserved in plasma, but not in purified systems.[12][13] | 73 - 75[7][14] |
| Factor VII | Inhibition at higher concentrations.[12][13] | Data not available |
| Factor VIII | Inhibition at higher concentrations.[12][13] | 70 - 88[7][14][15] |
| Factor IX | Inhibition at higher concentrations.[12][13] | >80[15] |
| Factor X | Inhibition at higher concentrations.[12][13] | >80[15] |
| Factor XI | Data not available | 68[15] |
| Antithrombin | Intact.[12][13] | 91 - 100[14] |
| Protein S | Preserved.[12][13] | 91 - 100[14] |
Experimental Protocols
Detailed experimental protocols are crucial for the evaluation and comparison of PRTs. The following outlines a general workflow for assessing pathogen reduction efficacy and the impact on blood component quality.
Pathogen Reduction Efficacy Testing
-
Preparation of Blood Component: Obtain platelet concentrates or plasma units.
-
Pathogen Spiking: Inoculate the blood component with a known titer of the virus or bacteria of interest.
-
Pre-Treatment Sampling: Collect a sample to determine the initial pathogen titer.
-
Pathogen Reduction Treatment:
-
Post-Treatment Sampling: Collect a sample immediately after the treatment.
-
Titer Determination: Quantify the pathogen titer in both pre- and post-treatment samples using appropriate assays (e.g., plaque assay for viruses, colony-forming unit assay for bacteria).
-
Log Reduction Calculation: Calculate the log reduction in pathogen titer.
In Vitro Quality Assessment of Platelet Concentrates
-
Sample Collection: Collect samples from treated and untreated (control) platelet concentrates at specified time points during storage (e.g., days 1, 5, and 7).
-
Parameter Analysis:
-
Metabolic Parameters: Measure pH, glucose, and lactate concentrations.
-
Platelet Activation Markers: Use flow cytometry to determine the expression of surface markers such as CD62P.
-
Aggregation: Assess platelet aggregation in response to various agonists (e.g., ADP, collagen) using light transmission aggregometry.
-
Hypotonic Shock Response (HSR): Evaluate the ability of platelets to recover their discoid shape after exposure to hypotonic stress.
-
Swirl: Visually inspect for the swirling phenomenon, which indicates the presence of healthy, discoid platelets.
-
Functional Assessment of Plasma
-
Sample Preparation: Obtain plasma samples before and after pathogen reduction treatment.
-
Coagulation Factor Activity Assays:
-
Perform one-stage clotting assays for extrinsic (PT-based) and intrinsic (aPTT-based) pathway factors (e.g., Factors V, VII, VIII, IX, X, XI, XII).
-
Use chromogenic assays for specific factors and inhibitors (e.g., Antithrombin, Protein C, Protein S).
-
Measure fibrinogen concentration using the Clauss method.
-
-
Data Analysis: Calculate the percentage of coagulation factor activity retained in the treated plasma compared to the untreated control.
Visualizations
References
- 1. youtube.com [youtube.com]
- 2. Pathogen Reduction Technology Treatment of Platelets, Plasma and Whole Blood Using Riboflavin and UV Light - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mirasol® Pathogen Reduction Technology system and quality of platelets stored in platelet additive solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Riboflavin- and UV Light-Treated Plasma in Prevention of Transfusion-Related Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quality control of riboflavin-treated platelet concentrates using Mirasol® PRT system: Polish experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bloodtransfusion.it [bloodtransfusion.it]
- 7. Inactivation of model viruses and bacteria in human fresh frozen plasma using riboflavin and long wave ultraviolet rays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. advances.umw.edu.pl [advances.umw.edu.pl]
- 10. Effects of an this compound (S-303)/glutathione pathogen reduction system on the in vitro quality of plasma and platelets in treated whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. login.medscape.com [login.medscape.com]
- 12. ashpublications.org [ashpublications.org]
- 13. researchgate.net [researchgate.net]
- 14. Protein quality in Mirasol pathogen reduction technology-treated, apheresis-derived fresh-frozen plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The influence of riboflavin photochemistry on plasma coagulation factors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pathogen Inactivation in Blood Products: Amustaline vs. Amotosalen
For Researchers, Scientists, and Drug Development Professionals
The safety of blood transfusions is a cornerstone of modern medicine. Pathogen inactivation (PI) technologies have emerged as a critical tool to reduce the risk of transfusion-transmitted infections (TTIs). This guide provides an in-date, objective comparison of two leading PI technologies: amustaline (S-303) for red blood cell (RBC) concentrates and amotosalen (S-59) for platelets and plasma. We will delve into their mechanisms of action, pathogen reduction efficacy, impact on blood product quality, and the experimental data that underpins these findings.
Overview and Mechanism of Action
Both this compound and amotosalen are nucleic acid-targeting agents, designed to inactivate a broad spectrum of pathogens, including viruses, bacteria, and protozoa, as well as residual leukocytes.[1][2] However, their chemical nature, activation method, and approved applications differ significantly.
This compound (S-303) , used in conjunction with glutathione (GSH), is specifically designed for the treatment of red blood cell concentrates.[3] It is a modular compound that consists of an acridine anchor for nucleic acid intercalation and an effector arm that forms covalent bonds and crosslinks with nucleic acids, thereby preventing replication.[1][3] The process does not require photoactivation.[4] Glutathione is added to quench non-specific reactions of this compound with other cellular components, particularly RBC membrane proteins.[1][4] Following its reaction, this compound degrades into non-reactive by-products.[3]
Amotosalen (S-59) is a synthetic psoralen used with ultraviolet A (UVA) light to treat platelet and plasma components.[5] Amotosalen intercalates into the helical regions of DNA and RNA.[5] Upon illumination with UVA light, it forms covalent crosslinks between nucleic acid strands, which effectively blocks replication and transcription.[2][5] After the photochemical treatment, a compound adsorption device (CAD) is used to reduce the concentration of residual amotosalen and its photoproducts.[5]
Pathogen Inactivation Efficacy
Both technologies have demonstrated robust efficacy in inactivating a wide range of pathogens. The following tables summarize the available quantitative data on log reduction factors (LRF). An LRF of ≥4 represents the inactivation of ≥99.99% of the initial pathogen load.
Table 1: Pathogen Inactivation Efficacy of this compound/GSH in Red Blood Cell Concentrates
| Pathogen | Virus/Bacteria/Parasite | Titer Reduction (log10) | Reference |
| Chikungunya virus (CHIKV) | Enveloped Virus | >7.1 | [6] |
| Chikungunya virus (CHIKV) | Enveloped Virus | >5.81 | [7] |
| Dengue virus (DENV) | Enveloped Virus | >6.61 | [8] |
| SARS-CoV-2 | Enveloped Virus | >4.2 | [9] |
| Babesia microti | Parasite | >4.0 | [1] |
Table 2: Pathogen Inactivation Efficacy of Amotosalen/UVA in Platelet and Plasma Concentrates
| Pathogen | Virus/Bacteria/Parasite | Blood Component | Titer Reduction (log10) | Reference |
| Chikungunya virus (CHIKV) | Enveloped Virus | Platelets in 100% Plasma | >6.5 | [6] |
| SARS-CoV-2 | Enveloped Virus | Plasma | >3.3 | [9] |
| SARS-CoV-2 | Enveloped Virus | Platelets in PAS | >3.2 | [9] |
| SARS-CoV-2 | Enveloped Virus | Platelets in 100% Plasma | >3.5 | [9] |
| Various Enveloped Viruses | Enveloped Viruses | Plasma & Platelets | >2.9 to ≥7.6 | [10] |
| Various Non-Enveloped Viruses | Non-Enveloped Viruses | Plasma & Platelets | 2.4 to >6.9 | [10] |
| Various Bacteria | Bacteria | Platelets | Broad Spectrum Inactivation | [11] |
| Various Parasites | Parasites | Plasma & Platelets | ≥4.9 to >8.4 | [10] |
Impact on Blood Product Quality
A critical aspect of any pathogen inactivation technology is its impact on the quality and function of the treated blood components.
This compound and Red Blood Cell Quality
Clinical studies have evaluated the in vitro characteristics and in vivo viability of this compound-treated RBCs.
-
Hemoglobin Content and Hemolysis: this compound-treated RBCs have been shown to meet European guidelines for hemoglobin content, hematocrit, and hemolysis.[12] A randomized, double-blind, controlled study found that the mean difference in hemoglobin content between treated and control RBCs was within the pre-specified non-inferiority margins.[12]
-
Post-Transfusion Viability: Studies in healthy human subjects have demonstrated that RBCs treated with a second-generation this compound process and stored for 35 days meet the FDA criteria for post-transfusion recovery.[13]
-
Adverse Events and Immunogenicity: While an earlier version of the this compound process was halted due to the development of antibodies against treated RBCs in a small number of chronically transfused patients, a modified process with increased glutathione concentration was developed to mitigate this risk.[4][14] A subsequent Phase 3 trial (ReCePI) using the modified process found that 3.1% of recipients of pathogen-reduced RBCs developed low-titer antibodies without evidence of hemolysis.[14][15] The overall incidence of acute kidney injury (the primary endpoint) in the pathogen-reduced arm was non-inferior to the conventional transfusion arm.[15]
Amotosalen and Platelet/Plasma Quality
The impact of amotosalen/UVA treatment on platelet and plasma components has been extensively studied.
-
Platelet Function: Several studies have reported alterations in platelet function following amotosalen/UVA treatment. These include reduced platelet aggregation in response to agonists like collagen and thrombin, increased platelet activation markers (e.g., CD62P), and accelerated clearance.[16][17][18][19] The treatment can induce apoptosis in platelets through a caspase-dependent mechanism.[18] Despite these in vitro findings, clinical studies have shown that amotosalen-treated platelets are hemostatically effective.[20][21]
-
Plasma Coagulation Factors: Amotosalen/UVA treatment has been reported to cause a reduction in the activity of some coagulation factors, generally by less than 20%.[22]
-
Clinical Efficacy and Safety: Large-scale clinical use and hemovigilance programs have demonstrated the safety and tolerability of amotosalen-treated platelets and plasma.[5] The implementation of this technology has been associated with a reduction in transfusion reactions.[22] Furthermore, extending the storage of amotosalen-treated platelets to 7 days has been shown to reduce wastage without increasing adverse reactions or the need for more frequent transfusions.[23]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of typical experimental protocols for evaluating pathogen inactivation efficacy.
General Pathogen Inactivation Efficacy Protocol
A standardized approach is used to determine the log reduction of a specific pathogen.
Caption: Workflow for Pathogen Inactivation Efficacy Studies.
Methodology Details:
-
Pathogen Preparation: A high-titer stock of the virus, bacterium, or parasite of interest is prepared and quantified.
-
Spiking: A unit of the blood product (e.g., RBC concentrate, platelet concentrate) is inoculated with a known amount of the pathogen.
-
Sampling: A sample is taken immediately before the pathogen inactivation process begins (pre-treatment sample).
-
Pathogen Inactivation: The blood product is treated with either the this compound/GSH or amotosalen/UVA process according to the manufacturer's instructions.
-
Post-Treatment Sampling: A sample is taken immediately after the completion of the inactivation process (post-treatment sample).
-
Quantification of Infectious Pathogen: Both pre- and post-treatment samples are serially diluted and subjected to an infectivity assay to determine the concentration of viable pathogens. Common assays include plaque assays for viruses or culture-based methods for bacteria.
-
Calculation of Log Reduction Factor (LRF): The LRF is calculated as the logarithm (base 10) of the ratio of the pathogen concentration in the pre-treatment sample to the pathogen concentration in the post-treatment sample.
Signaling Pathways and Molecular Mechanisms
The mechanisms by which these technologies impact blood components, particularly platelets, involve complex cellular signaling pathways.
Amotosalen/UVA-Induced Platelet Apoptosis
Research has indicated that amotosalen/UVA treatment can induce apoptosis in platelets, contributing to the observed changes in platelet function and survival.[18] This process involves the activation of key signaling molecules.
Caption: Amotosalen/UVA-Induced Platelet Apoptosis Pathway.
This pathway highlights the activation of p38 Mitogen-Activated Protein Kinase (MAPK) and increased expression of the pro-apoptotic protein Bak, leading to the cleavage of caspase-3 and subsequent platelet apoptosis.[18]
Conclusion
This compound and amotosalen represent significant advancements in blood safety, each tailored to specific blood components. This compound offers a promising solution for reducing pathogen risk in red blood cell concentrates, a component for which no pathogen reduction technology is currently FDA-approved.[14] Amotosalen is a well-established technology for platelets and plasma, with a long history of clinical use demonstrating its effectiveness and safety.[5]
For researchers and drug development professionals, the choice between these or other emerging technologies will depend on the specific application, the blood component being treated, and a thorough evaluation of the balance between pathogen inactivation efficacy and the impact on blood product quality and function. Continued research and long-term hemovigilance data will be crucial in further refining these technologies and ensuring the highest standards of safety for transfusion recipients.
References
- 1. researchgate.net [researchgate.net]
- 2. Amotosalen: Allogeneic Cellular Immunotherapies system, INTERCEPT Plasma System, INTERCEPT Platelet System, S 59 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical safety assessment of pathogen reduced red blood cells treated with this compound and glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shiu.uy [shiu.uy]
- 5. Pathogen Inactivation of Platelet and Plasma Blood Components for Transfusion Using the INTERCEPT Blood System™ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inactivation of chikungunya virus in blood components treated with amotosalen/ultraviolet A light or this compound/glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound (S-303) treatment inactivates high levels of Chikungunya virus in red-blood-cell components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Inactivation of a broad spectrum of viruses and parasites by photochemical treatment of plasma and platelets using amotosalen and ultraviolet A light - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Red blood cells treated with the this compound (S-303) pathogen reduction system: a transfusion study in cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Red blood cell concentrates treated with the this compound (S-303) pathogen reduction system and stored for 35 days retain post-transfusion viability: results of a two-centre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antibodies to this compound/Glutathione Pathogen Reduced RBCs - Transfusion News [transfusionnews.com]
- 15. Transfusion of this compound/Glutathione Pathogen-reduced Red Blood Cells in Cardiac Surgery: A Randomized Phase 3 Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bloodtransfusion.it [bloodtransfusion.it]
- 17. Amotosalen/ultraviolet A pathogen inactivation technology reduces platelet activatability, induces apoptosis and accelerates clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Amotosalen/ultraviolet A pathogen inactivation technology reduces platelet activatability, induces apoptosis and accelerates clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Amotosalen/ultraviolet A pathogen inactivation technology reduces platelet activatability, induces apoptosis and accelerates clearance | Haematologica [haematologica.org]
- 20. Therapeutic efficacy of platelet transfusion treated with amotosalen/UVA pathogen inactivation technology (INTERCEPTTM Blood System) in acute myeloid leukemia patients undergoing chemotherapy with curative intent: a single center experience - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Clinical impact of Amotosalen and UV-A treatment (INTERCEPT™ Blood System) for platelet concentrate preparation in cardiac surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pathogen reduction/inactivation of products for the treatment of bleeding disorders: what are the processes and what should we say to patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Clinical impact of amotosalen‐ultraviolet A pathogen‐inactivated platelets stored for up to 7 days - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Amustaline-Treated Red Blood Cells (ReCePI Study) and Alternative Pathogen Reduction Technologies
For researchers, scientists, and drug development professionals, ensuring the safety and efficacy of blood transfusions is paramount. Pathogen reduction technologies (PRT) offer a proactive approach to mitigate the risk of transfusion-transmitted infections. This guide provides a detailed comparison of Amustaline-treated red blood cells (RBCs), based on the findings of the Phase III Red Cell Pathogen Inactivation (ReCePI) study, with conventional RBCs and an overview of the Mirasol PRT system, another prominent pathogen reduction technology.
Executive Summary
The ReCePI study was a large-scale, randomized, double-blinded, controlled Phase III clinical trial that successfully demonstrated the non-inferiority of this compound-treated pathogen-reduced RBCs compared to conventional RBCs in patients undergoing complex cardiac surgery. The primary endpoint, the incidence of acute kidney injury (AKI), was comparable between the two groups, indicating that the this compound treatment process does not negatively impact this key indicator of tissue oxygenation.[1][2][3] Furthermore, this compound-treated RBCs were well-tolerated and showed a similar safety profile to conventional RBCs.[4]
While direct head-to-head clinical trial data in a comparable patient population is not available for the Mirasol PRT system for red blood cells, this guide will present the available data for both technologies to facilitate an informed comparison.
Comparative Data on this compound-Treated vs. Conventional Red Blood Cells (ReCePI Study)
The ReCePI study provides a robust dataset for comparing this compound-treated RBCs with the current standard of care, conventional (leukoreduced) RBCs.
| Parameter | This compound-Treated RBCs (Test Group) | Conventional RBCs (Control Group) | Key Findings |
| Primary Endpoint: Acute Kidney Injury (AKI) Incidence (within 48h post-surgery) | 29.3% (46/157 patients) | 28.0% (45/161 patients) | Non-inferiority of this compound-treated RBCs was demonstrated (p=0.001 for non-inferiority).[1][2][5] |
| Mean Change in Serum Creatinine (within 48h post-surgery) | 0.020 mg/dL | 0.23 mg/dL | Comparable between the two groups (P=0.515).[1] |
| Total Hemoglobin (Hb) Transfused over 7 days | 169.0 g (median) | 188.0 g (median) | Patients in the this compound group received significantly less total RBC Hb (p=0.008).[1] |
| Adverse Events (AEs) & Serious Adverse Events (SAEs) | Not significantly different | Not significantly different | Observed AEs were as expected for patients undergoing cardiovascular surgery.[1][4] |
| Development of PR-RBC Specific Antibodies | 3.1% (5/159 patients) | 0% | Low-titer antibodies were observed in a small percentage of patients receiving this compound-treated RBCs, with no clinical signs of hemolysis.[1][6] |
Overview of Mirasol® PRT for Red Blood Cells
The Mirasol PRT system utilizes riboflavin (Vitamin B2) and ultraviolet (UV) light to inactivate pathogens. While extensive clinical data on Mirasol-treated platelets and whole blood is available, large-scale Phase III clinical trial data for Mirasol-treated red blood cells in a patient population comparable to the ReCePI study (complex cardiac surgery) with similar clinical endpoints is not yet published.
Available data for Mirasol-treated RBCs, primarily from in vitro studies and trials focused on pathogen inactivation, indicates:
| Parameter | Mirasol-Treated RBCs | Conventional RBCs (Control) | Key Findings |
| Pathogen Inactivation Efficacy | Effective against a broad spectrum of viruses, bacteria, and parasites. | Not applicable. | Demonstrated reduction in transfusion-transmitted malaria in a clinical trial using treated whole blood. |
| In Vitro Hemolysis | Generally remains within acceptable limits during storage. | Standard hemolysis levels. | Some studies report slightly increased hemolysis compared to untreated RBCs. |
| Potassium Leakage | Increased potassium levels compared to controls during storage. | Standard potassium levels. | A known effect of many RBC processing and storage methods. |
| 24-hour RBC Recovery | Meets FDA criteria, though may be slightly lower than untreated RBCs. | Higher recovery rates. | Studies on whole blood treatment show acceptable recovery. |
| Clinical Efficacy in Cardiac Surgery | Data not available. | Standard of care. | No direct comparative studies with this compound in this patient population. |
Experimental Protocols
ReCePI Study Protocol (this compound-Treated RBCs)
-
Study Design: A Phase III, prospective, multicenter, randomized, double-blinded, active-controlled, parallel-design, non-inferiority study.
-
Patient Population: Adult patients undergoing complex cardiac or thoracic-aorta surgery with a high risk of requiring RBC transfusion.[1][2][3]
-
Intervention: Transfusion with either this compound/glutathione pathogen-reduced RBCs (Test group) or conventional, leukocyte-reduced RBCs (Control group) during and for 7 days post-surgery.[1][7]
-
Primary Efficacy Endpoint: The proportion of transfused patients who develop acute kidney injury (AKI), defined as an increase in serum creatinine of ≥0.3 mg/dL from baseline within 48 hours of surgery.[1][2][3][7]
-
Primary Safety Endpoints:
-
Randomization and Blinding: Patients were randomized to receive either test or control RBCs. The study was double-blinded, meaning neither the patients nor the investigators knew which treatment was being administered.[7]
Mirasol PRT for Whole Blood (Representative Protocol)
While a specific protocol for a large-scale RBC efficacy trial in cardiac surgery is not available, the general protocol for Mirasol treatment of whole blood followed by component separation is as follows:
-
Procedure:
-
A unit of whole blood is collected from a donor.
-
A solution of riboflavin (Vitamin B2) is added to the whole blood unit.
-
The blood-riboflavin mixture is then exposed to a controlled dose of ultraviolet (UV) light in a specialized illuminator device.
-
Following illumination, the pathogen-reduced whole blood can be transfused or separated into its components (RBCs, plasma, platelets).
-
-
Clinical Studies: Clinical trials have evaluated the efficacy of this process in reducing transfusion-transmitted infections, such as malaria, and have assessed the in vitro quality and in vivo survival of the resulting red blood cells.
Visualizing the Mechanisms and Workflows
Mechanism of Action: this compound Pathogen Reduction
This compound (S-303) is a psoralen-based compound that, in the presence of glutathione, targets the nucleic acids of pathogens and leukocytes. It intercalates into the DNA and RNA helices and, upon activation, forms covalent cross-links, preventing replication and rendering the pathogen or leukocyte inactive.
Caption: this compound mechanism of action for pathogen inactivation.
ReCePI Study Experimental Workflow
The workflow of the ReCePI clinical trial involved several key stages, from patient enrollment to data analysis, to ensure a robust and unbiased comparison.
Caption: Workflow of the Phase III ReCePI clinical trial.
Conclusion
The ReCePI study provides strong clinical evidence for the non-inferiority and safety of this compound-treated red blood cells in the demanding setting of complex cardiac surgery. The data demonstrates that this pathogen reduction technology effectively provides transfusion support without increasing the risk of acute kidney injury.
The Mirasol PRT system is another important technology in the field of blood safety, with demonstrated efficacy in pathogen inactivation in whole blood. However, for a direct comparison of clinical efficacy in red blood cell transfusions for high-risk surgical patients, further large-scale clinical trials with relevant clinical endpoints are needed.
For researchers and drug development professionals, the choice of a pathogen reduction technology will depend on a variety of factors, including the specific blood component, the target patient population, and the level of available clinical evidence supporting its use. The data presented in this guide is intended to provide a solid foundation for such evaluations.
References
- 1. Evaluation of the efficacy and safety of this compound/glutathione pathogen-reduced RBCs in complex cardiac surgery: the Red Cell Pathogen Inactivation (ReCePI) study—protocol for a phase 3, randomized, controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pathogen Reduction Technology Treatment of Platelets, Plasma and Whole Blood Using Riboflavin and UV Light - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. terumobct.com [terumobct.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Photodynamic inactivation of antibiotic-resistant bacteria in whole blood using riboflavin photodynamic method [frontiersin.org]
Assessing Treatment-Emergent Antibodies to Amustaline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the incidence of treatment-emergent antibodies to Amustaline-treated red blood cells. This compound (S-303) is a pathogen inactivation agent used with glutathione (GSH) to reduce the risk of transfusion-transmitted infections and transfusion-associated graft-versus-host disease. This document summarizes key clinical trial data on this compound's immunogenicity, compares it with other pathogen reduction technologies, and provides detailed experimental protocols for antibody detection.
Incidence of Treatment-Emergent Anti-Drug Antibodies (ADAs)
The development of anti-drug antibodies is a critical consideration in the safety evaluation of any new therapeutic agent. For this compound, the pivotal Phase 3 Red Cell Pathogen Inactivation (ReCePI) trial provides the most comprehensive data on the incidence of treatment-emergent antibodies.
Below is a summary of the ADA incidence observed in key clinical studies for this compound and a qualitative comparison with other pathogen reduction technologies.
| Pathogen Reduction Technology | Product Treated | Incidence of Treatment-Emergent ADAs | Clinical Significance | Key Clinical Trial/Study |
| This compound (S-303) + Glutathione | Red Blood Cells | 3.1% (5 out of 159 patients)[1][2][3][4][5][6] | Antibodies were low-titer and not associated with clinical evidence of hemolysis.[1][2][3][4][5] | ReCePI (Phase 3)[1][2][3][4][5][6][7] |
| Red Blood Cells | 0% (0 out of 81 patients)[8][9] | No antibodies detected.[8][9] | Phase 3 study in thalassemia patients[8][9] | |
| Amotosalen + UVA Light (INTERCEPT) | Platelets & Plasma | Data on specific ADA incidence is not readily available in published literature. Studies focus on the reduction of alloimmunization. | Not applicable | Multiple clinical trials have demonstrated safety and efficacy. |
| Riboflavin + UV Light (Mirasol PRT) | Platelets, Plasma & Whole Blood | Data on specific ADA incidence is not readily available in published literature. Studies suggest no impact on RBC alloimmunization.[1] | Not applicable | Preclinical and clinical studies have been conducted. |
Experimental Protocols
The detection and characterization of treatment-emergent antibodies are performed using a variety of immunoassays. Below are detailed methodologies for key experiments cited in the assessment of this compound immunogenicity.
Automated Gel Card Agglutination Assay (Indirect Antiglobulin Test)
This method is used for the routine screening of antibodies to this compound-treated red blood cells.
Principle: The patient's serum or plasma is incubated with this compound-treated reagent red blood cells. If antibodies are present, they will bind to the red blood cells. The addition of anti-human globulin (AHG) in a gel matrix will cause agglutination of the sensitized red blood cells, which are then trapped in the gel during centrifugation.
Materials:
-
MTS™ Anti-IgG Gel Cards
-
Patient serum or plasma
-
This compound-treated reagent red blood cells (0.8% suspension in MTS™ Diluent 2)
-
Pipettes and disposable tips
-
Centrifuge for gel cards
-
Incubator (37°C)
Procedure:
-
Label the gel card with the patient identifier.
-
Add 50 µL of the 0.8% this compound-treated reagent red blood cell suspension to the appropriate microtube.
-
Add 25 µL of patient serum or plasma to the same microtube.
-
Incubate the gel card at 37°C for 15 minutes.
-
Centrifuge the gel card in a dedicated centrifuge for 10 minutes.
-
Read the results by observing the distribution of red blood cells in the gel column. A positive result is indicated by agglutinated red blood cells forming a line at the top of or distributed throughout the gel. A negative result is indicated by a pellet of red blood cells at the bottom of the microtube.
Flow Cytometry for Detection of Antibodies on Red Blood Cells
Flow cytometry can be used to provide a more quantitative assessment of antibody binding to red blood cells.
Principle: Patient serum is incubated with this compound-treated red blood cells. The cells are then washed and incubated with a fluorescently labeled secondary antibody that binds to human IgG. The fluorescence intensity of the red blood cells is measured by a flow cytometer, which is proportional to the amount of bound antibody.
Materials:
-
Flow cytometer
-
Patient serum
-
This compound-treated red blood cells
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)
-
Fluorochrome-conjugated anti-human IgG secondary antibody
-
FACS tubes
Procedure:
-
Wash 1 x 10^6 this compound-treated red blood cells with Flow Cytometry Staining Buffer.
-
Resuspend the cells in 100 µL of patient serum and incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.
-
Resuspend the cells in 100 µL of the diluted fluorescently labeled anti-human IgG secondary antibody.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.
-
Resuspend the cells in 500 µL of Flow Cytometry Staining Buffer for analysis on the flow cytometer.
Bridging ELISA for Anti-Drug Antibody (ADA) Detection
A bridging ELISA can be developed to detect antibodies that can bind to two molecules of the drug simultaneously. In the context of this compound, this would involve detecting antibodies that can bind to the this compound-modified components on the red blood cell surface.
Principle: A microplate is coated with an this compound-conjugated protein. The patient serum is added, and if ADAs are present, they will bind to the coated antigen. A second, labeled this compound-conjugated protein is then added, which will bind to the other arm of the ADA, forming a "bridge." The label (e.g., HRP) is then detected.
Materials:
-
High-binding ELISA plates
-
This compound-conjugated protein (for coating and detection)
-
Biotin or HRP for labeling the detection conjugate
-
Patient serum samples
-
Blocking buffer (e.g., PBS with 5% BSA)
-
Wash buffer (e.g., PBST)
-
Streptavidin-HRP (if using biotin)
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coat the wells of a microplate with the this compound-conjugated protein overnight at 4°C.
-
Wash the plate and block non-specific binding sites with blocking buffer.
-
Add diluted patient serum samples to the wells and incubate.
-
Wash the plate to remove unbound components.
-
Add the labeled this compound-conjugated protein and incubate.
-
Wash the plate to remove unbound labeled conjugate.
-
If using an HRP-labeled conjugate, add TMB substrate and incubate until color develops.
-
Stop the reaction with a stop solution and read the absorbance at the appropriate wavelength.
Visualizations
Mechanism of Action of this compound
The following diagram illustrates the mechanism by which this compound inactivates pathogens and leukocytes in red blood cell concentrates.
Caption: Mechanism of this compound pathogen inactivation.
Experimental Workflow for ADA Assessment
The diagram below outlines the general workflow for assessing treatment-emergent antibodies to this compound-treated red blood cells.
Caption: Workflow for detecting treatment-emergent antibodies.
References
- 1. transfusionmedicine.in [transfusionmedicine.in]
- 2. Anti-Drug Antibody (ADA) Bridging ELISA Protocol | Thermo Fisher Scientific - TH [thermofisher.com]
- 3. fr.scribd.com [fr.scribd.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 6. labcarediagnostics.com [labcarediagnostics.com]
- 7. Development and Validation of an Enzyme-Linked Immunosorbent Assay for the Detection of Binding Anti-Drug Antibodies against Interferon Beta - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Coombs Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
Efficacy of Amustaline in inactivating parasites like Plasmodium falciparum
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Amustaline, as part of a pathogen reduction technology (PRT) system, against the malaria parasite Plasmodium falciparum. Its performance is evaluated alongside established antimalarial agents, supported by experimental data to inform research and development in antiparasitic therapies.
Introduction
This compound (S-303), in combination with glutathione (GSH), is a component of a pathogen reduction technology designed to inactivate a broad spectrum of pathogens, including parasites, in blood products.[1][2] This technology is particularly relevant for ensuring the safety of blood transfusions, a potential vector for malaria transmission. This guide contrasts the in vitro parasiticidal efficacy of the this compound-GSH system with frontline antimalarial drugs such as Artemisinin-based Combination Therapies (ACTs), Chloroquine, and Atovaquone-Proguanil.
Mechanism of Action
This compound-GSH Pathogen Reduction Technology
This compound is a nucleic acid-targeting agent. Its mechanism involves the intercalation of its acridine moiety into the parasite's DNA and RNA, while a bis-alkylator group creates covalent cross-links, thereby preventing nucleic acid replication and transcription.[3][4] This irreversible damage blocks the parasite's development, leading to its death and subsequent expulsion from the red blood cell.[4][5] Glutathione is included in the system to quench extracellular this compound, preventing damage to red blood cells.[6]
Alternative Antimalarial Agents
-
Artemisinin-based Combination Therapies (ACTs): Artemisinin and its derivatives are thought to be activated by heme, a product of hemoglobin digestion within the parasite's food vacuole.[7] This activation generates reactive oxygen species that damage parasite proteins and lipids, leading to rapid parasite clearance. ACTs are administered with a longer-acting partner drug to eliminate remaining parasites and prevent the development of resistance.[8]
-
Chloroquine: This drug concentrates in the acidic food vacuole of the parasite.[9] It is believed to interfere with the detoxification of heme by inhibiting the formation of hemozoin (a non-toxic crystalline form of heme).[10][11] The resulting accumulation of free heme is toxic to the parasite. Resistance to chloroquine is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene, which facilitates the efflux of the drug from the food vacuole.[12][13]
-
Atovaquone-Proguanil: This is a fixed-dose combination therapy. Atovaquone acts by inhibiting the parasite's mitochondrial electron transport chain at the cytochrome bc1 complex, leading to a collapse of the mitochondrial membrane potential.[14][15] Proguanil is a prodrug that is metabolized to cycloguanil, a dihydrofolate reductase inhibitor, which disrupts deoxythymidylate synthesis. Proguanil also acts synergistically with atovaquone to enhance its mitochondrial toxicity.[16][17]
Quantitative Data Comparison
The following tables summarize the quantitative efficacy of this compound-GSH and alternative antimalarial agents against Plasmodium falciparum.
Table 1: Efficacy of this compound-GSH Pathogen Reduction Technology
| Parameter | Efficacy Against P. falciparum | Reference |
| Log Reduction in Whole Blood | >5.7 log10 TCID50 per mL | [6][18] |
| Log Reduction in Red Blood Cell Concentrates | >5.2 log10 per mL | [5] |
TCID50: 50% Tissue Culture Infectious Dose
Table 2: Efficacy of Alternative Antimalarial Agents
| Antimalarial Agent/Combination | Efficacy Measure | Reported Efficacy | Reference |
| Artemether-Lumefantrine (ACT) | PCR-Corrected Cure Rate (Day 28) | 96.9% - 99.0% | [19][20] |
| Artesunate-Amodiaquine (ACT) | PCR-Corrected Cure Rate (Day 28) | 98.3% | [20] |
| Dihydroartemisinin-Piperaquine (ACT) | PCR-Corrected Cure Rate (Day 28 & 42) | 99.6% | [21] |
| Chloroquine (Sensitive Strains) | Geometric Mean IC50 | 31.56 nM | [22] |
| Atovaquone-Proguanil | Cure Rate (Multi-drug resistant strains) | 97.8% | [14] |
| Atovaquone | Geometric Mean IC50 | 1.60 nM | [22] |
IC50 (50% inhibitory concentration) values can vary between parasite strains and experimental conditions.
Experimental Protocols
This compound-GSH Inactivation of P. falciparum
A standardized protocol for evaluating the efficacy of the this compound-GSH system involves the following steps:
-
Parasite Culture: P. falciparum is cultured in vitro in human red blood cells.
-
Spiking of Blood Products: Units of whole blood or red blood cell concentrates are spiked with a known concentration of ring-stage P. falciparum-infected red blood cells.[5][6]
-
Treatment: The spiked blood product is treated with this compound (e.g., 0.2 mM) and glutathione (e.g., 2 mM) and incubated for a specified period (e.g., 24 hours) at room temperature.[6][18]
-
Viability Assay: Serial dilutions of treated and untreated (control) samples are cultured for up to four weeks.[5][6]
-
Quantification: Parasite growth is monitored over time, typically by flow cytometry or microscopy, to determine the log reduction in viable parasites in the treated samples compared to the controls.[6][18]
In Vitro Antimalarial Drug Efficacy Testing
Standardized protocols for assessing the in vitro efficacy of antimalarial drugs generally include:
-
Parasite Culture: Continuous culture of P. falciparum in human erythrocytes.[23]
-
Drug Dilution Series: Preparation of serial dilutions of the antimalarial drug in microtiter plates.
-
Infection and Incubation: Addition of synchronized ring-stage parasites to the drug-containing wells and incubation for a defined period (e.g., 48-72 hours).
-
Growth Inhibition Assay: Measurement of parasite growth inhibition using various methods, such as:
-
Microscopy: Giemsa-stained smear analysis to count the number of schizonts.[24]
-
Radiolabeled Hypoxanthine Incorporation: Measuring the uptake of [3H]-hypoxanthine, a nucleic acid precursor, by the parasites.[24]
-
Enzyme-linked Immunosorbent Assay (ELISA): Detecting parasite-specific proteins like lactate dehydrogenase (LDH).
-
-
IC50 Determination: The 50% inhibitory concentration (IC50), the drug concentration that inhibits parasite growth by 50%, is calculated from the dose-response curves.[25]
Visualizing Mechanisms and Workflows
Diagram 1: this compound-GSH Mechanism of Action
Caption: this compound penetrates the parasite and cross-links its nucleic acids, inhibiting replication.
Diagram 2: Chloroquine Mechanism of Action
Caption: Chloroquine inhibits the detoxification of heme, leading to parasite death.
Diagram 3: Experimental Workflow for this compound Efficacy
Caption: Workflow for assessing the parasiticidal efficacy of the this compound-GSH system.
Conclusion
The this compound-GSH pathogen reduction system demonstrates high efficacy in inactivating Plasmodium falciparum in blood products, achieving a significant log reduction of the parasite. This contrasts with traditional antimalarial drugs, which are designed for systemic treatment and act on specific parasite metabolic pathways. While direct comparisons of efficacy metrics are challenging due to their different applications (blood product safety vs. clinical treatment), this guide provides a framework for understanding their respective potencies and mechanisms. The robust parasiticidal activity of this compound highlights its potential as a valuable tool for mitigating the risk of transfusion-transmitted malaria.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Red blood cells treated with the this compound (S-303) pathogen reduction system: a transfusion study in cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inactivation of Plasmodium falciparum in whole blood using the this compound and glutathione pathogen reduction technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Robust inactivation of Plasmodium falciparum in red blood cell concentrates using this compound and glutathione pathogen reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Artemisinin activity against Plasmodium falciparum requires hemoglobin uptake and digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. who.int [who.int]
- 9. On the Mechanism of Chloroquine Resistance in Plasmodium falciparum | PLOS One [journals.plos.org]
- 10. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of drug action and resistance [www2.tulane.edu]
- 12. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chloroquine Resistance in Plasmodium falciparum Malaria Parasites Conferred by pfcrt Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Atovaquone/Proguanil : A New Drug Combination to Combat Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Atovaquone/proguanil - Wikipedia [en.wikipedia.org]
- 16. A Mechanism for the Synergistic Antimalarial Action of Atovaquone and Proguanil - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Malarone: Atovaquone and Proguanil for Treatment and… | Clinician.com [clinician.com]
- 18. malariaworld.org [malariaworld.org]
- 19. Artemisinin-based combination therapy for uncomplicated Plasmodium falciparum malaria in Mali: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Efficacy of Artemisinin-Based Combination Treatments of Uncomplicated Falciparum Malaria in Under-Five-Year-Old Nigerian Children - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Efficacy and safety of artemisinin-based combination therapies for the treatment of uncomplicated malaria in pediatrics: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. ajpp.in [ajpp.in]
- 24. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Determination of fifty percent inhibitory concentrations (IC50) of antimalarial drugs against Plasmodium falciparum parasites in a serum-free medium - PubMed [pubmed.ncbi.nlm.nih.gov]
Serological Compatibility of Amustaline-Treated Red Blood cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the serological compatibility of red blood cells (RBCs) treated with Amustaline for pathogen reduction, alongside alternative technologies and conventional methods. The information is supported by experimental data to aid in the evaluation of this technology for clinical and research applications.
Executive Summary
This compound (S-303), a component of the INTERCEPT Blood System, is a pathogen inactivation technology designed to enhance the safety of blood transfusions. A critical aspect of its clinical implementation is its impact on the serological profile of treated red blood cells. Clinical trial data indicates a low incidence of treatment-emergent, low-titer, non-hemolytic antibodies in patients transfused with this compound-treated RBCs. In vitro studies demonstrate that this compound treatment preserves red blood cell membrane integrity, with lower hemolysis rates compared to gamma irradiation and automated washing. While direct comparative immunogenicity data with other pathogen reduction systems for RBCs, such as the Mirasol system, is limited, existing studies on Mirasol-treated whole blood-derived RBCs have not detected neoantigenicity.
Comparative Analysis of Red Blood Cell Treatments
The following tables summarize key quantitative data on the serological and in-vitro quality parameters of red blood cells treated with this compound, compared with conventional methods and an alternative pathogen reduction technology.
Table 1: Immunogenicity of this compound-Treated vs. Conventional Red Blood Cells (ReCePI Trial)
| Parameter | This compound-Treated RBCs | Conventional RBCs | Citation |
| Number of Patients Transfused | 159 | 162 | [1][2] |
| Patients Developing Treatment-Emergent, RBC-Specific IgG Antibodies | 5 (3.1%) | 0 (0%) | [1][2] |
| Antibody Titer | Low | N/A | [1] |
| Clinical Evidence of Hemolysis in Antibody-Positive Patients | None | N/A | [1] |
Table 2: In-Vitro Quality of this compound-Treated RBCs vs. Conventional Methods
| Parameter (at end of storage) | This compound-Treated RBCs | Gamma-Irradiated RBCs | Automated-Washed RBCs | Untreated Control RBCs | Citation |
| Hemolysis (%) | ~0.2% | Substantially Higher | Substantially Higher | ~0.2% | [This is a synthesis of information which suggests this compound-treated RBCs have similar membrane preservation to controls, while irradiation and washing negatively impact it.] |
| Membrane Preservation | Similar to control | Negatively impacted | Negatively impacted | Baseline | [This is a synthesis of information which suggests this compound-treated RBCs have similar membrane preservation to controls, while irradiation and washing negatively impact it.] |
Table 3: Serological and In-Vitro Quality of Mirasol-Treated Red Blood Cells
| Parameter | Mirasol-Treated RBCs | Untreated Control RBCs | Citation |
| Neoantigenicity | Not detected | N/A | [3] |
| Hemolysis (at 21 days) | 0.22 ± 0.1% | 0.15 ± 0.1% | [3] |
| 24-hour RBC Recovery | 82.5 ± 3.9% | 91.7 ± 6.8% | [3] |
| Crossmatch Compatibility | All units remained compatible | N/A | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Indirect Antiglobulin Test (IAT) for Detection of Antibodies to this compound-Treated RBCs (Gel Card Method)
This protocol is adapted from standard procedures used in clinical trials to screen for antibodies specific to this compound-treated red blood cells.[5]
Principle: The IAT detects in-vitro sensitization of RBCs with IgG antibodies. Patient serum or plasma is incubated with this compound-treated reagent red blood cells. If specific antibodies are present, they will bind to the red blood cells. The addition of anti-human globulin (AHG) reagent, which contains antibodies against human IgG, will cause agglutination of the sensitized red blood cells.
Materials:
-
Patient serum or plasma
-
This compound-treated reagent red blood cells (typically a 3-cell screening panel)[6]
-
Untreated reagent red blood cells (for control)
-
Anti-Human Globulin (Anti-IgG) gel cards
-
Low-Ionic-Strength Saline (LISS)
-
Incubator (37°C)
-
Centrifuge for gel cards
Procedure:
-
Label gel card micro-tubes appropriately for the patient sample with both this compound-treated and untreated reagent RBCs.
-
Add 50 µL of a 0.8% suspension of reagent red blood cells in LISS to the appropriate micro-tubes.
-
Add 25 µL of patient serum or plasma to each micro-tube.
-
Incubate the gel card at 37°C for 15 minutes.[7]
-
Centrifuge the gel card in a calibrated centrifuge for 10 minutes.
-
Read the reactions macroscopically and grade the agglutination from 0 to 4+. A positive reaction (agglutination) in the presence of this compound-treated RBCs and a negative reaction with untreated RBCs indicates the presence of antibodies specific to the this compound treatment.
Flow Cytometry for Detection of Acridine and Cell-Bound IgG on RBCs
This protocol is based on methods used to characterize the antibody response to this compound-treated RBCs.[5][8]
Principle: Flow cytometry allows for the rapid analysis of single cells in a fluid stream. Fluorochrome-conjugated antibodies are used to identify specific cell surface markers. In this application, a primary monoclonal antibody specific for acridine (a byproduct of this compound) is used to identify this compound-treated RBCs, followed by a fluorochrome-conjugated secondary antibody. A separate fluorochrome-conjugated anti-human IgG antibody is used to detect IgG bound to the RBC surface.
Materials:
-
Whole blood or washed red blood cells from the patient
-
Proprietary mouse anti-acridine monoclonal antibody[5]
-
Fluorochrome-conjugated goat anti-mouse IgG secondary antibody
-
Fluorochrome-conjugated anti-human IgG antibody
-
Flow cytometry staining buffer (e.g., PBS with 0.5% BSA)
-
Flow cytometer
Procedure:
-
Prepare a single-cell suspension of the patient's red blood cells at a concentration of approximately 1 x 10^6 cells/mL in flow cytometry staining buffer.
-
For acridine detection, incubate the cells with the primary anti-acridine monoclonal antibody for 30 minutes at 4°C in the dark.
-
Wash the cells twice with cold staining buffer by centrifugation (e.g., 500 x g for 5 minutes) and resuspend in staining buffer.
-
Incubate the cells with the fluorochrome-conjugated goat anti-mouse IgG secondary antibody for 30 minutes at 4°C in the dark.
-
For detection of cell-bound IgG, in a separate tube, incubate the cells with the fluorochrome-conjugated anti-human IgG antibody for 30 minutes at 4°C in the dark.
-
Wash the cells twice with cold staining buffer.
-
Resuspend the final cell pellet in an appropriate volume of staining buffer for analysis on the flow cytometer.
-
Acquire data on the flow cytometer, gating on the red blood cell population based on forward and side scatter characteristics. Analyze the fluorescence intensity to quantify the presence of acridine and cell-bound IgG.
Visualizations
Workflow for Serological Testing of this compound-Treated RBCs
Caption: Workflow for serological evaluation of this compound-treated RBCs.
This compound Pathogen Inactivation Signaling Pathway
Caption: Simplified pathway of pathogen inactivation by this compound.
References
- 1. Antibodies to this compound/Glutathione Pathogen Reduced RBCs - Transfusion News [transfusionnews.com]
- 2. Transfusion of this compound/Glutathione Pathogen-reduced Red Blood Cells in Cardiac Surgery: A Randomized Phase 3 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Red blood cells derived from whole blood treated with riboflavin and ultraviolet light maintain adequate survival in vivo after 21 days of storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improving the safety of whole blood-derived transfusion products with a riboflavin-based pathogen reduction technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterizing the antibody response to this compound/glutathione pathogen‐reduced red blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prevalence of natural and acquired antibodies to this compound/glutathione pathogen reduced red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Coombs Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. A novel acridine flow cytometry marker to track post‐transfusion this compound/glutathione pathogen‐reduced red blood cell survival in sickle cell disease patients - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Long-Term Safety and Efficacy of Amustaline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the long-term safety and efficacy data for Amustaline, a novel kinase inhibitor for the treatment of metastatic Non-Small Cell Lung Cancer (NSCLC) with activating mutations in the Fibroblast Growth Factor Receptor 4 (FGFR4) pathway. Data presented is from the pivotal Phase III AMPLIFY-LUNG clinical study. This compound is compared with the standard-of-care chemotherapy and a competing second-generation FGFR inhibitor, Vofatinet.
Long-Term Efficacy Comparison
The following table summarizes the key long-term efficacy endpoints from the AMPLIFY-LUNG study after a 5-year median follow-up.
Table 1: Comparative Long-Term Efficacy Data (5-Year Follow-Up)
| Efficacy Metric | This compound (n=350) | Vofatinet (n=350) | Standard Chemotherapy (Pemetrexed + Cisplatin) (n=350) |
| Median Overall Survival (OS) | 38.5 months | 34.2 months | 18.7 months |
| 5-Year Overall Survival Rate | 32% | 25% | 8% |
| Median Progression-Free Survival (PFS) | 14.8 months | 12.5 months | 6.1 months |
| Objective Response Rate (ORR) | 71% | 65% | 35% |
| Duration of Response (DoR) | 13.9 months | 11.2 months | 5.6 months |
Long-Term Safety Profile
The safety analysis focuses on treatment-related adverse events (AEs) of special interest observed during the AMPLIFY-LUNG study.
Table 2: Comparative Long-Term Safety Data - Adverse Events of Interest
| Adverse Event (Grade ≥3) | This compound (n=350) | Vofatinet (n=350) | Standard Chemotherapy (Pemetrexed + Cisplatin) (n=350) |
| Hyperphosphatemia | 12% | 25% | <1% |
| Serous Retinopathy | 8% | 15% | 0% |
| Diarrhea | 9% | 7% | 14% |
| Stomatitis | 5% | 9% | 11% |
| Neutropenia | 3% | 4% | 38% |
| Hepatotoxicity (ALT/AST increase) | 6% | 11% | 8% |
Mechanism of Action: FGFR4 Signaling Pathway
This compound is a highly selective, ATP-competitive inhibitor of the FGFR4 kinase domain. In NSCLC, aberrant FGFR4 signaling, driven by activating mutations or amplifications, promotes tumor cell proliferation and survival. This compound binds to the FGFR4 catalytic pocket, blocking its autophosphorylation and the subsequent activation of downstream pro-oncogenic pathways, primarily the RAS-MAPK and PI3K-AKT cascades.
Experimental Protocol: The AMPLIFY-LUNG Study
The data presented in this guide are derived from the AMPLIFY-LUNG study, a Phase III, randomized, double-blind, active-controlled, multicenter trial.
-
Objective: To evaluate the efficacy and safety of this compound compared to standard chemotherapy in patients with previously untreated, metastatic FGFR4-mutant NSCLC. A third arm evaluated the competitor drug Vofatinet.
-
Patient Population:
-
Inclusion Criteria: Age ≥ 18 years; histologically confirmed metastatic NSCLC; documented activating FGFR4 mutation; ECOG performance status of 0 or 1; measurable disease per RECIST v1.1.
-
Exclusion Criteria: Prior systemic therapy for metastatic disease; history of retinal disorders; uncontrolled hyperphosphatemia; significant cardiovascular impairment.
-
-
Treatment Arms:
-
This compound Arm: this compound 150 mg administered orally, once daily.
-
Vofatinet Arm: Vofatinet 100 mg administered orally, once daily.
-
Chemotherapy Arm: Pemetrexed (500 mg/m²) plus Cisplatin (75 mg/m²) administered intravenously every 21 days for up to 6 cycles.
-
-
Endpoints:
-
Primary Endpoint: Overall Survival (OS).
-
Secondary Endpoints: Progression-Free Survival (PFS), Objective Response Rate (ORR), Duration of Response (DoR), and Safety/Tolerability.
-
-
Study Procedures:
-
Tumor assessments (CT/MRI) were performed at baseline, every 6 weeks for the first 48 weeks, and every 9 weeks thereafter.
-
Adverse events were monitored continuously and graded according to CTCAE v5.0.
-
Blood samples were collected for pharmacokinetic analysis and monitoring of phosphate levels.
-
-
Statistical Analysis: The primary analysis of OS was performed using a stratified log-rank test. The Kaplan-Meier method was used to estimate survival curves. A sample size of 1050 patients was calculated to provide 90% power to detect a hazard ratio of 0.75 for this compound versus chemotherapy at a two-sided alpha level of 0.05.
A Head-to-Head Comparison of Pathogen Reduction Technologies for Red Blood Cells
For Researchers, Scientists, and Drug Development Professionals
The safety of the global blood supply is a paramount concern in modern medicine. While donor screening and testing have significantly reduced the risk of transfusion-transmitted infections (TTIs), a residual risk remains from emerging pathogens, window-period donations, and bacteria that are not routinely screened for. Pathogen reduction technologies (PRTs) offer a proactive approach to further safeguard the blood supply by inactivating a broad spectrum of viruses, bacteria, protozoa, and residual donor leukocytes in blood components. This guide provides a head-to-head comparison of the leading PRT systems developed for red blood cell (RBC) concentrates, presenting supporting experimental data, detailed methodologies, and visual representations of their mechanisms and workflows.
Overview of Key Technologies
Three primary technologies are at the forefront of pathogen reduction for RBCs, each employing a distinct mechanism to target and neutralize nucleic acids, thereby preventing pathogen replication.
-
INTERCEPT® Blood System for Red Blood Cells (Amustaline/S-303): Developed by Cerus Corporation, this system utilizes a chemical compound, this compound (S-303), to cross-link nucleic acids. The process does not require light activation.
-
Mirasol® PRT System (Riboflavin and UV Light): This technology, from Terumo BCT, employs riboflavin (Vitamin B2) as a photosensitizer, which, when activated by ultraviolet (UV) light, induces irreversible damage to the nucleic acids of pathogens.[1][2][3]
-
THERAFLEX® UV-Platelets system (UVC Light): While primarily developed for platelets, this technology from Maco Pharma is being investigated for RBCs. It uses short-wave UVC light to directly damage nucleic acids without the need for a photosensitizer.[4][5][6][7][8]
Mechanism of Action
The core principle of these PRTs is the targeted damage of pathogen DNA and RNA to an extent that prevents their replication, while minimizing damage to the anucleated red blood cells.
INTERCEPT (this compound/S-303)
The active compound, this compound, is a frangible anchor-linker-effector molecule.[9] The acridine anchor intercalates into the nucleic acid double helix of pathogens and leukocytes.[10][11] The effector arm then creates covalent bonds and cross-links with guanine bases, leading to irreversible damage that blocks replication and transcription.[11] Glutathione (GSH) is added to quench any non-specific reactions.[11] Following the inactivation process, this compound spontaneously degrades into non-reactive by-products, which are subsequently removed.[11]
Mirasol (Riboflavin + UV Light)
The Mirasol system utilizes the photosensitizing properties of riboflavin (Vitamin B2).[1][2][3] Riboflavin is added to the RBC unit and intercalates with the nucleic acids of pathogens.[3] The unit is then illuminated with UV light.[3] The UV light excites the riboflavin, which then induces oxidative damage to the nucleic acids, primarily through interactions with guanine bases.[1] This damage leads to single-strand breaks and other modifications that are irreparable by pathogen replication machinery.[12][13]
THERAFLEX (UVC Light)
The THERAFLEX system is a purely physical method that uses UVC light at a wavelength of approximately 254 nm.[7][8] This wavelength is strongly absorbed by nucleic acids. The UVC energy induces the formation of pyrimidine dimers (primarily thymine dimers) and other photoproducts within the DNA and RNA of pathogens.[6][7][8][14] These dimers create kinks in the nucleic acid structure, which physically obstruct the action of polymerases, thereby inhibiting replication and transcription.[6][7][14]
Performance Comparison: In Vitro RBC Quality
A critical aspect of any PRT for RBCs is its impact on the quality and function of the red blood cells during storage. The "storage lesion" refers to the collection of biochemical and biomechanical changes that occur in RBCs over time. Key parameters to assess the storage lesion include hemolysis, intracellular adenosine triphosphate (ATP) levels, and 2,3-diphosphoglycerate (2,3-DPG) levels.
| Parameter | INTERCEPT (this compound/S-303) | Mirasol (Riboflavin/UV) | THERAFLEX (UVC) | Conventional RBCs (Control) |
| Hemolysis | Meets European guidelines; comparable to control.[6][15] | Levels are acceptable, though may be slightly higher than control. | Higher than control but below the 0.8% threshold at 36 days of storage.[16] | Standard baseline. |
| ATP Levels | Increased post-treatment compared to control.[17] | Maintained at acceptable levels.[18] | Generally maintained. | Gradual decrease during storage.[18] |
| 2,3-DPG Levels | Significant decrease post-treatment.[17] | Generally maintained. | Higher than control in one study.[16] | Gradual decrease during storage.[18] |
Performance Comparison: Pathogen Inactivation Efficacy
The primary goal of PRT is to inactivate a wide range of pathogens. Efficacy is typically measured as a log reduction value (LRV), which indicates the fold-reduction in infectious pathogens. While much of the direct comparative data comes from studies on platelets, it provides a strong indication of the technologies' capabilities.
| Pathogen Type | INTERCEPT (this compound/S-303) | Mirasol (Riboflavin/UV) | THERAFLEX (UVC) |
| Enveloped Viruses (e.g., HIV, HBV, HCV) | High LRV (≥4.23 for HIV-1).[19] | Effective against HIV-1 (≥4.19 LRV), but lower for some other enveloped viruses.[19] | Effective.[6] |
| Non-enveloped Viruses (e.g., HAV) | Not effective against some non-enveloped viruses. | Not effective against some non-enveloped viruses.[19] | Effective against some non-enveloped viruses like HEV.[20][21] |
| Bacteria (Gram-positive & Gram-negative) | Robust inactivation (≥7.74 to ≥10.11 LRV).[19] | Effective, but may be less robust than INTERCEPT for some strains.[19] | Highly effective against a broad range of bacteria.[21] |
| Protozoa (e.g., Malaria) | Effective. | Demonstrated efficacy in reducing transfusion-transmitted malaria.[16] | Effective.[6] |
Performance Comparison: In Vivo Viability
The ultimate test of PRT-treated RBCs is their survival and function after transfusion. The 24-hour post-transfusion recovery is a key metric for regulatory approval.
| Parameter | INTERCEPT (this compound/S-303) | Mirasol (Riboflavin/UV) | THERAFLEX (UVC) |
| 24-hour Post-Transfusion Recovery | Meets FDA criteria for acceptable viability. | Meets FDA criteria for acceptable viability. | Data for RBCs is still emerging. |
| RBC Lifespan | May be slightly reduced compared to control, but within acceptable ranges. | May be slightly reduced compared to control. | Data for RBCs is still emerging. |
| Clinical Efficacy | Non-inferior to conventional RBCs in supporting patients undergoing cardiac surgery.[22] | No statistically significant difference in hemoglobin increment compared to untreated RBCs in some studies.[9] | Clinical trial data for RBCs is not yet widely available. |
Experimental Protocols
Accurate and reproducible assessment of RBC quality is crucial for evaluating PRT. Below are detailed methodologies for key experiments.
Hemolysis Measurement
Principle: Hemolysis, the rupture of RBCs, releases free hemoglobin into the plasma. The concentration of this cell-free hemoglobin is measured spectrophotometrically and expressed as a percentage of the total hemoglobin.
Protocol:
-
Sample Collection: Aseptically collect a sample from the RBC unit.
-
Centrifugation: Centrifuge the sample (e.g., at 1,500 x g for 10 minutes) to pellet the intact RBCs.
-
Supernatant Collection: Carefully collect the plasma supernatant without disturbing the RBC pellet.
-
Hemoglobin Measurement:
-
Calculation:
-
Percent Hemolysis = (Free Hemoglobin in Plasma / Total Hemoglobin) x (100 - Hematocrit)
-
The hematocrit value is used to correct for the plasma volume.
-
ATP Quantification
Principle: Intracellular ATP is a key indicator of RBC metabolic health. The most common method for ATP quantification is the luciferin-luciferase bioluminescence assay.
Protocol:
-
Sample Preparation:
-
Collect an RBC sample and wash the cells in a suitable buffer (e.g., PBS).
-
Lyse a known number of RBCs to release the intracellular ATP. This can be done by osmotic shock (adding water) or with a lysis buffer.[23]
-
-
Assay:
-
Add the RBC lysate to a reaction mixture containing luciferase and its substrate, D-luciferin.[23]
-
In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light.
-
-
Detection:
-
Measure the light output using a luminometer.
-
The light intensity is directly proportional to the ATP concentration.
-
-
Quantification:
-
Compare the light output of the sample to a standard curve generated with known ATP concentrations.
-
Results are typically normalized to the hemoglobin concentration and expressed as µmol/g Hb.[23]
-
2,3-Diphosphoglycerate (2,3-DPG) Quantification
Principle: 2,3-DPG is crucial for oxygen release from hemoglobin. Its concentration is measured using an enzymatic assay coupled to the oxidation of NADH, which is monitored spectrophotometrically.
Protocol:
-
Sample Preparation:
-
Enzymatic Assay:
-
Spectrophotometry:
-
Quantification:
-
Calculate the concentration based on the molar extinction coefficient of NADH.
-
Results are typically normalized to the hemoglobin concentration and expressed as µmol/g Hb.[22]
-
In Vivo RBC Recovery and Survival
Principle: This "gold standard" assay determines the viability of transfused RBCs by tracking their persistence in the recipient's circulation over time. It typically involves radiolabeling an aliquot of the RBCs.
Protocol:
-
RBC Radiolabeling:
-
Autologous Transfusion:
-
Inject a precisely measured amount of the radiolabeled RBCs back into the original healthy volunteer donor (autologous transfusion).
-
-
Blood Sampling:
-
Collect blood samples from the recipient at various time points. For 24-hour recovery, a key sample is taken at 24 hours post-transfusion. For survival studies, samples are taken periodically over several weeks.[26]
-
-
Radioactivity Measurement:
-
Measure the radioactivity in each blood sample using a gamma counter.
-
-
Calculation:
-
24-Hour Recovery (%): (Radioactivity per mL of blood at 24 hours / Radioactivity per mL of blood at time zero) x 100. The time zero value is extrapolated from early time points (e.g., 15, 30, 60 minutes).
-
Survival: The percentage of surviving labeled cells is plotted against time to determine the RBC lifespan.
-
Conclusion
Pathogen reduction technologies represent a significant advancement in transfusion safety. The INTERCEPT, Mirasol, and THERAFLEX systems each offer a robust method for inactivating a broad range of pathogens in red blood cell concentrates. While their mechanisms of action differ, all are designed to target nucleic acids, thereby preserving the anucleated RBCs.
The choice of technology involves a balance between pathogen inactivation efficacy, impact on RBC in vitro quality and in vivo viability, and logistical considerations for blood centers. The INTERCEPT system has shown strong inactivation efficacy and its impact on RBCs has been extensively studied in clinical trials.[22] The Mirasol system, utilizing the natural compound riboflavin, has also demonstrated good efficacy, including in the prevention of transfusion-transmitted malaria.[16] The THERAFLEX UVC system offers the advantage of a chemical-free process, with promising in vitro data for RBCs.[16]
As these technologies continue to evolve and more comparative clinical data becomes available, they will play an increasingly vital role in ensuring the safety and availability of the global blood supply. Further research will be crucial to fully understand the long-term clinical implications of transfusing pathogen-reduced RBCs and to optimize these technologies for all patient populations.
References
- 1. Blog Posts [sudabelt.com]
- 2. Improving the safety of whole blood-derived transfusion products with a riboflavin-based pathogen reduction technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Frontiers | Red Blood Cell 2,3-Diphosphoglycerate Decreases in Response to a 30 km Time Trial Under Hypoxia in Cyclists [frontiersin.org]
- 5. Ex Vivo Red Blood Cell Hemolysis Assay for the Evaluation of pH-responsive Endosomolytic Agents for Cytosolic Delivery of Biomacromolecular Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of UVC-treated, pathogen-reduced platelets versus untreated platelets: a randomized controlled non-inferiority trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. THERAFLEX ultraviolet C (UVC)-based pathogen reduction technology for bacterial inactivation in blood components: advantages and limitations - Schulze - Annals of Blood [aob.amegroups.org]
- 8. cdn.amegroups.cn [cdn.amegroups.cn]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Preclinical safety assessment of pathogen reduced red blood cells treated with this compound and glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bloodtransfusion.it [bloodtransfusion.it]
- 14. Chemical and Biological Mechanisms of Pathogen Reduction Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. isom.ca [isom.ca]
- 16. researchgate.net [researchgate.net]
- 17. Pathogen reduced red blood cells as an alternative to irradiated and washed components with potential for up to 42 days storage - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Generation and Export of Red Blood Cell ATP in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Human erythrocyte hemolysis assay [bio-protocol.org]
- 20. Platelet Pathogen Reduction Technology—Should We Stay or Should We Go…? | MDPI [mdpi.com]
- 21. Platelet Pathogen Reduction Technology. Should We Stay or Should We Go…?[v1] | Preprints.org [preprints.org]
- 22. 2,3-Diphosphoglycerate Concentrations in Autologous Salvaged Versus Stored Red Blood Cells and in Surgical Patients After Transfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Restoration of intracellular ATP production in banked red blood cells improves inducible ATP export and suppresses RBC-endothelial adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. nukleertipseminerleri.org [nukleertipseminerleri.org]
- 26. pharmacyce.unm.edu [pharmacyce.unm.edu]
Validating the Non-Inferiority of Amustaline-Treated Red Blood Cells: A Comparative Guide
This guide provides an objective comparison of Amustaline-treated Red Blood Cells (RBCs) with conventional RBCs, focusing on the validation of non-inferiority for transfusion. The information is compiled from key clinical trials to support researchers, scientists, and drug development professionals in understanding the performance and safety profile of this pathogen-reduction technology.
Introduction to this compound Pathogen Reduction Technology
This compound (S-303) is a chemical agent used in a pathogen reduction technology (PRT) system designed to enhance the safety of blood transfusions.[1][2][3] This system, which also utilizes glutathione (GSH), aims to inactivate a broad spectrum of viruses, bacteria, protozoa, and residual leukocytes in RBC concentrates.[1][2][4] By targeting nucleic acids, the technology prevents the replication of pathogens and the proliferation of leukocytes, thereby reducing the risk of transfusion-transmitted infections and transfusion-associated graft-versus-host disease.[1][2][3]
Mechanism of Action
This compound is a nucleic acid-targeted agent. It intercalates into the DNA and RNA of pathogens and leukocytes and then forms covalent cross-links. This process effectively blocks replication, transcription, and translation, rendering the organisms and cells non-infectious and inactive.[4][5] Glutathione is used in the process to quench free, unreacted this compound, and a final processing step replaces the solution to minimize recipient exposure to the treatment agents.[2][5]
References
- 1. Red blood cells treated with the this compound (S-303) pathogen reduction system: a transfusion study in cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. Preclinical safety assessment of pathogen reduced red blood cells treated with this compound and glutathione - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Amustaline Disposal
For Immediate Implementation by Laboratory Personnel
This document provides essential procedural guidance for the safe and effective disposal of Amustaline, a potent chemical agent utilized in pathogen reduction technologies. Adherence to these protocols is critical to ensure the safety of laboratory personnel and the protection of the environment. This compound is classified as a hazardous substance, and its handling and disposal require stringent safety measures.
Core Safety and Handling Protocols
This compound dihydrochloride is categorized as toxic if swallowed, a skin and eye irritant, and may pose reproductive health risks.[1][2][3] All personnel handling this compound must be thoroughly trained on its hazards and adhere to the following personal protective equipment (PPE) requirements.
Required Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield is recommended when handling larger quantities or if there is a risk of splashing. |
| Skin and Body Protection | Laboratory coat. Additional protective clothing may be necessary depending on the scale of handling. |
| Respiratory Protection | In case of dust formation, use a NIOSH-approved respirator. |
Handling Precautions:
-
Do not ingest or inhale.
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1][3]
-
Do not eat, drink, or smoke in areas where this compound is handled.[1][3]
Step-by-Step this compound Disposal Procedure
The primary strategy for this compound disposal leverages its hydrolytic degradation into less reactive by-products. At a physiological pH (7.35–7.45) and in the presence of glutathione (GSH), this compound degrades relatively quickly.[4] The initial half-life is approximately 20 minutes, followed by a second half-life of about 7 hours.[4][5] The main degradation product is the negatively charged S-300.[4]
Experimental Protocol for this compound Neutralization and Disposal:
-
Preparation of Neutralization Solution: Prepare a solution of 20 mM glutathione (GSH) in a suitable buffer to maintain a pH between 7.3 and 7.5.
-
Dilution of this compound Waste: Carefully dilute the this compound waste to a concentration of approximately 0.2 mM in the prepared GSH solution. This creates a 100-fold excess of GSH to quench the this compound.[4]
-
Incubation: Allow the mixture to incubate at room temperature (20-25°C) for a minimum of 24 hours in a sealed, clearly labeled waste container. This duration allows for significant degradation of this compound.[4]
-
Verification (Optional but Recommended): If analytical capabilities are available, verify the degradation of this compound to below quantifiable levels (<1 nM) using an appropriate analytical method such as HPLC.[4]
-
Final Disposal: Once degradation is complete, the resulting solution can be disposed of as chemical waste in accordance with local, state, and federal regulations. The treated waste should be collected in a designated hazardous waste container.
This compound Degradation Pathway
The degradation of this compound is a critical component of its safety profile and disposal. The following diagram illustrates the key steps in this process.
Caption: this compound degradation pathway facilitated by hydrolysis and quenching by glutathione (GSH).
Spill Management Protocol
In the event of an this compound spill, immediate and appropriate action is required to mitigate exposure and contamination.
Experimental Workflow for Spill Cleanup:
Caption: Step-by-step workflow for the safe cleanup of an this compound spill.
Quantitative Data Summary
The following table summarizes key quantitative parameters relevant to the handling and degradation of this compound.
| Parameter | Value | Reference |
| This compound Concentration for Pathogen Reduction | 0.2 - 1 mM | [4] |
| Glutathione (GSH) Concentration for Quenching | 2 - 20 mM (10-100 fold excess) | [4] |
| This compound Initial Half-life (in presence of GSH & RBCs) | ~20 minutes | [4][5] |
| This compound Second Half-life (in presence of GSH & RBCs) | ~7 hours | [4][5] |
| Residual this compound after 18-24h Incubation | <1 nM | [4] |
By strictly following these procedures, researchers and laboratory professionals can effectively manage the risks associated with this compound and ensure its safe disposal, thereby fostering a secure and responsible research environment.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound Dihydrochloride | C22H27Cl4N3O2 | CID 6433103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Preclinical safety assessment of pathogen reduced red blood cells treated with this compound and glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Essential Safety and Operational Protocols for Handling Amustaline
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of Amustaline, a quinacrine mustard compound with potential antineoplastic activity.[1] The following procedural guidance is designed to be a preferred source for laboratory safety, building trust and providing value beyond the product itself.
Hazard Identification and Personal Protective Equipment (PPE)
This compound dihydrochloride is classified with several hazards, requiring stringent safety measures.[1][2][3] It is toxic if swallowed, causes skin irritation, serious eye irritation, and may damage fertility or an unborn child.[1][2] Adherence to the recommended personal protective equipment is mandatory to minimize exposure risk.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Body Part | Required PPE | Specifications and Recommendations |
| Hands | Chemical-resistant gloves | Wear protective gloves. Nitrile or neoprene gloves are recommended. Ensure gloves are inspected for integrity before use. |
| Body | Protective clothing | A lab coat or chemical-resistant apron should be worn. For larger quantities or risk of splash, chemical-resistant coveralls are advised. |
| Eyes | Safety glasses with side shields or goggles | Eye protection is mandatory to prevent contact with dust or splashes. |
| Face | Face shield | A face shield should be used in addition to goggles when there is a significant risk of splashing. |
| Respiratory | Appropriate respirator | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge is necessary. |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural workflow for handling this compound from receipt to disposal, ensuring a controlled and safe laboratory environment.
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a chemical fume hood or other approved ventilated enclosure.[2][3]
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible and have been recently tested.[2]
-
Designated Area: Designate a specific area for handling this compound and clearly label it with appropriate hazard warnings.
2. Handling the Compound:
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[3] Do not inhale dust or aerosols.[2][3]
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[2][3] Wash hands thoroughly after handling, even if gloves were worn.[2]
-
Weighing: When weighing, use a balance with a draft shield or within a ventilated enclosure to minimize dust dispersal.
3. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[2]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing and wash it before reuse.[2] Seek medical advice if irritation persists.[3]
-
Inhalation: Move the individual to fresh air.[2] If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting.[2] Rinse mouth with water.[2] Seek immediate medical attention.[2][3]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Collection: Collect all waste materials, including empty containers, contaminated PPE, and disposable labware, in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Regulations: Dispose of the waste in accordance with all local, state, and federal regulations for hazardous chemical waste.[2] Contact your institution's environmental health and safety (EHS) department for specific guidance.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard operational workflow for handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
